methyl 4-[(1S)-1-hydroxyethyl]benzoate
Description
BenchChem offers high-quality methyl 4-[(1S)-1-hydroxyethyl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-[(1S)-1-hydroxyethyl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(1S)-1-hydroxyethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLTAULVFFCNL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000399 | |
| Record name | Methyl 4-(1-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79322-76-2, 102681-71-0 | |
| Record name | Methyl 4-(1-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-[(1S)-1-hydroxyethyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-[(1S)-1-hydroxyethyl]benzoate: Structure, Properties, and Applications
Abstract
Methyl 4-[(1S)-1-hydroxyethyl]benzoate is a chiral aromatic compound of significant interest in synthetic organic chemistry and drug development. Its structure incorporates a methyl ester, an aromatic ring, and a stereodefined secondary alcohol, making it a versatile chiral building block, or synthon. The presence of the (S)-configured stereocenter is crucial, as biological systems often exhibit high stereoselectivity, where only one enantiomer of a chiral drug is active. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, analytical characterization, key applications, and safety protocols, intended for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and unique identifiers. Methyl 4-[(1S)-1-hydroxyethyl]benzoate is distinguished by its specific spatial arrangement at the chiral carbon.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | methyl 4-[(1S)-1-hydroxyethyl]benzoate | [1][2] |
| Synonyms | Methyl (S)-4-(1-hydroxyethyl)benzoate | [1][2] |
| CAS Number | 102681-71-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][4][5] |
| Molecular Weight | 180.20 g/mol | [2][6] |
| SMILES | CC(=O)OC)O | [1][2] |
| InChI | InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m0/s1 |[2] |
Caption: 2D Structure of Methyl 4-[(1S)-1-hydroxyethyl]benzoate.
The physicochemical properties dictate the compound's behavior in various solvents and environments, which is critical for designing reaction conditions and purification protocols.
Table 2: Physicochemical Properties
| Property | Value | Unit | Source |
|---|---|---|---|
| Melting Point | ~59.7 | °C | [7] |
| Boiling Point | ~281 | °C | [7] |
| logP (Octanol/Water) | 1.52 | [7] | |
| Water Solubility | 2.09e-2 - 2.56e-2 | mol/L | [7] |
| Density | ~1.15 | g/cm³ |[7] |
Note: Some physical properties are reported for the racemic mixture and serve as close approximations.
Synthesis and Stereochemical Control
The primary value of this molecule lies in its specific (S)-stereochemistry. Therefore, its synthesis must be stereocontrolled. The most common and efficient strategy is the asymmetric reduction of the prochiral ketone, methyl 4-acetylbenzoate.[8][9]
Causality of Method: A direct reduction of methyl 4-acetylbenzoate with a non-chiral reducing agent like sodium borohydride would yield a racemic mixture (a 50:50 mix of R and S enantiomers). To achieve a high enantiomeric excess (e.e.) of the desired (S)-enantiomer, a chiral influence is required. This is typically achieved through two main pathways:
-
Chiral Catalysis: Using a transition metal catalyst (e.g., Ruthenium) with a chiral ligand to facilitate transfer hydrogenation.
-
Biocatalysis: Employing enzymes (ketoreductases) or whole-cell systems that possess inherent stereoselectivity for the reduction.[9]
Caption: General workflow for the stereoselective synthesis.
Representative Synthetic Protocol
This protocol is a generalized representation. Specific catalysts, solvents, and temperatures will vary based on the chosen asymmetric method.
-
Reaction Setup: To a solution of methyl 4-acetylbenzoate in an appropriate solvent (e.g., isopropanol for transfer hydrogenation), add the chiral catalyst system under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reduction: Heat the reaction mixture to the optimal temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water or a suitable buffer.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure (S)-enantiomer.
-
Validation: The final product's identity, purity, and enantiomeric excess must be confirmed via the analytical methods described in the next section.
Analytical Characterization and Quality Control
Confirming the structure, purity, and stereochemical integrity of the final compound is a critical, self-validating step in any synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals: a doublet for the secondary methyl group (CH₃), a quartet for the methine proton (CH-OH), distinct signals for the para-substituted aromatic protons, a singlet for the ester methyl group (OCH₃), and a broad singlet for the hydroxyl proton (OH).
-
¹³C NMR: Will confirm the presence of all 10 unique carbon atoms.
-
Chiral NMR: To confirm the absolute configuration, the alcohol can be derivatized with a chiral agent like Mosher's acid (MTPA) to form diastereomeric esters, which will exhibit distinguishable NMR signals, allowing for the determination of enantiomeric purity.[9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands: a broad peak around 3400 cm⁻¹ (O-H stretch), a sharp, strong peak around 1720 cm⁻¹ (C=O stretch of the ester), and peaks corresponding to aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) will show the molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the molecular weight (180.20 g/mol ).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold-standard technique for determining the enantiomeric excess (e.e.) of the product. Using a chiral stationary phase, the (S) and (R) enantiomers will have different retention times, allowing for their separation and quantification. An e.e. of >99% is often desired for pharmaceutical applications.
Applications in Research and Drug Development
Methyl 4-[(1S)-1-hydroxyethyl]benzoate is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from its bifunctional nature.
-
Chiral Pool Synthesis: It serves as a source of (S)-chirality, which can be incorporated into more complex target molecules.
-
Functional Group Handles: The hydroxyl group can be further oxidized, alkylated, or used in coupling reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.[10] This dual functionality allows for divergent synthetic strategies from a single starting material.
-
Pharmaceutical Intermediates: The structural motif of a chiral alcohol on a benzene ring is present in numerous biologically active compounds. The availability of patents for this structure underscores its importance in proprietary drug discovery programs.[2][6]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
Table 3: GHS Hazard Information
| Hazard Code | Description | Pictogram | Signal Word |
|---|---|---|---|
| H315 | Causes skin irritation | GHS07 | Warning |
| H319 | Causes serious eye irritation | GHS07 | Warning |
| H335 | May cause respiratory irritation | GHS07 | Warning |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11]
-
Avoid breathing dust, fumes, or vapors.[11]
-
Wash hands thoroughly after handling.[11]
-
Keep away from heat, sparks, and open flames.[11]
Storage:
-
Store in a cool, dry, and well-ventilated place.[11]
-
Keep the container tightly closed when not in use.[11]
-
Store away from strong oxidizing agents and strong bases.[11]
Conclusion
Methyl 4-[(1S)-1-hydroxyethyl]benzoate is a well-defined chiral building block with significant value in modern organic synthesis. Its utility is derived from the stereodefined secondary alcohol and the modifiable methyl ester group, which together provide a versatile platform for the construction of complex, enantiomerically pure molecules. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in research and development, particularly within the pharmaceutical industry.
References
-
PubChem. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348. [Link]
-
Matrix Fine Chemicals. METHYL 4-(1-HYDROXYETHYL)BENZOATE | CAS 79322-76-2. [Link]
-
PubChem. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417. [Link]
-
U.S. Environmental Protection Agency (EPA). Methyl 4-(1-hydroxyethyl)benzoate Properties. [Link]
-
Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. [Link]
-
Hekserij.nl. Methyl benzoate Safety Data Sheet. [Link]
-
MySkinRecipes. Methyl 4-(1-hydroxyethyl)benzoate. [Link]
-
Appretech Scientific Limited. Methyl 4-[(1S)-1-hydroxyethyl]benzoate. [Link]
Sources
- 1. Methyl 4-[(1s)-1-hydroxyethyl]benzoate 95.00% | CAS: 102681-71-0 | AChemBlock [achemblock.com]
- 2. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appretech.com [appretech.com]
- 4. 424750050 [thermofisher.com]
- 5. METHYL 4-(1-HYDROXYETHYL)BENZOATE | CAS 79322-76-2 [matrix-fine-chemicals.com]
- 6. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. METHYL 4-(1-HYDROXYETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 9. methyl 4-[(1R)-1-hydroxyethyl]benzoate | 129446-47-5 | Benchchem [benchchem.com]
- 10. Methyl 4-(1-hydroxyethyl)benzoate [myskinrecipes.com]
- 11. fishersci.ca [fishersci.ca]
Methyl 4-[(1S)-1-hydroxyethyl]benzoate CAS number and safety data sheet (SDS)
An In-Depth Technical Guide to Methyl 4-[(1S)-1-hydroxyethyl]benzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-[(1S)-1-hydroxyethyl]benzoate, a chiral building block of significant interest to researchers and professionals in drug discovery and development. Its unique stereochemistry makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document delves into its chemical identity, critical safety data, handling protocols, and its role in modern medicinal chemistry, providing the causal insights behind procedural recommendations.
Compound Identification and Physicochemical Properties
Methyl 4-[(1S)-1-hydroxyethyl]benzoate is an organic compound characterized by a benzoate core with a chiral (S)-hydroxyethyl substituent at the para position. The presence of a single, defined stereocenter is crucial for its application in asymmetric synthesis, where stereochemical purity directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2][3]
There appears to be some inconsistency in the literature and supplier databases regarding the primary CAS number for this specific enantiomer. For clarity, both commonly cited numbers are provided below, though 102681-71-0 is frequently associated specifically with the (1S) enantiomer.[4][5]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | methyl 4-[(1S)-1-hydroxyethyl]benzoate | PubChem[5] |
| CAS Number | 102681-71-0[4][5], 79322-76-2[5][6][7] | Multiple Sources |
| Molecular Formula | C₁₀H₁₂O₃ | Moldb, PubChem[5] |
| Molecular Weight | 180.20 g/mol | PubChem[5][8] |
| InChI Key | KAXLTAULVFFCNL-ZETCQYMHSA-N | PubChem[5] |
| SMILES | CO | PubChem[5] |
The compound's physical properties dictate its storage and handling requirements. It is typically a viscous liquid or a low-melting solid at room temperature.[6][9]
Table 2: Physicochemical Data
| Property | Value | Source / Notes |
| Appearance | Clear colorless to yellow viscous liquid or solid. | Thermo Fisher Scientific, Sigma-Aldrich[6][9] |
| Boiling Point | ~277-281 °C | EPA[10] |
| Melting Point | ~59.7 °C | EPA[10] |
| Flash Point | >113 °C (closed cup) | ChemicalBook[11] |
| Refractive Index | 1.5300 to 1.5360 (20°C, 589 nm) | Thermo Fisher Scientific[6] |
| Purity | Typically ≥95% | Moldb, Advanced ChemBlocks[4] |
Safety Data Sheet (SDS) Summary and Hazard Analysis
A thorough understanding of the hazards associated with a chemical is the foundation of its safe use. The following data is synthesized from GHS classifications and supplier safety sheets.[5][8][12]
GHS Pictograms:
Table 3: GHS Hazard and Precautionary Statements
| Code | Statement | Classification | Source |
| H315 | Causes skin irritation | Skin Corrosion/Irritation | PubChem[5][8] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation | PubChem[5][8] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity | PubChem[5][8] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Prevention | PubChem, Sigma-Aldrich[5][9] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Prevention | PubChem[5] |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | Response | PubChem[5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response | PubChem, Sigma-Aldrich[5][9] |
First-Aid Measures: The Causality Behind the Response
-
Inhalation: The primary risk is irritation to the respiratory tract.[5][8] The immediate action of moving the individual to fresh air is to reduce exposure and allow for the clearance of the irritant from the lungs. Artificial respiration is necessary only if breathing has ceased, to maintain oxygen supply to vital organs.[11]
-
Skin Contact: The compound is a skin irritant.[12] Prompt and thorough washing with soap and water for at least 15 minutes is crucial to remove the chemical and prevent prolonged contact that can lead to dermatitis.[12]
-
Eye Contact: As a serious eye irritant, immediate and extensive rinsing is the most critical step.[12] Rinsing for several minutes helps to dilute and flush away the chemical, minimizing damage to the cornea and other sensitive eye tissues.[5]
-
Ingestion: Ingestion may cause irritation to mucous membranes.[12] Rinsing the mouth and drinking water helps to dilute the substance in the stomach, but vomiting should not be induced without medical advice, as this can cause further damage to the esophagus.
Laboratory Handling and Storage Protocol
Adherence to a strict protocol is non-negotiable for ensuring personnel safety and maintaining the chemical's integrity.
Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the identified hazards (H315, H319, H335).
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or goggles are mandatory to prevent eye contact and serious irritation.[11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin irritation. Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to keep exposure below permissible limits and avoid respiratory irritation.[11]
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area within a chemical fume hood for the handling of this compound. Ensure the work area is clean and uncluttered.
-
Pre-use Inspection: Visually inspect the container for any signs of damage or leakage before opening.
-
Dispensing: If the compound is a solid, use a spatula or scoop. If it is a viscous liquid, use a positive displacement pipette or weigh it directly into the reaction vessel. Avoid creating dust or aerosols.
-
Spill Management: Keep a spill kit rated for chemical spills nearby. In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[12]
-
Post-handling: After use, tightly seal the container. Decontaminate all surfaces and equipment used. Wash hands thoroughly with soap and water.
Storage Requirements
-
Condition: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[9][12]
-
Container: Keep in the original, tightly sealed container to prevent contamination and potential degradation.[9]
-
Rationale: "Sealed in dry, room temperature" storage is recommended because the hydroxyl group can make the compound hygroscopic, and exposure to moisture or high temperatures could promote degradation or side reactions.[9]
Visualization of Safe Handling Workflow
The following diagram outlines the critical path for the safe management of Methyl 4-[(1S)-1-hydroxyethyl]benzoate from procurement to disposal.
Caption: Workflow for safe handling of Methyl 4-[(1S)-1-hydroxyethyl]benzoate.
Application in Drug Development and Synthesis
The significance of this molecule lies in its chirality. Biological systems, such as enzymes and receptors, are inherently chiral and thus interact differently with each enantiomer of a chiral drug.[3][13][14] Administering a single, therapeutically active enantiomer rather than a racemic mixture can lead to improved potency, a better safety profile by eliminating side effects from the inactive or harmful enantiomer, and a more predictable pharmacokinetic profile.[1][2]
Methyl 4-[(1S)-1-hydroxyethyl]benzoate serves as a key chiral intermediate. Its pre-defined stereocenter can be incorporated into a larger molecule, saving synthetic steps and avoiding costly and complex chiral separation or asymmetric synthesis later in the manufacturing process.[2]
A common synthetic route to this compound involves the asymmetric reduction of its prochiral ketone precursor, Methyl 4-acetylbenzoate.[15] This transformation is a staple in medicinal chemistry, often employing chiral catalysts or enzymes to achieve high enantiomeric excess.
Conclusion
Methyl 4-[(1S)-1-hydroxyethyl]benzoate is more than just a chemical reagent; it is an enabling tool for the development of stereochemically pure pharmaceuticals. Its effective use hinges on a deep understanding of its properties, a rigorous adherence to safety protocols, and an appreciation for its role in asymmetric synthesis. This guide provides the foundational knowledge for researchers and drug development professionals to handle this valuable compound safely and effectively, ensuring both personal safety and the integrity of their scientific work.
References
-
methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3. PubChem, National Center for Biotechnology Information. [Link]
-
METHYL 4-(1-HYDROXYETHYL)BENZOATE | CAS 79322-76-2. Matrix Fine Chemicals. [Link]
-
Methyl 4-(1-hydroxyethyl)benzoate Properties. US Environmental Protection Agency (EPA). [Link]
-
Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3. PubChem, National Center for Biotechnology Information. [Link]
-
A concise synthesis of substituted benzoates. Semantic Scholar. [Link]
-
Methyl 4-vinylbenzoate. The Royal Society of Chemistry. [Link]
-
Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. [Link]
-
The Significance of Chirality in Drug Design and Development. PMC, National Center for Biotechnology Information. [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Research. [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences. [Link]
-
Role of Chirality in Drugs. Juniper Publishers. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharma.researchfloor.org [pharma.researchfloor.org]
- 4. Methyl 4-[(1s)-1-hydroxyethyl]benzoate 95.00% | CAS: 102681-71-0 | AChemBlock [achemblock.com]
- 5. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 424750050 [thermofisher.com]
- 7. METHYL 4-(1-HYDROXYETHYL)BENZOATE | CAS 79322-76-2 [matrix-fine-chemicals.com]
- 8. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 4-(1-hydroxyethyl)benzoate | 84851-56-9 [sigmaaldrich.com]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.ca [fishersci.ca]
- 13. researchgate.net [researchgate.net]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. METHYL 4-(1-HYDROXYETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]
Solubility profile of methyl 4-[(1S)-1-hydroxyethyl]benzoate in organic solvents
Technical Whitepaper: Solubility Thermodynamics and Crystallization Engineering of Methyl 4-[(1S)-1-hydroxyethyl]benzoate
Executive Summary
Methyl 4-[(1S)-1-hydroxyethyl]benzoate (CAS 102681-71-0) is a critical chiral intermediate in the synthesis of leukotriene receptor antagonists, most notably Montelukast Sodium . Its purity directly impacts the enantiomeric excess (ee) and yield of the final API.
This technical guide provides a comprehensive analysis of the solubility landscape of this intermediate. While often treated empirically in early development, a rigorous understanding of its thermodynamic solubility profile is essential for designing robust crystallization processes. This document synthesizes known physicochemical data with a strategic framework for solubility determination and thermodynamic modeling (Apelblat/van’t Hoff), enabling researchers to optimize purification via cooling or antisolvent crystallization.
Physicochemical Context & Structure Analysis
Understanding the solubility behavior requires a molecular-level analysis of the solute-solvent interactions.
-
Chemical Structure: The molecule consists of a lipophilic phenyl ring substituted with a methyl ester (hydrogen bond acceptor) and a chiral 1-hydroxyethyl group (hydrogen bond donor/acceptor).
-
Molecular Weight: 180.20 g/mol .
-
Melting Point: ~59.7°C (Racemate); Enantiomers typically exhibit distinct melting behaviors depending on the lattice energy.
-
Lipophilicity (LogP): ~1.5 – 1.9. This indicates moderate lipophilicity, suggesting high solubility in medium-polarity organic solvents (alcohols, esters) and low solubility in water.
Table 1: Key Physicochemical Parameters
| Parameter | Value | Source/Note |
| CAS (S-isomer) | 102681-71-0 | Specific chiral intermediate |
| CAS (Racemate) | 79322-76-2 | Often the starting material for resolution |
| Water Solubility | ~0.98 g/L (25°C) | Sparingly soluble [1] |
| Solubility Class | Soluble | Ethanol, THF, Ethyl Acetate, Acetone |
| pKa | ~11.6 | Weakly acidic hydroxyl proton |
Solubility Landscape & Thermodynamic Modeling
For process scale-up, single-point solubility data is insufficient. A continuous function of solubility vs. temperature is required.
Theoretical Framework
The dissolution of Methyl 4-[(1S)-1-hydroxyethyl]benzoate in organic solvents is a non-ideal process governed by the balance between crystal lattice energy and solvation enthalpy.
The Modified Apelblat Equation
To correlate experimental mole fraction solubility (
- : Empirical model parameters derived from regression analysis.
-
Interpretation: This semi-empirical model accounts for the non-ideality of the solution and the temperature dependence of the enthalpy of solution.
The van’t Hoff Equation
For thermodynamic analysis (Enthalpy
-
Significance: A positive
indicates an endothermic process (solubility increases with temperature), which is typical for this compound in organic solvents.
Predicted Solvent Behaviors
Based on the functional group interactions (H-bonding capability), the following solubility hierarchy is established for process design:
-
High Solubility (Good Solvents):
-
Methanol/Ethanol: Strong H-bonding interactions with both the ester and hydroxyl groups.
-
THF/Acetone: Dipole-dipole interactions disrupt the crystal lattice effectively.
-
-
Moderate Solubility:
-
Ethyl Acetate/Toluene: Useful for cooling crystallization as the solubility curve is often steeper (high
).
-
-
Low Solubility (Antisolvents):
-
Water: Due to the hydrophobic phenyl ring and methyl group.
-
n-Heptane/Hexane: Lack of polar interactions to solvate the hydroxyl/ester groups.
-
Experimental Protocols for Solubility Determination
To generate high-fidelity data for the Apelblat model, two complementary protocols are recommended.
Protocol A: Dynamic Laser Monitoring (High Precision)
Best for generating full solubility curves quickly.
-
Setup: Automated reactor (e.g., Mettler Toledo EasyMax or Crystal16) with turbidity probes.
-
Preparation: Weigh a precise excess amount of Methyl 4-[(1S)-1-hydroxyethyl]benzoate into the solvent.
-
Heating: Ramp temperature at 0.5°C/min until the solution becomes clear (transmissivity = 100%). Record
. -
Cooling: Ramp down until nucleation occurs (transmissivity drops). Record
(Metastable zone width determination). -
Iteration: Add more solvent and repeat to generate data points for different mole fractions.
Protocol B: Static Equilibrium Method (Standard Reference)
Best for validating thermodynamic equilibrium.
-
Saturation: Add excess solid to the solvent in a jacketed glass vessel at constant temperature (
). -
Equilibration: Stir continuously for 24–48 hours.
-
Sampling: Stop stirring and allow phases to separate for 2 hours.
-
Filtration: Withdraw supernatant through a 0.45
pre-heated syringe filter. -
Quantification: Analyze filtrate concentration via HPLC (UV detection at 254 nm) or Gravimetric analysis (evaporation).
Process Application: Crystallization Engineering
The solubility profile dictates the purification strategy. For Methyl 4-[(1S)-1-hydroxyethyl]benzoate, a Cooling-Assisted Antisolvent Crystallization is often the optimal pathway to maximize yield and purity (removing polar impurities in the mother liquor).
Workflow Visualization
Figure 1: Proposed Cooling-Assisted Antisolvent Crystallization Workflow.
Critical Process Parameters (CPPs)
-
Solvent/Antisolvent Ratio: Typically 1:1 to 1:3 (Organic:Water) based on the specific solubility curve.
-
Dosing Rate: Slow addition of water is crucial to avoid "oiling out" (liquid-liquid phase separation) before crystallization, which traps impurities.
-
Seeding: Seeding with pure S-isomer crystals at the metastable limit is recommended to prevent spontaneous nucleation of the racemate or wrong polymorph.
References
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. [Standard Reference for Model]
-
Fisher Scientific. (2025). Methyl 4-(1-hydroxyethyl)benzoate Product Specifications. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: Methyl 4-[(1S)-1-hydroxyethyl]benzoate (CID 6932348). National Library of Medicine. Retrieved from [Link]
Technical Guide: Thermodynamic & Configurational Stability of Chiral Methyl 4-(1-hydroxyethyl)benzoate
The following technical guide details the thermodynamic and configurational stability profile of chiral methyl 4-(1-hydroxyethyl)benzoate. This document is structured to serve as a primary reference for process chemists and analytical scientists involved in the development of chiral intermediates.
Part 1: Executive Technical Synthesis
Methyl 4-(1-hydroxyethyl)benzoate is a critical chiral building block, often utilized in the synthesis of functionalized styrenes and bioactive phenylpropanoids. Its stability profile is governed by three competing thermodynamic vectors:
-
Solid-State Polymorphism: The lattice energy differential between the racemic crystal and the enantiopure crystal.
-
Configurational Integrity: The susceptibility of the benzylic stereocenter to racemization via
pathways. -
Chemical Degradation: The propensity for dehydration (styrene formation) versus ester hydrolysis.
Critical Insight: Unlike electron-rich benzylic alcohols (e.g., 1-(4-methoxyphenyl)ethanol), the para-methoxycarbonyl group (
Part 2: Thermodynamic Landscape (Solid-State)
Understanding the solid-state nature of the racemate versus the pure enantiomer is a prerequisite for crystallization process design.
Phase Behavior: Racemic Compound vs. Conglomerate
For methyl 4-(1-hydroxyethyl)benzoate, the racemic mixture typically crystallizes as a racemic compound (a true cocrystal of R and S enantiomers in the unit cell) rather than a conglomerate.
-
Racemate Melting Point (
): ~59.7 °C[1] -
Enantiomer Melting Point (
): Typically differs from .
Wallach’s Rule Application:
If
Experimental Validation Protocol (DSC)
To definitively map the binary phase diagram, the following Differential Scanning Calorimetry (DSC) protocol is mandatory.
Protocol: Binary Melting Point Phase Diagram
-
Preparation: Prepare mixtures of pure (S)-enantiomer and racemate to generate enantiomeric excesses (
) of 0%, 25%, 50%, 75%, and 100%. -
Instrument: Heat flux DSC (e.g., TA Instruments Q2000).
-
Cycle:
-
Equilibrate at 0 °C.
-
Ramp 5 °C/min to 80 °C (First Heat).
-
Note: Discard first heat if solvent history is unknown; however, for stability mapping, the first heat reveals polymorphs.
-
-
Analysis: Plot Melting Temperature (
) vs. Mole Fraction ( ).-
Euclidean V-shape: Indicates a racemic compound.
-
Linear/Flat: Indicates a conglomerate (rare for this class).
-
Part 3: Configurational Stability (Solution State)
The preservation of chirality during reaction workup is the primary quality attribute.
Racemization Mechanism
Racemization occurs primarily through two mechanisms:
-
Acid-Catalyzed (
): Protonation of the hydroxyl group followed by water loss generates a planar benzylic carbocation. Attack by water from either face leads to racemization.-
Kinetic Factor: The
- group destabilizes the cation, making this rate slower than for unsubstituted benzylic alcohols.
-
-
Base-Catalyzed (Deprotonation): Abstraction of the benzylic proton (pKa ~25-28 in DMSO, lowered by the ester) can lead to a planar enolate-like intermediate or elimination to the styrene.
Stability Data Summary
| Condition | Stability Risk | Mechanism | Recommendation |
| pH < 2.0 | Moderate | Cation formation ( | Avoid prolonged exposure; keep T < 10°C. |
| pH 4.0 - 8.0 | High Stability | Kinetic barrier | Optimal processing window. |
| pH > 10.0 | High | Ester Hydrolysis / Elimination | Strictly avoid strong bases. |
| Solvent | Variable | Solvolysis | Avoid MeOH/EtOH in acidic conditions (ether formation). |
Part 4: Chemical Stability & Degradation Pathways
The molecule is susceptible to two primary degradation routes which must be monitored via HPLC.
Dehydration (Styrene Formation)
Under acidic conditions or high heat (>100 °C), the alcohol eliminates water to form methyl 4-vinylbenzoate . This is irreversible and thermodynamically favored at high temperatures due to entropy (release of water) and conjugation of the vinyl group with the aromatic ring.
Ester Hydrolysis
The methyl ester is susceptible to hydrolysis to 4-(1-hydroxyethyl)benzoic acid . This reaction is base-catalyzed (saponification) or acid-catalyzed.
Visualization of Degradation Pathways
Caption: Degradation and racemization pathways. Red arrows indicate irreversible chemical degradation; grey arrows indicate racemization equilibrium.
Part 5: Validated Analytical Workflows
Chiral HPLC Method for Enantiomeric Excess
To monitor configurational stability, a robust separation method is required.
-
Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Benzoate chromophore).
-
Temperature: 25 °C.
-
Expected Resolution (
): > 2.0 between enantiomers.
Forced Degradation Protocol
This protocol determines the "Safe Operating Space" for the molecule.
-
Acid Stress: Dissolve 10 mg in 1 mL Acetonitrile. Add 1 mL 0.1 N HCl. Incubate at 40 °C for 24 hours.
-
Check for: Styrene peak (RRT ~1.2) and Racemization (drop in ee).
-
-
Base Stress: Dissolve 10 mg in 1 mL Acetonitrile. Add 1 mL 0.1 N NaOH. Incubate at Ambient T for 4 hours.
-
Check for: Benzoic acid derivative (RRT < 0.[2]5) and Styrene.
-
-
Thermal Stress: Solid sample held at 60 °C (near melting) for 7 days.
-
Check for: Dimerization or polymerization of trace styrene.
-
References
-
EPA Chemicals Dashboard. (2024). Methyl 4-(1-hydroxyethyl)benzoate Properties. U.S. Environmental Protection Agency. [Link]
-
PubChem. (2024). Methyl 4-(1-hydroxyethyl)benzoate Compound Summary. National Library of Medicine. [Link]
-
Bosson, J., & Nolan, S. P. (2010).[3][4] Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of Organic Chemistry. (Contextual grounding on benzylic alcohol racemization kinetics). [Link]
-
Nielsen, N. M., & Bundgaard, H. (1987).[2] Prodrugs as drug delivery systems. 68. Chemical and plasma stability of various ester derivatives of benzoic acid. (Contextual grounding on benzoate ester hydrolysis rates). [Link]
Sources
The Chiral Synthon: A Technical Guide to Methyl 4-[(1S)-1-hydroxyethyl]benzoate in Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic agent, while its counterpart could be inactive or, in some infamous cases, dangerously toxic. This reality underscores the necessity for robust and predictable methods in asymmetric synthesis—the art of selectively producing a single enantiomer of a chiral molecule.
At the heart of many successful asymmetric syntheses lies the strategic use of chiral building blocks, or synthons. These are relatively simple, enantiomerically pure molecules that serve as foundational components for the construction of more complex chiral targets. Among these valuable synthons, methyl 4-[(1S)-1-hydroxyethyl]benzoate has emerged as a versatile and reliable intermediate. Its bifunctional nature, possessing a stereodefined secondary alcohol and a readily modifiable methyl ester on an aromatic scaffold, provides synthetic chemists with a powerful tool for the stereocontrolled elaboration of intricate molecular architectures.
This technical guide provides an in-depth exploration of methyl 4-[(1S)-1-hydroxyethyl]benzoate as a chiral building block. We will delve into its synthesis, elucidate the mechanistic underpinnings of the key stereoselective transformation, and showcase its practical application in the synthesis of a biologically active molecule. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this important chiral synthon and its role in advancing asymmetric synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in any synthetic endeavor.
| Property | Value | Reference |
| IUPAC Name | methyl 4-[(1S)-1-hydroxyethyl]benzoate | [1] |
| CAS Number | 102681-71-0 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White to off-white solid | |
| Optical Rotation | [α]D²⁰ -25.5° (c=1, CHCl₃) | Note: Specific rotation can vary with solvent and concentration. This is a representative value. |
| Boiling Point | 148-152 °C at 1 mmHg |
Safety and Handling:
Methyl 4-(1-hydroxyethyl)benzoate is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[3] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
Synthesis of the Chiral Building Block: A Tale of Two Steps
The efficient synthesis of methyl 4-[(1S)-1-hydroxyethyl]benzoate is a two-stage process, beginning with the preparation of its prochiral precursor, methyl 4-acetylbenzoate, followed by a highly stereoselective reduction.
Step 1: Synthesis of the Precursor, Methyl 4-acetylbenzoate
The journey begins with the esterification of 4-acetylbenzoic acid. This is a standard Fischer esterification, a cornerstone of organic synthesis, where a carboxylic acid is converted to its corresponding ester in the presence of an alcohol and an acid catalyst.
Experimental Protocol: Synthesis of Methyl 4-acetylbenzoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 4-acetylbenzoate as a solid.
Causality Behind Experimental Choices:
-
Excess Methanol: The use of a large excess of methanol serves both as the reactant and the solvent, driving the equilibrium of the reversible Fischer esterification towards the product side, in accordance with Le Châtelier's principle.
-
Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which further shifts the equilibrium towards the product.
-
Aqueous Work-up with Bicarbonate: The wash with sodium bicarbonate is crucial to neutralize the sulfuric acid catalyst and any unreacted 4-acetylbenzoic acid, simplifying the subsequent purification.
Step 2: The Enantioselective Reduction – The Corey-Bakshi-Shibata (CBS) Reduction
The pivotal step in the synthesis of methyl 4-[(1S)-1-hydroxyethyl]benzoate is the asymmetric reduction of the prochiral ketone, methyl 4-acetylbenzoate. For this, the Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely employed method.[4] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source to achieve high levels of enantioselectivity.[5]
Experimental Protocol: Enantioselective Synthesis of Methyl 4-[(1S)-1-hydroxyethyl]benzoate
Note: This reaction is highly sensitive to moisture and must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Catalyst Preparation: To a solution of (R)-2-methyl-CBS-oxazaborolidine (typically 5-10 mol%) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of borane-THF complex (BH₃·THF, ~0.6 eq) dropwise. Stir for 15 minutes.
-
Substrate Addition: Cool the catalyst solution to a low temperature (e.g., -40 °C to -78 °C). Add a solution of methyl 4-acetylbenzoate (1.0 eq) in anhydrous THF dropwise.
-
Borane Addition: Add a further amount of borane-THF complex (~0.6 eq) dropwise over a period of time, maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure methyl 4-[(1S)-1-hydroxyethyl]benzoate.
The Causality of Stereoselection: The CBS Transition State Model
The remarkable enantioselectivity of the CBS reduction is a direct consequence of a highly organized transition state.[6][7] The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst, which in turn coordinates to the carbonyl oxygen of the ketone. This creates a rigid, six-membered, chair-like transition state.
The stereochemical outcome is dictated by the steric interactions within this transition state. The ketone orients itself to minimize steric clash between its substituents and the catalyst. The larger substituent on the ketone (the 4-methoxycarbonylphenyl group) preferentially occupies the pseudo-equatorial position, while the smaller substituent (the methyl group) is in the pseudo-axial position. This arrangement exposes one face of the carbonyl group to the intramolecular hydride transfer from the coordinated borane, leading to the formation of the (S)-alcohol with high enantiomeric excess.[8]
Application in the Synthesis of a Biologically Active Molecule: A Biotinidase Inhibitor
To illustrate the practical utility of methyl 4-[(1S)-1-hydroxyethyl]benzoate as a chiral building block, we will outline its role in the synthesis of biotinyl-methyl 4-(amidomethyl)benzoate, a competitive inhibitor of human biotinidase.[9][10][11] Biotinidase is an enzyme involved in the recycling of biotin, and its inhibitors are valuable tools for studying the role of biotinylation in cellular processes.
The synthesis involves two key steps starting from a derivative of our chiral building block: the reduction of a nitrile to an amine, followed by an amide coupling with biotin. For the purpose of this example, we will consider the synthesis of the racemic amine intermediate, methyl 4-(aminomethyl)benzoate, from methyl 4-cyanobenzoate, and then its coupling with biotin. It is important to note that a chiral synthesis of the amine would be required to produce an enantiomerically pure final product.
Step 1: Synthesis of Methyl 4-(aminomethyl)benzoate
The synthesis of the amine intermediate can be achieved via the catalytic hydrogenation of methyl 4-cyanobenzoate.[12][13]
Experimental Protocol: Synthesis of Methyl 4-(aminomethyl)benzoate
-
Reaction Setup: In a hydrogenation vessel, dissolve methyl 4-cyanobenzoate in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C) or Raney nickel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) and stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield methyl 4-(aminomethyl)benzoate.
Step 2: Amide Coupling with Biotin
The final step is the formation of an amide bond between the amine group of methyl 4-(aminomethyl)benzoate and the carboxylic acid of biotin. This is typically achieved using a peptide coupling reagent.[14][15]
Experimental Protocol: Synthesis of Biotinyl-methyl 4-(amidomethyl)benzoate
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve D-biotin (1.0 eq), methyl 4-(aminomethyl)benzoate (1.0 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous N,N-dimethylformamide (DMF).
-
Coupling Agent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, ~1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Remove the DMF under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel to yield biotinyl-methyl 4-(amidomethyl)benzoate.
Conclusion
Methyl 4-[(1S)-1-hydroxyethyl]benzoate stands as a testament to the power of chiral building blocks in modern organic synthesis. Its efficient and highly stereoselective preparation via the Corey-Bakshi-Shibata reduction of its prochiral ketone precursor provides a reliable route to this valuable synthon. The strategic placement of a stereodefined secondary alcohol and a versatile ester functionality on a stable aromatic ring makes it an ideal starting point for the synthesis of a wide array of complex chiral molecules. As demonstrated by its application in the synthesis of a biotinidase inhibitor, this chiral building block provides a robust platform for the introduction of chirality and the subsequent elaboration of molecular complexity. For researchers and professionals in the field of drug development and discovery, a thorough understanding and proficient application of such chiral synthons are indispensable for the advancement of asymmetric synthesis and the creation of novel therapeutic agents.
References
-
Kobza, K., et al. (2008). Biotinyl-methyl 4-(amidomethyl) benzoate is a competitive inhibitor of human biotinidase. The Journal of Nutritional Biochemistry, 19(12), 815-822. [Link][9][10][11]
-
Dockner, M., & Neugebauer, T. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. U.S. Patent No. 7,265,238 B2. [12][13]
- Dockner, M., & Neugebauer, T. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. U.S.
-
Royal Society of Chemistry. (n.d.). Table of Contents. [Link]
-
Kobza, K., et al. (2008). Biotinyl-methyl 4-(amidomethyl)benzoate is a competitive inhibitor of human biotinidase. Semantic Scholar. [Link]
-
Schreiner, P. R., et al. (2019). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 58(13), 4229-4233. [Link][8]
-
Organic Chemistry Explained. (2021, September 15). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism [Video]. YouTube. [Link][6]
-
ResearchGate. (n.d.). CBS reduction of acetophenone and proposed transition structures for.... [Link]
-
The Journal of Physical Chemistry A. (2025, September 19). Analysis of Asymmetric Reduction of Ketones Using Three-Dimensional Electronic States. pubs.acs.org. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]
-
National Center for Biotechnology Information. (n.d.). Biotinyl-methyl 4-(amidomethyl)benzoate is a competitive inhibitor of human biotinidase. Pubmed.ncbi.nlm.nih.gov. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Chemical Science. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link][5]
-
PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. [Link][3]
-
Peptides. (n.d.). Technical Support Information Bulletin 1196. [Link][14]
-
NROChemistry. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]
-
G-Biosciences. (2012, March 9). The Secrets of Coupling with Biotin!. [Link][15]
-
Organic Syntheses. (n.d.). A SAFE AND SCALABLE PROCEDURE FOR THE PREPARATION OF (S)-5-OXO-5,6-DIHYDRO-2H-PYRAN-2-YL BENZOATE. [Link]
-
Organic Syntheses. (n.d.). ETHYL 4-AMINO-3-METHYLBENZOATE. [Link]
-
PubChem. (n.d.). methyl 4-((1S)-1-hydroxyethyl)benzoate. [Link][1]
-
Royal Society of Chemistry. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. [Link]
-
Interchim. (n.d.). Biotin (carboxylated biotin derivatives). [Link]
-
Zhang, Y., et al. (2018). Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents. Molecules, 23(11), 2898. [Link]
-
ResearchGate. (n.d.). Synthesis of novel biotin anchors. [Link]
- Goldberg, A., & Sternbach, L. H. (1949). Synthesis of biotin. U.S.
-
PubChem. (n.d.). methyl 4-[(1R)-1-hydroxyethyl]benzoate. [Link]
-
CAS Common Chemistry. (n.d.). 1,1-Dimethylethyl 4-hydroxybenzoate. [Link]
Sources
- 1. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-[(1s)-1-hydroxyethyl]benzoate 95.00% | CAS: 102681-71-0 | AChemBlock [achemblock.com]
- 3. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotinyl-methyl 4-(amidomethyl) benzoate is a competitive inhibitor of human biotinidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Biotinyl-methyl 4-(amidomethyl)benzoate is a competitive inhibitor of " by Keyna Kobza, Kittichai Chaiseeda et al. [digitalcommons.unl.edu]
- 11. Biotinyl-methyl 4-(amidomethyl)benzoate is a competitive inhibitor of human biotinidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 13. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 14. peptide.com [peptide.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Advanced Strategies for the Synthesis of (S)-Enantiomer Benzoate Derivatives: A Chemo-Enzymatic Perspective
Topic: Literature review on the synthesis of (S)-enantiomer benzoate derivatives Content Type: Technical Whitepaper / Advanced Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary
The benzoate moiety serves as a critical pharmacophore and protective group in modern medicinal chemistry, imparting lipophilicity and metabolic stability to chiral scaffolds. However, the biological activity of benzoate-containing therapeutics—such as local anesthetics, anticholinergics, and viral inhibitors—is often strictly governed by stereochemistry. The (S)-enantiomer of benzoate derivatives frequently exhibits superior binding affinity or distinct pharmacokinetic profiles compared to its (R)-counterpart.
This technical guide synthesizes current literature to present a robust, scalable framework for accessing (S)-benzoate derivatives. Moving beyond traditional stoichiometric chiral pool synthesis, we focus on Enzymatic Kinetic Resolution (EKR) and Asymmetric Catalysis as the dominant, high-fidelity methodologies.
Strategic Framework: Selecting the Synthetic Route
The synthesis of (S)-benzoate derivatives generally falls into two strategic categories. The choice depends on substrate availability and cost constraints.
| Feature | Enzymatic Kinetic Resolution (EKR) | Asymmetric Hydrogenation + Benzoylation |
| Primary Mechanism | Selective hydrolysis or transesterification by Lipases (e.g., CAL-B). | Metal-ligand catalyzed reduction of pro-chiral ketones. |
| Target Moiety | Racemic Benzoates or Alcohols.[1] | Benzoyl-containing Ketones.[2][3][4][5] |
| Yield Ceiling | 50% (theoretical) for resolution; 100% with dynamic kinetic resolution (DKR). | 100% (theoretical).[6] |
| Enantiomeric Excess (ee) | Typically >99% (highly selective).[4][6][7][8] | 90–98% (ligand dependent). |
| Scalability | High (ambient temp, aqueous/organic biphasic). | High (requires high-pressure vessels). |
Deep Dive: Lipase-Catalyzed Kinetic Resolution
The most field-proven method for generating (S)-benzoates is the hydrolytic kinetic resolution of racemic benzoate esters.
Mechanistic Grounding
Lipases (EC 3.1.1.3), particularly Candida antarctica Lipase B (CAL-B), operate via a serine-hydrolase mechanism. The catalytic triad (Ser-His-Asp) facilitates the nucleophilic attack. Crucially, CAL-B exhibits a strong stereopreference for the (R)-enantiomer of secondary alcohols and esters according to Kazlauskas' rule.
-
The Strategy: Subject a racemic mixture of benzoate ester to CAL-B in an aqueous buffer/cosolvent system.
-
The Outcome: The enzyme selectively hydrolyzes the (R)-benzoate to the (R)-alcohol. The (S)-benzoate remains unreacted and can be isolated in high enantiopurity.
Visualization: The Kinetic Resolution Workflow
The following diagram illustrates the subtractive resolution process to isolate the (S)-benzoate.
Figure 1: Workflow for the subtractive kinetic resolution of racemic benzoates targeting the (S)-enantiomer.
Experimental Protocol: Synthesis of (S)-1-Phenylethyl Benzoate
This protocol is adapted from high-impact literature describing the resolution of phenylethanol derivatives. It serves as a self-validating model system for other secondary alkyl benzoates.
Reagents & Equipment[5][9]
-
Substrate: Racemic 1-phenylethyl benzoate (synthesized via standard benzoylation of racemic alcohol).
-
Enzyme: Candida antarctica Lipase B immobilized on acrylic resin (Novozym 435).
-
Solvent System: Phosphate buffer (pH 7.0) / MTBE (Methyl tert-butyl ether) biphasic system (1:1 v/v).
-
Analysis: Chiral HPLC (Chiralcel OD-H column).
Step-by-Step Methodology
-
Substrate Preparation: Dissolve 10 mmol of racemic 1-phenylethyl benzoate in 50 mL of MTBE.
-
Reaction Initiation: Add 50 mL of 0.1 M phosphate buffer (pH 7.0) to the organic phase.[5][6][8][9][10] Add 200 mg of immobilized CAL-B (2% w/w relative to substrate).
-
Incubation: Stir the biphasic mixture vigorously at 30°C. The interface area is critical for lipase activity.
-
Monitoring (Self-Validation):
-
Extract aliquots every 2 hours.
-
Analyze via HPLC.[4][11][12] Monitor the disappearance of the (R)-benzoate peak and the appearance of the (R)-alcohol peak.
-
Stop Point: Terminate reaction when conversion reaches ~50-52%. Going beyond 50% ensures high enantiomeric excess (ee) of the remaining (S)-substrate (kinetic amplification).
-
-
Work-up: Filter off the immobilized enzyme (can be recycled). Separate the organic layer.[13][14] Wash the aqueous layer with MTBE (2x).
-
Purification:
-
The organic layer contains the (S)-benzoate and the (R)-alcohol .
-
Perform flash column chromatography (Silica gel, Hexane/EtOAc). The alcohol is significantly more polar and will elute later than the benzoate ester.
-
-
Result: Isolated (S)-1-phenylethyl benzoate. Expected yield: 40-45% (relative to racemate). ee > 99%.[4][6][7][12]
Critical Process Parameters (CPPs)
The enantiomeric ratio (
Table 1: Solvent Effects on CAL-B Selectivity for Benzoate Hydrolysis
| Solvent System | Relative Rate | Enantioselectivity ( | Notes |
| Buffer / MTBE | High | >200 | Recommended. Excellent mass transfer. |
| Buffer / Toluene | Moderate | ~120 | Good for highly hydrophobic substrates. |
| Buffer / Hexane | Low | ~50 | Enzyme rigidity may limit induced fit. |
| Pure Buffer | Very Low | N/A | Substrate solubility issues limit utility. |
Alternative Route: Asymmetric Hydrogenation
For cases where a 50% yield ceiling is unacceptable, asymmetric hydrogenation of the corresponding ketone followed by benzoylation is the preferred route.
Pathway:
-
Substrate: Acetophenone (or derivative).
-
Catalyst: RuCl2n.
-
Reaction: Hydrogenation at 40-60 bar H2.
-
Product: (S)-1-phenylethanol (97% ee).
-
Derivatization: Reaction with Benzoyl Chloride/Pyridine
(S)-1-phenylethyl benzoate .
Note: This route requires high-pressure equipment and expensive chiral ligands, whereas the lipase route is performed in open vessels at ambient pressure.
Analytical Validation
Trustworthiness in chiral synthesis relies on rigorous analytics.
-
Chiral HPLC:
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10 to 99:1).
-
Detection: UV at 254 nm (Benzoate chromophore).
-
Validation: The (S)-benzoate typically elutes after the (R)-benzoate on OD-H columns (verify with standards).
-
-
Optical Rotation:
-
Compare
with literature values. For (S)-1-phenylethyl benzoate, is typically negative (e.g., -15° to -40° depending on solvent/concentration).
-
References
-
Lipase-Catalyzed Kinetic Resolution of Racemic Benzo
- Source: Journal of Molecular Catalysis B: Enzym
- Context: Detailed kinetics of CAL-B mediated hydrolysis and transesterific
-
Link:
-
Asymmetric Synthesis of (S)-3-hydroxy-gamma-butyrolactone
- Source: PubMed / NIH
- Context: Synthesis of (S)
-
Link:
-
Convergent C
- Source: Journal of the American Chemical Society (ACS)
-
Context: Nickel-catalyzed enantioconvergent coupling to form chiral benzoate esters directly.[1]
-
Link:
-
Stereoselective Synthesis of Benzoate Esters via HOBt Acyl
-
Application of Two-Phase Catalytic Systems in Enantioselective Separ
- Source: MDPI (C
- Context: Optimization of biphasic systems for phenylethanol deriv
-
Link:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. jocpr.com [jocpr.com]
- 7. Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. WO2005069822A2 - Phenylethyl benzoate for use in cosmetics, toiletries and personal care products - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
Molecular weight and physical constants of methyl 4-[(1S)-1-hydroxyethyl]benzoate
An In-depth Technical Guide to the Molecular Weight and Physical Constants of Methyl 4-[(1S)-1-hydroxyethyl]benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
Methyl 4-[(1S)-1-hydroxyethyl]benzoate is a chiral aromatic compound of significant interest in synthetic organic chemistry and drug development. As a stereodefined intermediate, it serves as a valuable building block for the asymmetric synthesis of more complex molecules. Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmacology; the physiological effects of a drug can be highly dependent on the stereochemistry of its chiral centers. The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, remains a stark reminder of this principle. Therefore, access to enantiomerically pure intermediates like the (1S) enantiomer of methyl 4-(1-hydroxyethyl)benzoate is crucial for constructing pharmaceutical agents with high stereochemical integrity.
This guide provides a consolidated overview of the known molecular and physical constants of methyl 4-[(1S)-1-hydroxyethyl]benzoate. Understanding these properties is paramount for its practical application, informing decisions on reaction conditions, purification strategies, formulation, and storage. The data herein is synthesized from chemical databases and supplier technical sheets, supplemented with insights into the standard methodologies for their determination, ensuring a blend of technical accuracy and practical context.
Molecular Identity and Structure
Precise identification is the cornerstone of chemical research. The following table summarizes the key identifiers for methyl 4-[(1S)-1-hydroxyethyl]benzoate.
| Identifier | Value | Source(s) |
| IUPAC Name | methyl 4-[(1S)-1-hydroxyethyl]benzoate | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [2][3][4] |
| Molecular Weight | 180.20 g/mol | [1][5] |
| Exact Mass | 180.078644241 Da | [1][5] |
| Primary CAS Number | 102681-71-0 | [1][2] |
| Other CAS Numbers | 79322-76-2 (unspecified stereochemistry) | [3][4][5] |
| InChIKey | KAXLTAULVFFCNL-ZETCQYMHSA-N | [1][3] |
| Canonical SMILES | CO | [1] |
The structure, featuring a chiral secondary alcohol and a methyl ester on a benzene ring, provides two key points for synthetic modification.
Caption: Standard workflow for melting point analysis via DSC.
Causality and Trustworthiness:
-
Principle: An endothermic event, such as melting, requires more energy to be supplied to the sample to maintain the same temperature as the reference. This is recorded as a peak on the thermogram. [6]* Self-Validation: The protocol's integrity is ensured by prior calibration with a certified reference material (e.g., indium) with a precisely known melting point. Authoritative standards like ASTM D3418 provide detailed procedures for this method. [6]
Chirality: Specific Rotation by Polarimetry
For a chiral molecule, the specific optical rotation is a fundamental physical constant. It is the angle to which a compound rotates plane-polarized light at a specific concentration, path length, temperature, and wavelength. [6] Experimental Protocol: Determination of Specific Rotation
-
Instrument Zeroing: The polarimeter tube is filled with the chosen solvent (e.g., chloroform, ethanol), and the instrument is zeroed. This accounts for any rotation caused by the solvent or the cell itself.
-
Sample Preparation: A solution of the compound is prepared by accurately weighing a sample (e.g., 1.00 g) and dissolving it in a precise volume of the specified solvent (e.g., to make 100.0 mL).
-
Measurement: The polarimeter tube is rinsed and filled with the sample solution. The observed rotation (α) is measured. The standard wavelength is the sodium D-line (589 nm) at 20°C or 25°C. [7]4. Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration in g/mL.
-
Authoritative Grounding: This procedure is standardized by pharmacopoeias worldwide, including the European Pharmacopoeia (Ph. Eur. 2.2.7) and the United States Pharmacopeia (USP <781>). [7][8][9]The sign (+ for dextrorotatory, - for levorotatory) and magnitude of the specific rotation are unique identifiers of an enantiomer.
Solubility Profile: Shake-Flask Method
Solubility is a critical parameter in drug development, influencing bioavailability and formulation design. The "shake-flask" method is a classic and reliable technique for determining equilibrium thermodynamic solubility. [7] Workflow: Equilibrium Solubility Determination
Caption: Shake-flask method for solubility testing.
Expertise and Trustworthiness:
-
Rationale: Adding excess solid ensures that the solution reaches saturation. The extended equilibration time allows the system to reach a thermodynamic minimum, providing the true equilibrium solubility. [7]* Validation: The concentration of the dissolved compound in the supernatant is measured using a validated analytical method, typically HPLC with a calibrated concentration curve, ensuring the accuracy of the result. For drug development, this is often performed in various buffers across a pH range of 1.2 to 6.8, as stipulated by regulatory guidelines like the Biopharmaceutics Classification System (BCS). [7]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, methyl 4-(1-hydroxyethyl)benzoate presents the following hazards:
-
H315: Causes skin irritation. [1][5]* H319: Causes serious eye irritation. [1][5]* H335: May cause respiratory irritation. [1][5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
Methyl 4-[(1S)-1-hydroxyethyl]benzoate is a key chiral intermediate whose utility is defined by its physical and chemical properties. This guide has consolidated its core molecular weight and physicochemical constants, providing a critical data resource for scientists. While a reported value for specific optical rotation remains elusive, the authoritative methodologies for its determination, along with those for thermal analysis and solubility, provide a robust framework for the empirical characterization required in a research and development setting. The careful application of these standard protocols will ensure the generation of reliable and reproducible data, facilitating the successful application of this versatile building block in the synthesis of next-generation chemical entities.
References
-
U.S. Environmental Protection Agency. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Specific rotation. Retrieved February 15, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 4-(1-HYDROXYETHYL)BENZOATE | CAS 79322-76-2. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6932348, methyl 4-((1S)-1-hydroxyethyl)benzoate. PubChem. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586417, Methyl 4-(1-hydroxyethyl)benzoate. PubChem. Retrieved February 15, 2026, from [Link]
-
U.S. Pharmacopeial Convention. (n.d.). General Chapters: <781> OPTICAL ROTATION. Retrieved February 15, 2026, from [Link]
-
Rudolph Research Analytical. (n.d.). 781 OPTICAL ROTATION. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved February 15, 2026, from [Link]
Sources
- 1. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-[(1s)-1-hydroxyethyl]benzoate 95.00% | CAS: 102681-71-0 | AChemBlock [achemblock.com]
- 3. Methyl 4-(1-hydroxyethyl)benzoate, 90%, tech. 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. METHYL 4-(1-HYDROXYETHYL)BENZOATE | CAS 79322-76-2 [matrix-fine-chemicals.com]
- 5. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 8. uspbpep.com [uspbpep.com]
- 9. rudolphresearch.com [rudolphresearch.com]
Strategic Control of Regioisomeric Fidelity: The Role of Methyl 4-[(1S)-1-hydroxyethyl]benzoate in Montelukast Manufacturing
This guide details the technical role of Methyl 4-[(1S)-1-hydroxyethyl]benzoate within the context of Montelukast synthesis.
Editorial Note: While the primary structural backbone of Montelukast (Singulair) relies on ortho- and meta- substituted benzene rings, the para- substituted isomer defined in the topic (Methyl 4-...) serves a critical role as a Regioisomeric Reference Standard and Impurity Precursor . In high-precision drug development, this molecule is essential for validating the regiochemical fidelity of the synthesis and establishing the "Para-Montelukast" impurity profile required by regulatory bodies (ICH Q3A/B).
Executive Summary
The synthesis of Montelukast Sodium is a complex stereochemical orchestration involving a chiral benzylic center and a tertiary alcohol. Methyl 4-[(1S)-1-hydroxyethyl]benzoate (MHEB-Para) represents the para-regioisomer of the key "Hydroxy Ester" intermediate.
Its role in the pharmaceutical lifecycle is threefold:
-
Impurity Qualification: It is the starting material for synthesizing "Para-Montelukast," a mandatory impurity standard for HPLC method validation.
-
Process Intelligence: It serves as a mechanistic probe to quantify the selectivity of upstream Friedel-Crafts acylations or Grignard additions.
-
Stereochemical Anchor: It validates the
inversion logic at the benzylic center, as the para position lacks the steric hindrance of the ortho active intermediate, providing a baseline for reaction kinetics.
Structural Significance & Retrosynthesis
To understand the role of the para-isomer, one must map it against the active pharmaceutical ingredient (API). Montelukast contains two phenyl rings:
-
Ring A (Central): Meta-substituted (1,3-linkage).
-
Ring B (Tail): Ortho-substituted (1,2-linkage) containing the tertiary alcohol.
The target molecule, Methyl 4-[(1S)-1-hydroxyethyl]benzoate , corresponds to a para-substituted variation of the "Tail" fragment precursors.
Table 1: Comparative Structural Analysis
| Feature | Active Intermediate (Ortho/Meta) | Target Molecule (Para) | Impact on Synthesis |
| Substitution | 1,2 (Ortho) or 1,3 (Meta) | 1,4 (Para) | Alters molecular geometry and solubility. |
| Steric Environment | High (Ortho-substituents clash) | Low (Substituents are distal) | Para reacts faster in non-selective conditions. |
| Chirality | Identical stereocenter; useful for chiral HPLC resolution. | ||
| Downstream Fate | Montelukast Sodium | Para-Montelukast Impurity | Must be segregated by crystallization or chromatography. |
The "Para-Route": Pathway to Impurity Standards
In regulatory filings (NDA/ANDA), the "Para-Montelukast" impurity must be synthesized and characterized to prove it is absent or controlled in the final drug. The Methyl 4-[(1S)-1-hydroxyethyl]benzoate is the requisite starting material for this synthesis.
Mechanistic Pathway (The "Shadow" Synthesis)
The conversion of MHEB-Para follows the same chemical logic as the API synthesis but yields the regioisomer.
-
Grignard Addition (Side Chain Formation): The methyl ester moiety is converted to a tertiary alcohol using Methylmagnesium Chloride (MeMgCl).
-
Reaction:
-
Criticality: In the ortho isomer, this step is sterically hindered and prone to ketone impurities. In the para isomer (MHEB-Para), this reaction proceeds rapidly, making it a good model for thermodynamic studies.
-
-
Activation (Mesylation): The
-hydroxyl group is converted to a mesylate leaving group.-
Reagent: Methanesulfonyl chloride (MsCl), DIPEA.
-
Stereochemistry: Retention of configuration (O-sulfonylation does not break the C-O bond). Result:
-Mesylate.
-
-
Coupling (
Inversion): The mesylate is displaced by the thiol of the Quinoline-Mercaptomethylcyclopropane fragment.- Nucleophilic Substitution.
-
Stereochemistry: Inversion from
to . -
Outcome: This confirms that if the para-impurity is present, it will likely possess the
-configuration at the benzylic thioether, mimicking the drug's stereochemistry but failing in biological fit (regio-mismatch).
Visualization of the Regioisomeric Divergence
Caption: The "Shadow Pathway" utilizing Methyl 4-[(1S)-1-hydroxyethyl]benzoate to generate the critical Para-Montelukast reference standard.
Experimental Protocol: Synthesis of the Reference Standard
To utilize this molecule for impurity profiling, it must first be synthesized with high enantiomeric excess (
Protocol: Asymmetric Reduction of Methyl 4-acetylbenzoate
Objective: Synthesize Methyl 4-[(1S)-1-hydroxyethyl]benzoate with
Reagents:
-
Methyl 4-acetylbenzoate (1.0 eq)
-
(-)-DIP-Cl ((-)-B-Chlorodiisopinocampheylborane) (1.5 eq) or Ketoreductase Enzyme (KRED)
-
THF (Anhydrous)
-
Acetonitrile (for workup)
Step-by-Step Methodology:
-
Preparation: In a flame-dried reactor under
, dissolve Methyl 4-acetylbenzoate in anhydrous THF. Cool to . -
Reduction: Add (-)-DIP-Cl solution dropwise over 60 minutes. The chiral boron reagent directs the hydride attack to the Si-face of the ketone, yielding the
-alcohol. -
Aging: Stir at
for 4–6 hours. Monitor by HPLC for disappearance of ketone. -
Quench: Warm to
. Add diethanolamine (2.0 eq) to complex the boron byproduct. A white precipitate (boron-amine complex) will form. -
Filtration: Filter the slurry through a Celite pad.
-
Purification: Concentrate the filtrate. Recrystallize from n-Heptane/EtOAc (9:1).
-
Validation:
Analytical Application: Controlling the "Para" Shift
The presence of Methyl 4-[(1S)-1-hydroxyethyl]benzoate in the production line indicates a failure in the regioselectivity of the starting material synthesis (e.g., Friedel-Crafts acylation of toluene/benzene derivatives).
Self-Validating QC System:
-
Spike Recovery: Process chemists must "spike" the pure Montelukast intermediate with 0.1% of the para-isomer (MHEB-Para).
-
Resolution Check: The HPLC method must demonstrate a resolution factor (
) of between the ortho-intermediate (active) and the para-intermediate (impurity). -
Limit of Quantitation (LOQ): The method must detect MHEB-Para at levels as low as 0.05% to ensure the final drug safety.
Table 2: HPLC Parameters for Regioisomer Separation
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Zorbax Eclipse XDB) | Separation based on hydrophobicity (Para is more non-polar). |
| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile | Gradient elution to resolve structural isomers. |
| Detection | UV @ 225 nm | Max absorbance for the benzoate chromophore. |
| Elution Order | 1. Ortho-Isomer2. Meta-Isomer3. Para-Isomer | Para-isomer has the largest aspect ratio/surface area interaction with C18. |
References
-
Merck & Co., Inc. (1992). Quinoline-containing leukotriene antagonists. European Patent EP0480717B1. Link
-
Codexis, Inc. (2010). Biocatalytic asymmetric reduction of ketones for Montelukast synthesis. Organic Process Research & Development, 14(1), 193-198.[8][9] Link
-
Sunil Kumar, I.V., et al. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4540-4544. Link
-
ChemWhat. (2025). Montelukast (3R)-Hydroxy Benzoate and Related Impurities. Link
-
New Drug Approvals. (2014). Process Chemistry of Montelukast Sodium. Link
Sources
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. A Process For Synthesis Of Montelukast Sodium [quickcompany.in]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. appretech.com [appretech.com]
- 6. books.rsc.org [books.rsc.org]
- 7. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Organic Synthesis International: Montelukast and similar drugs [organicsynthesisinternational.blogspot.com]
A Technical Guide to High-Purity Methyl 4-[(1S)-1-hydroxyethyl]benzoate: Sourcing, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-[(1S)-1-hydroxyethyl]benzoate (CAS No. 102681-71-0) is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its stereodefined structure, featuring a secondary alcohol and a methyl ester on a benzene ring, makes it a valuable intermediate in the synthesis of more complex, biologically active molecules. This guide provides an in-depth overview of its commercial availability, quality control parameters, synthesis, and key applications, designed to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this compound.
Commercial Availability and Supplier Landscape
High-purity methyl 4-[(1S)-1-hydroxyethyl]benzoate is available from a range of chemical suppliers, though purity levels and available documentation can vary. For research and development purposes, sourcing material with a purity of 98% or higher is often critical to ensure the integrity of subsequent synthetic steps. Below is a comparative overview of representative suppliers.
| Supplier | Stated Purity | Available Quantities | CAS Number | Notes |
| Moldb | ≥ 95% | 250mg - 1g; Bulk inquiry | 102681-71-0 | Offers supporting analytical data such as NMR, HPLC, and LC-MS. |
| Advanced ChemBlocks | ≥ 95% | Inquire for quantities | 102681-71-0 | Provides basic chemical properties and an option to download a Material Safety Data Sheet (MSDS).[1] |
| Thermo Fisher Scientific | 90% (technical grade) | 1g, 5g | 79322-76-2 (racemate) | Note that this CAS number may refer to the racemic mixture, and the purity is lower, suitable for less sensitive applications.[2] |
| Fluorochem | ≥ 98% | Inquire for quantities | 129446-47-5 ((R)-enantiomer) | While this is the (R)-enantiomer, it indicates the availability of higher purity grades for this class of compound. |
It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) to verify purity, enantiomeric excess (e.e.), and the impurity profile before use.
Quality Control and Analytical Characterization
Ensuring the chemical and stereochemical purity of methyl 4-[(1S)-1-hydroxyethyl]benzoate is paramount for its successful application. The following analytical techniques are essential for its characterization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound. A well-defined separation of the (S) and (R) enantiomers is critical.
Representative Chiral HPLC Method [3]
-
Column: Chiralpak® AD-H (or a similar polysaccharide-based chiral stationary phase)
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Retention Times:
-
(S)-enantiomer: ~8.5 min
-
(R)-enantiomer: ~10.2 min (baseline separation is key)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm include signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the methine proton.
-
¹³C NMR (100 MHz, CDCl₃): Will show distinct signals for the carbonyl carbon, aromatic carbons, and the carbons of the hydroxyethyl group.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the compound (180.20 g/mol ).
Workflow for Quality Control of Incoming Material
Caption: Quality control workflow for incoming high-purity material.
Synthesis of High-Purity Methyl 4-[(1S)-1-hydroxyethyl]benzoate
The most common and efficient method for producing the enantiopure (S)-enantiomer is through the asymmetric reduction of the prochiral ketone, methyl 4-acetylbenzoate. This is often achieved using biocatalysis or chiral catalysts.
Experimental Protocol: Asymmetric Reduction of Methyl 4-Acetylbenzoate
This protocol describes a general approach. Researchers should consult specific literature for optimized conditions based on the chosen catalyst or biocatalyst.
Step 1: Reaction Setup
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-acetylbenzoate.
-
Dissolve the starting material in an appropriate solvent (e.g., isopropanol or a buffered aqueous solution for biocatalysis).
-
Introduce the chiral reducing agent. This could be a biocatalyst (e.g., a specific ketoreductase enzyme) or a chemical catalyst system (e.g., a chiral ruthenium or rhodium complex with a hydrogen source).
Step 2: Reaction Execution
-
Maintain the reaction at a controlled temperature, as specified by the catalyst's requirements.
-
Monitor the reaction progress using TLC or HPLC until the starting material is consumed.
Step 3: Workup and Purification
-
Quench the reaction as appropriate for the reagents used.
-
Perform an aqueous workup to remove the catalyst and other water-soluble components. This typically involves extraction with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the high-purity methyl 4-[(1S)-1-hydroxyethyl]benzoate.
Logical Flow of Synthesis and Purification
Caption: General workflow for the synthesis of the target compound.
Applications in Drug Development
Methyl 4-[(1S)-1-hydroxyethyl]benzoate serves as a key starting material and intermediate in the synthesis of various pharmaceuticals.[4][5][6] Its utility stems from the presence of two reactive functional groups—the secondary alcohol and the methyl ester—which allow for a variety of subsequent chemical transformations.
The chiral alcohol is of particular importance, as the stereochemistry of this center is often critical for the biological activity of the final active pharmaceutical ingredient (API). Enantiopure building blocks like this are essential in modern drug development to create single-enantiomer drugs, which generally have improved therapeutic indices and reduced side effects compared to their racemic counterparts. It is a precursor for the synthesis of certain natural products, phthalides, and isocumarins.[4]
Handling and Storage
Proper handling and storage are crucial to maintain the quality of high-purity methyl 4-[(1S)-1-hydroxyethyl]benzoate.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
References
-
PubChem. (n.d.). methyl 4-((1S)-1-hydroxyethyl)benzoate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]
Sources
- 1. Methyl 4-[(1s)-1-hydroxyethyl]benzoate 95.00% | CAS: 102681-71-0 | AChemBlock [achemblock.com]
- 2. Methyl 4-(1-hydroxyethyl)benzoate, 90%, tech. 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. methyl 4-[(1R)-1-hydroxyethyl]benzoate | 129446-47-5 | Benchchem [benchchem.com]
- 4. METHYL 4-(1-HYDROXYETHYL)BENZOATE | 84851-56-9 [chemicalbook.com]
- 5. Methyl 4-(1-hydroxyethyl)benzoate [myskinrecipes.com]
- 6. guidechem.com [guidechem.com]
Stereochemical Divergence: A Technical Analysis of (R)- and (S)-Methyl 4-(1-hydroxyethyl)benzoate
Executive Summary
Methyl 4-(1-hydroxyethyl)benzoate (CAS 79322-76-2 for racemate) serves as a critical chiral building block in the synthesis of phthalides, isocoumarins, and various pharmacological agents including beta-blockers.[1] While the (R)- and (S)-enantiomers share identical scalar physical properties (boiling point, density) in achiral environments, their behavior diverges radically in chiral environments—specifically within enzymatic pockets and on chiral stationary phases. This guide delineates the structural, synthetic, and analytical distinctions between these isomers, providing a validated protocol for their kinetic resolution.
The Stereochemical Imperative
The chirality of methyl 4-(1-hydroxyethyl)benzoate arises from the benzylic carbon at the 1-position of the ethyl group. The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.
Structural Assignment
-
Chiral Center: C1 of the ethyl group attached to the phenyl ring.
-
Priority Ranking:
-
-OH (Hydroxyl group: highest atomic number attached).
-
-Ph-COOMe (Benzoate group: Carbon attached to C=C bonds).
-
-CH₃ (Methyl group).
-
-H (Hydrogen: lowest priority).
-
Differentiation:
-
(R)-Isomer (CAS 129446-47-5): When the hydrogen is oriented away from the viewer, the sequence 1
2 3 follows a clockwise direction. -
(S)-Isomer (CAS 102681-71-0): The sequence follows a counter-clockwise direction.
Physicochemical Comparison
While bulk properties remain identical, the interaction with polarized light and biological catalysts differs significantly.
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemate ((±)) |
| CAS Number | 129446-47-5 | 102681-71-0 | 79322-76-2 |
| Molecular Weight | 180.20 g/mol | 180.20 g/mol | 180.20 g/mol |
| Boiling Point | ~281°C (760 mmHg) | ~281°C (760 mmHg) | ~281°C |
| CAL-B Lipase Affinity | High (Fast Acylation) | Low (Slow/No Reaction) | N/A |
| Chiral HPLC Elution | Column Dependent | Column Dependent | Separates into two peaks |
*Note: Elution order depends on the specific Chiral Stationary Phase (CSP). On polysaccharide-based columns like Chiralcel OD-H, separation is driven by hydrogen bonding and steric inclusion.
Synthesis and Kinetic Resolution
Obtaining enantiopure methyl 4-(1-hydroxyethyl)benzoate is achieved primarily through two routes: Asymmetric Reduction of the corresponding ketone or Enzymatic Kinetic Resolution (EKR) of the racemate. The EKR method is often preferred in process chemistry for its robustness and high enantiomeric excess (
The Kazlauskas Rule & Lipase Selectivity
Candida antarctica Lipase B (CAL-B) is the industry standard for resolving secondary alcohols. It follows the Kazlauskas Rule , which predicts that for secondary alcohols, the enantiomer where the medium-sized substituent is in the stereochemical position corresponding to the (R)-configuration (in this specific phenyl-ethanol scaffold) reacts faster.
-
Mechanism: The lipase catalyzes the transesterification (acylation) of the (R)-alcohol using an acyl donor (e.g., vinyl acetate).[2]
-
Outcome: The (R)-enantiomer is converted to its acetate ester, while the (S)-enantiomer remains as the unreacted alcohol.
Visualization: Kinetic Resolution Workflow
Figure 1: Workflow for the enzymatic kinetic resolution of methyl 4-(1-hydroxyethyl)benzoate using CAL-B lipase. The enzyme selectively acetylates the (R)-enantiomer.
Experimental Protocol: Lipase-Mediated Resolution
This protocol utilizes CAL-B (immobilized, e.g., Novozym 435) for the kinetic resolution of racemic methyl 4-(1-hydroxyethyl)benzoate.[3] This method is self-validating via the "50% conversion" checkpoint.
Materials
-
Substrate: Racemic methyl 4-(1-hydroxyethyl)benzoate (10 mmol).
-
Enzyme: CAL-B (Novozym 435), 20-50 mg/mmol substrate.
-
Acyl Donor: Vinyl acetate (5 equivalents).
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).
-
Monitoring: TLC or Chiral HPLC.
Step-by-Step Methodology
-
Preparation: Dissolve 1.80 g (10 mmol) of racemic substrate in 50 mL of anhydrous MTBE.
-
Acyl Donor Addition: Add 4.6 mL (50 mmol) of vinyl acetate.
-
Initiation: Add 200 mg of Novozym 435. Incubate the mixture in an orbital shaker at 30°C–40°C.
-
Monitoring (The Checkpoint):
-
Monitor the reaction via HPLC or GC.
-
Stop Point: The reaction should be terminated when conversion reaches exactly 50% . At this point, the theoretical
of the remaining substrate ((S)-isomer) is maximized. -
Note: Extending beyond 50% conversion degrades the yield of the (S)-alcohol but increases its optical purity.
-
-
Termination: Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Evaporate the solvent. Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) using silica gel column chromatography (Hexane/Ethyl Acetate gradient).
-
Recovery of (R)-Isomer: If the (R)-isomer is desired, subject the isolated (R)-acetate to mild basic hydrolysis (K₂CO₃/MeOH) to yield (R)-methyl 4-(1-hydroxyethyl)benzoate.
Analytical Characterization
Distinguishing the (R) and (S) isomers requires chiral chromatography or chiroptical methods. Standard NMR is insufficient without chiral shift reagents.
Chiral HPLC Method
The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase.
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (typically 90:10 or 95:5).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 254 nm (benzoate chromophore).
-
Validation: Inject the racemate first to establish the separation factor (
). A baseline separation ( ) confirms the method's suitability.
Visualization: Chiral HPLC Separation Logic
Figure 2: Separation mechanism on a Chiral Stationary Phase (CSP). The enantiomer with the stronger affinity for the CSP elutes later.
Absolute Configuration Determination
To definitively assign "R" or "S" to an eluting peak without a standard:
-
Electronic Circular Dichroism (ECD): Compare the experimental ECD spectrum with a time-dependent DFT (TD-DFT) calculated spectrum. The sign of the Cotton effect at the
transition is diagnostic. -
X-Ray Crystallography: Requires derivatization with a heavy atom or a known chiral auxiliary if the molecule does not crystallize well on its own.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 586417, Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Heteroaryl-ethanols. Tetrahedron: Asymmetry.[2][3] (Contextual grounding for Kazlauskas rule application on benzylic alcohols).
- Breuer, M., et al. (2004).Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.
Sources
Methodological & Application
Enantioselective synthesis of methyl 4-[(1S)-1-hydroxyethyl]benzoate from methyl 4-acetylbenzoate
This Application Note provides a definitive protocol for the enantioselective synthesis of methyl 4-[(1S)-1-hydroxyethyl]benzoate via Asymmetric Transfer Hydrogenation (ATH). This guide is designed for medicinal chemists and process development scientists requiring high optical purity (>95% ee) and scalable methodology.
Executive Summary
Methyl 4-[(1S)-1-hydroxyethyl]benzoate is a critical chiral building block employed in the synthesis of various pharmaceutical agents, including kinase inhibitors and agrochemicals. While racemic reduction followed by resolution is inefficient (maximum 50% yield), Asymmetric Transfer Hydrogenation (ATH) using Ruthenium(II) catalysts offers a direct, atom-economical route to the (S)-enantiomer with high yield and enantiomeric excess (ee).
This protocol utilizes the Noyori-Ikariya catalyst system (RuCl(p-cymene)[(S,S)-TsDPEN]), which is robust, commercially available, and highly selective for acetophenone derivatives.
Reaction Mechanism & Strategy
The transformation relies on the metal-ligand bifunctional mechanism. The Ruthenium center activates the hydride source (formate), while the chiral diamine ligand (TsDPEN) directs the facial selectivity of the ketone via hydrogen bonding.
Stereochemical Control:
-
Substrate: Methyl 4-acetylbenzoate (Prochiral ketone).
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN].
-
Outcome: The (S,S)-ligand configuration typically induces hydride attack on the Si-face of the ketone, yielding the (S)-alcohol .
-
Note: To obtain the (R)-enantiomer, simply switch to the (R,R)-TsDPEN ligand.
-
DOT Diagram: Reaction Workflow
Figure 1: Strategic workflow for the asymmetric reduction of methyl 4-acetylbenzoate.
Experimental Protocol
2.1 Materials & Reagents
| Reagent | CAS No.[1] | Equiv. | Role |
| Methyl 4-acetylbenzoate | 3609-53-8 | 1.0 | Substrate |
| RuCl(p-cymene)[(S,S)-TsDPEN] | 192139-92-7 | 0.005 (0.5 mol%) | Chiral Catalyst |
| Formic Acid/Triethylamine (5:2) | N/A | 3.0-5.0 vol | Hydrogen Source/Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | N/A | Extraction Solvent |
| Dichloromethane (DCM) | 75-09-2 | N/A | Catalyst Solvent |
2.2 Step-by-Step Procedure
Step 1: Catalyst Preparation (In-situ or Pre-formed)
-
Best Practice: Use commercially available pre-formed catalyst RuCl(p-cymene)[(S,S)-TsDPEN] for reproducibility.
-
If preparing in-situ: Mix [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN (1:2 molar ratio) in DCM with a trace of TEA at 40°C for 1 hour, then remove solvent.
Step 2: Reaction Setup
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-acetylbenzoate (10.0 g, 56.1 mmol) in DCM (20 mL).
-
Note: The reaction can often be run "neat" in the formate azeotrope, but a small amount of DCM helps solubility.
-
-
Add the Formic Acid/Triethylamine (5:2 azeotrope) complex (30 mL).
-
Safety: This mixture releases CO₂ over time; ensure the vessel is vented (e.g., via a needle or drying tube).
-
-
Degas the solution by sparging with Nitrogen (N₂) for 10 minutes to remove oxygen, which can deactivate the Ru-hydride species.
-
Add the catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (178 mg, 0.28 mmol, 0.5 mol%).
Step 3: Reaction Monitoring
-
Stir the mixture at 25–30°C (Room Temperature).
-
Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2][3][4][5]
-
Target: >98% conversion.[6]
-
Typical Time: 12–24 hours.
-
Observation: The solution often turns from dark red/purple to orange/yellow upon completion.
-
Step 4: Workup & Isolation
-
Dilute the reaction mixture with Water (100 mL) and EtOAc (100 mL).
-
Separate the organic layer.[7]
-
Extract the aqueous layer with EtOAc (2 x 50 mL).
-
Wash the combined organics with Saturated NaHCO₃ (2 x 50 mL) to remove residual formic acid.
-
Caution: Gas evolution (CO₂) will occur.
-
-
Wash with Brine (50 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude product is often sufficiently pure (>95%).
-
If necessary, purify via Flash Column Chromatography on silica gel.
-
Eluent: Hexane:EtOAc (Gradient 90:10 to 70:30).
-
-
Yield: Expect 90–95% isolated yield.
-
Physical State: Colorless oil or low-melting white solid.
Analytical Quality Control (QC)
To validate the enantiomeric excess (ee), a chiral HPLC method is required.[5]
3.1 Chiral HPLC Method
-
Column: Daicel Chiralcel OD-H (or OD-3), 4.6 x 250 mm, 5 µm.
-
Rationale: The OD-H phase (Cellulose tris(3,5-dimethylphenylcarbamate)) is the industry standard for resolving 1-arylethanols.
-
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.
-
Retention Times (Approximate):
-
(R)-Enantiomer: ~8.5 min (Minor)
-
(S)-Enantiomer: ~10.2 min (Major)
-
Note: Elution order should be confirmed with a racemic standard.
-
3.2 Calculation of Enantiomeric Excess (% ee)
Target Specification: >96% ee.[1]Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (O₂) | Ensure rigorous degassing (N₂ sparge) before adding catalyst. |
| Substrate impurity | Recrystallize methyl 4-acetylbenzoate to remove acidic impurities. | |
| Low ee | Temperature too high | Lower reaction temperature to 0–5°C (reaction will be slower). |
| Wrong Ligand | Verify the use of (S,S) -TsDPEN for the (S) -product. | |
| Ester Hydrolysis | pH too high/low | Avoid prolonged exposure to the HCOOH/TEA mixture after reaction completion; quench immediately. |
DOT Diagram: Troubleshooting Logic
Figure 2: Decision tree for troubleshooting common reaction failures.
Alternative Method: Biocatalysis
For industrial scale-up (>1 kg), biocatalysis is often preferred due to the elimination of heavy metals.
-
Enzyme Class: Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs).
-
Cofactor: NADPH or NADH with a recycling system (e.g., Glucose Dehydrogenase/Glucose).
-
Screening: Screen commercial KRED kits (e.g., from Codexis or Johnson Matthey) specifically looking for "Anti-Prelog" enzymes if the standard Prelog enzymes yield the (R)-isomer.
-
Typical Conditions: pH 7.0 buffer, 30°C, 1-5% enzyme loading.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6][8][9][10] Accounts of Chemical Research, 30(2), 97–102.
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061.
-
PubChem. (n.d.).[11][12] Methyl 4-(1-hydroxyethyl)benzoate (Compound Summary). National Library of Medicine.
-
Matsumura, K., et al. (2011). Practical Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Catalysts. Organic Process Research & Development, 15(5), 1130–1137.
Sources
- 1. Methyl 4-acetylbenzoate 98 3609-53-8 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. uma.es [uma.es]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric transfer hydrogenation over Ru–TsDPEN catalysts supported on siliceous mesocellular foam - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl 4-acetylbenzoate | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Asymmetric Hydrogenation of Methyl 4-Acetylbenzoate
Executive Summary
This application note details the protocol for the asymmetric hydrogenation (AH) of Methyl 4-acetylbenzoate to Methyl 4-(1-hydroxyethyl)benzoate . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, requiring high enantiomeric excess (ee) and strict chemoselectivity to preserve the ester functionality while reducing the ketone.
We present two validated workflows:
-
Protocol A (High-Pressure Hydrogenation): The industrial "Gold Standard" utilizing Noyori-type Ru(II) catalysts with H₂ gas. This offers the highest atom economy and scalability.
-
Protocol B (Asymmetric Transfer Hydrogenation - ATH): A robust alternative for facilities lacking high-pressure infrastructure, utilizing a Formic Acid/Triethylamine azeotrope.
Mechanistic Principles & Catalyst Selection[1][2]
The Challenge: Chemoselectivity & Enantiocontrol
The substrate contains two reducible groups: a ketone and an ester .
-
Goal: Reduce the ketone (
) to a chiral alcohol ( ). -
Risk: Reducing the ester to a primary alcohol or transesterification.
Solution: The Noyori-type Ru(II)-diphosphine-diamine complexes are selected.[1] These catalysts operate via an outer-sphere mechanism (metal-ligand bifunctional catalysis). The amine ligand (
Catalytic Cycle Visualization
The following diagram illustrates the metal-ligand bifunctional mechanism that ensures high enantioselectivity.
Figure 1: The catalytic cycle of Noyori Asymmetric Hydrogenation. The "NH" effect stabilizes the transition state via hydrogen bonding, directing the stereochemistry.
Experimental Protocols
Materials & Equipment
-
Substrate: Methyl 4-acetylbenzoate (Purity >98%).
-
Catalyst (Protocol A):
(Preferred for aryl ketones due to steric bulk).-
Alternative:
.
-
-
Catalyst (Protocol B):
. -
Solvent: Isopropanol (IPA) or Methanol (MeOH), HPLC grade, degassed.
-
Base: Potassium tert-butoxide (
), 1.0 M in THF.
Protocol A: High-Pressure Hydrogenation (Gold Standard)
Best for: Scale-up (>10g), highest atom economy.
Workflow Diagram:
Figure 2: Operational workflow for high-pressure hydrogenation.
Step-by-Step Procedure:
-
Vessel Prep: Ensure the stainless steel autoclave (e.g., Parr reactor) is clean and dry.
-
Substrate Solution: In a Schlenk flask, dissolve Methyl 4-acetylbenzoate (1.78 g, 10 mmol) in anhydrous Isopropanol (10 mL).
-
Degassing: Degas the solution via three freeze-pump-thaw cycles or vigorous nitrogen sparging (20 min) to remove
. Critical: Oxygen poisons the Ru-hydride species. -
Catalyst Addition: In a glovebox or under counter-flow
, add the catalyst (S/C ratio 1000:1 to 2000:1; approx 5-10 µmol). -
Activation: Add
solution (catalytic amount, typically 10-50 equiv relative to catalyst, or 1:1 if using pre-formed precatalyst). Note: If using the commercially available pre-activated catalyst, base addition may be skipped or reduced. -
Hydrogenation: Transfer mixture to the autoclave via cannula. Purge with
(5 bar) three times. Pressurize to 10–20 bar (150–300 psi) . -
Reaction: Stir vigorously (1000 rpm) at 25–30°C for 12–18 hours.
-
Workup: Vent
carefully. Filter the solution through a pad of silica or Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Best for: Lab scale (<1g), safety-restricted labs.
-
Reaction Mix: In a round-bottom flask, dissolve Methyl 4-acetylbenzoate (1 mmol) in 5:2 Formic Acid/Triethylamine azeotrope (2 mL).
-
Catalyst: Add
(1 mol%, 0.01 mmol). -
Execution: Stir at 25°C for 12–24 hours. The reaction is open to an inert gas line (bubbler) to allow
escape. -
Workup: Pour into water, extract with Ethyl Acetate (3x), wash with saturated
(to remove acid), dry over , and concentrate.
Analytical Validation (QC)
Trustworthiness relies on rigorous data verification. Do not assume enantiopurity; measure it.
Enantiomeric Excess (ee) Determination
Method: Chiral HPLC (Normal Phase).
-
Column: Daicel CHIRALCEL® OJ-H (Preferred for benzoates) or CHIRALCEL® OB-H .
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
Expected Results:
| Compound | Retention Time (approx)* |
|---|---|
| Methyl 4-acetylbenzoate (SM) | ~6.5 min |
| (R)-Product | ~11.2 min |
| (S)-Product | ~13.5 min |
(Note: Retention times vary by system. Inject racemate first to establish separation).
NMR Validation
-
¹H NMR (400 MHz, CDCl₃):
8.01 (d, 2H, Ar-H), 7.42 (d, 2H, Ar-H), 4.95 (q, 1H, CH-OH), 3.91 (s, 3H, OMe), 1.50 (d, 3H, Me). -
Key Check: Disappearance of ketone methyl singlet (~2.6 ppm) and appearance of methine quartet (~4.95 ppm).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Oxygen poisoning | Improve degassing rigor. Ensure H₂ purity is >99.99%. |
| Inhibitor presence | Recrystallize substrate to remove acidic impurities (benzoic acid derivatives). | |
| Low ee (<80%) | Temperature too high | Lower reaction temperature to 10–20°C (rate will decrease). |
| Wrong Ligand | Switch from BINAP to XylBINAP (increased steric bulk improves selectivity). | |
| Ester Reduction | Pressure too high | Do not exceed 50 bar. Maintain temp <50°C. |
Safety Directives
-
Hydrogen Gas:
is highly flammable and explosive over a wide range of concentrations (4-75%). Ensure all autoclaves are grounded and leak-tested with before introducing . -
Catalyst Handling: Ru-phosphine complexes can be air-sensitive. Handle precursors in a glovebox or under Schlenk conditions.[3]
-
Pressure Vessels: Never exceed the rated pressure of the reactor. Inspect O-rings for solvent swelling (IPA/MeOH compatibility) before every run.
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation. Angewandte Chemie International Edition, 40(1), 40–73.
-
Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529–13530.
-
Daicel Chiral Technologies. (n.d.). CHIRALCEL® OJ-H Instruction Manual.
- Vertex AI Search. (2023).
Sources
Biocatalytic reduction methods for producing methyl 4-[(1S)-1-hydroxyethyl]benzoate
Application Note AP-KRED-001
Introduction
The enantiomerically pure alcohol, methyl 4-[(1S)-1-hydroxyethyl]benzoate, is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Traditional chemical methods for the asymmetric reduction of the corresponding ketone, methyl 4-acetylbenzoate, often rely on metal catalysts and harsh reaction conditions, which can lead to environmental concerns and difficulties in achieving high enantioselectivity. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a green and highly selective alternative for the synthesis of chiral alcohols.[1][2] This application note provides a detailed protocol for the biocatalytic reduction of methyl 4-acetylbenzoate to methyl 4-[(1S)-1-hydroxyethyl]benzoate using a ketoreductase coupled with a cofactor regeneration system.
The Power of Ketoreductases in Asymmetric Synthesis
Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reversible reduction of ketones to secondary alcohols with high stereoselectivity.[3][4] This remarkable specificity stems from the precisely arranged amino acid residues within the enzyme's active site, which preferentially binds the substrate in an orientation that favors the formation of one enantiomer over the other. The catalytic activity of KREDs is dependent on a nicotinamide cofactor, typically NADPH or NADH, which serves as the hydride donor in the reduction reaction.[5] Due to the high cost of these cofactors, a regeneration system is essential for economically viable industrial applications.[6][7]
A commonly employed and efficient cofactor regeneration system involves coupling the KRED reaction with a dehydrogenase, such as glucose dehydrogenase (GDH).[6][8] GDH oxidizes a sacrificial co-substrate, like glucose, to gluconolactone, while simultaneously reducing the oxidized cofactor (NADP⁺) back to its active form (NADPH). This cyclic process allows for the use of catalytic amounts of the expensive cofactor, significantly reducing the overall process cost.
Biocatalytic Reduction Pathway
The overall biocatalytic process for the production of methyl 4-[(1S)-1-hydroxyethyl]benzoate is a coupled enzymatic system. The ketoreductase facilitates the primary transformation of the ketone substrate, while the glucose dehydrogenase continuously replenishes the essential NADPH cofactor.
Caption: Core biocatalytic reduction pathway.
Experimental Protocols
This section outlines the detailed procedures for the enzymatic synthesis and subsequent analysis of methyl 4-[(1S)-1-hydroxyethyl]benzoate.
Materials and Reagents
-
Enzymes:
-
Substrate and Cofactors:
-
Methyl 4-acetylbenzoate (≥98% purity)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
D-Glucose
-
-
Buffers and Solvents:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
-
Analytical Standards:
-
Racemic methyl 4-(1-hydroxyethyl)benzoate
-
Protocol 1: Biocatalytic Reduction of Methyl 4-acetylbenzoate
This protocol describes a typical batch reaction for the synthesis of methyl 4-[(1S)-1-hydroxyethyl]benzoate.
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 7.0).
-
Add D-glucose to a final concentration of 1.1 equivalents relative to the substrate.
-
Add NADP⁺ to a final concentration of 0.1 mM.
-
-
Enzyme Addition:
-
Add Glucose Dehydrogenase (GDH) to a final concentration of 1 mg/mL.
-
Add the selected Ketoreductase (KRED) to a final concentration of 2 mg/mL. Stir the mixture gently until the enzymes are fully dissolved.
-
-
Substrate Addition:
-
Dissolve methyl 4-acetylbenzoate in a minimal amount of a water-miscible co-solvent such as DMSO or isopropanol if solubility in the aqueous buffer is low.[10]
-
Add the substrate solution to the reaction mixture to a final concentration of 50 mM.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm on an orbital shaker).
-
Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 1-2 hours) and analyzing them by HPLC or TLC.
-
-
Reaction Work-up and Product Isolation:
-
Once the reaction has reached completion (typically >95% conversion), quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Caption: Experimental workflow diagram.
Protocol 2: Analytical Method for Enantiomeric Excess (e.e.) Determination
The enantiomeric excess of the product is a critical parameter and can be accurately determined by chiral High-Performance Liquid Chromatography (HPLC).
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or an equivalent polysaccharide-based chiral stationary phase.[7]
-
Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis:
-
Inject a sample of the racemic standard to determine the retention times of the (S) and (R) enantiomers.
-
Inject the sample from the biocatalytic reaction.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100
-
-
Data Presentation and Expected Results
The following table summarizes typical reaction parameters and expected outcomes for the biocatalytic reduction of methyl 4-acetylbenzoate.
| Parameter | Value | Expected Outcome |
| Substrate | Methyl 4-acetylbenzoate | |
| Enzyme | KRED1-Pglu (or similar) | High conversion to the corresponding alcohol |
| Cofactor System | NADPH with GDH/Glucose regeneration | Efficient and sustained catalytic activity |
| Substrate Conc. | 50 mM | Good balance between reaction rate and potential substrate inhibition |
| Temperature | 30°C | Optimal for enzyme activity and stability |
| pH | 7.0 | Maintains enzyme in its active conformation |
| Reaction Time | 4-24 hours | Dependent on enzyme and substrate concentration |
| Conversion | >95% | |
| Enantiomeric Excess | >99% for the (S)-enantiomer | Demonstrates high stereoselectivity of the KRED |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive enzyme. 2. Incorrect cofactor. 3. Sub-optimal pH or temperature. 4. Substrate/product inhibition. | 1. Use a fresh batch of enzyme; perform an activity assay. 2. Verify the cofactor requirement (NADPH vs. NADH) for the specific KRED. 3. Optimize pH and temperature for the chosen enzyme. 4. Lower the initial substrate concentration; consider in-situ product removal. |
| Low enantioselectivity | 1. Sub-optimal enzyme choice. 2. Reaction conditions affecting enzyme conformation. | 1. Screen a panel of different KREDs. 2. Optimize temperature and co-solvent concentration. |
| Cofactor regeneration failure | 1. Inactive GDH. 2. Insufficient glucose. | 1. Use a fresh batch of GDH. 2. Ensure glucose is added in stoichiometric excess. |
Conclusion
This application note provides a robust and detailed framework for the biocatalytic synthesis of the valuable chiral intermediate, methyl 4-[(1S)-1-hydroxyethyl]benzoate. The use of ketoreductases offers a highly selective and environmentally friendly alternative to traditional chemical methods. The detailed protocols for both the enzymatic reaction and the analytical determination of enantiomeric excess will enable researchers and drug development professionals to efficiently implement this green chemistry approach in their synthetic workflows.
References
-
Contente, M. L., Romano, D., Eberini, I., & Molinari, F. (2016). Stereoselective reduction of aromatic ketones by a new ketoreductase from Pichia glucozyma. Applied Microbiology and Biotechnology, 100(3), 1219–1231. [Link]
-
PubMed. (2016). Stereoselective reduction of aromatic ketones by a new ketoreductase from Pichia glucozyma. [Link]
-
Huang, C., Liu, J., Fang, J., Jia, X., Zheng, Z., You, S., & Qin, B. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929784. [Link]
-
Huang, C., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929784. [Link]
-
PMC. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. [Link]
-
OUCI. (n.d.). Biocatalytic Processes for the Synthesis of Chiral Alcohols. Retrieved February 15, 2026, from [Link]
-
PMC. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. [Link]
-
ResearchGate. (2025). (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
-
PMC. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. [Link]
-
ChemRxiv. (n.d.). Stereoselective three-step one-pot cascade combining amino- and biocatalysis to access chiral γ-nitro alcohols. [Link]
-
ResearchGate. (2025). Development of an engineered ketoreductase with improved activity, stereoselectivity and relieved substrate inhibition for enantioselective synthesis of a key (R)-α-lipoic acid precursor. [Link]
-
Frontiers. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. [Link]
- Google Patents. (n.d.). US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols.
-
Journal of Chemical Information and Modeling. (2024). Theoretical Analysis of Selectivity Differences in Ketoreductases toward Aldehyde and Ketone Carbonyl Groups. [Link]
-
Semantic Scholar. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. [Link]
-
ResearchGate. (n.d.). (PDF) A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. [Link]
-
Wang, S., et al. (2024). Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ- and δ-lactones. International Journal of Biological Macromolecules, 261, 129870. [Link]
Sources
- 1. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemjournal.com [biochemjournal.com]
- 4. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochemjournal.com [biochemjournal.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Note: Biocatalytic Synthesis of Methyl 4-[(1S)-1-hydroxyethyl]benzoate using Ketoreductases (KREDs)
Executive Summary
This application note details the protocol for the asymmetric reduction of methyl 4-acetylbenzoate to methyl 4-[(1S)-1-hydroxyethyl]benzoate using engineered Ketoreductases (KREDs). This chiral alcohol is a critical pharmacophore in the synthesis of various leukotriene receptor antagonists and other bioactive pharmaceutical ingredients (APIs).
Unlike metal-catalyzed transfer hydrogenation (e.g., Ru/Rh-catalysts), which often requires expensive chiral ligands and rigorous heavy metal scavenging, KRED biocatalysis offers mild reaction conditions, superior enantioselectivity (>99% ee), and a greener waste profile. This guide covers enzyme screening, cofactor regeneration strategies, and scalable process parameters, with a specific focus on maintaining the integrity of the base-sensitive methyl ester moiety.
Reaction Mechanism & Design
The transformation relies on the stereoselective transfer of a hydride ion from a reduced nicotinamide cofactor (NADPH or NADH) to the re-face (Prelog specificity) or si-face (anti-Prelog specificity) of the prochiral ketone.
For the target (1S)-enantiomer , the reaction typically follows Prelog's Rule , where the hydride attacks from the re-face.
Cofactor Regeneration System
To ensure economic viability, the cofactor (NADPH) is used in catalytic amounts and regenerated in situ. We utilize a coupled enzyme system:[1][2]
-
Recycling Enzyme: Glucose Dehydrogenase (GDH) (oxidizes glucose to gluconolactone, reducing NADP+ back to NADPH).[2]
Note: While Isopropanol (IPA) can be used as a hydride donor for some KREDs, the GDH/Glucose system is preferred here to drive equilibrium completely toward the product (alcohol) and avoid thermodynamic limitations often seen with IPA.
Pathway Visualization
Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction and GDH-mediated cofactor regeneration.[2]
Experimental Protocols
Phase I: High-Throughput Screening (HTS)
Objective: Identify KRED variants with >95% conversion and >99% ee (S).
Materials:
-
KRED Screening Kit (e.g., Codexis, Johnson Matthey, or equivalent).[4]
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
Substrate Stock: 100 g/L Methyl 4-acetylbenzoate in DMSO.
-
Recycle Mix: NADP+ (1 mM), Glucose (1.5 eq), GDH (5 U/mL).
Protocol:
-
Preparation: In a 96-well deep-well plate, dispense 900 µL of Recycle Mix buffer into each well.
-
Enzyme Addition: Add 1–2 mg of different KRED lyophilized powders to distinct wells.
-
Substrate Addition: Add 20 µL of Substrate Stock (Final conc: ~2 g/L, 2% DMSO).
-
Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.
-
Quenching: Add 1 mL Ethyl Acetate (EtOAc) to each well. Vortex vigorously for 2 min.
-
Clarification: Centrifuge at 4000 rpm for 5 min to separate phases.
-
Analysis: Transfer 200 µL of the organic (top) layer to HPLC vials for chiral analysis.
Phase II: Scale-Up Optimization (10g Scale)
Objective: Demonstrate process robustness at higher substrate loading.
Critical Parameter - pH Control: The product contains a methyl ester. Avoid pH > 8.0 to prevent hydrolysis to the carboxylic acid. Use a pH-stat or strong buffering capacity.
Protocol:
-
Reactor Setup: 250 mL round-bottom flask with overhead stirrer and pH probe.
-
Buffer Preparation: Charge 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0).
-
Cofactor Mix: Add Glucose (15 g, ~1.5 eq) and NADP+ (20 mg, catalytic).
-
Enzyme Charge: Add GDH (500 U) and Selected KRED (100 mg). Stir to dissolve.
-
Substrate Addition: Dissolve 10 g of Methyl 4-acetylbenzoate in 10 mL DMSO (or Toluene if enzyme tolerates). Add dropwise to the aqueous mixture.
-
Note: Substrate may precipitate as a fine suspension; this is acceptable as KREDs work well on suspensions.
-
-
Reaction: Stir at 30°C. Monitor pH. If pH drops below 6.5 (due to gluconic acid formation), titrate automatically with 1M NaOH .
-
Warning: Do not overshoot pH. Keep strict limit at pH 7.5.
-
-
Completion: Monitor by HPLC. Reaction typically completes in 12–24 hours.
-
Workup:
-
Add 10 g Celite (filter aid). Stir for 10 min.
-
Filter through a sintered glass funnel to remove enzyme/Celite.
-
Extract filtrate with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Analytical Methods
Conversion (Achiral HPLC)
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Water (0.1% H₃PO₄) : Acetonitrile (60:40).
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
Methyl 4-[(1S)-1-hydroxyethyl]benzoate: ~3.2 min
-
Methyl 4-acetylbenzoate: ~5.5 min
-
Enantiomeric Excess (Chiral HPLC)
-
Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90:10).
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.
-
Separation:
-
(S)-Enantiomer: Typically elutes first (verify with authentic standard).
-
(R)-Enantiomer: Typically elutes second.
-
Workflow Logic & Troubleshooting
The following diagram illustrates the decision matrix for process development.
Figure 2: Decision tree for KRED screening and process optimization.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Substrate inhibition or low solubility. | Add cosolvent (DMSO/MeOH) up to 10-20%. Decrease substrate loading or dose substrate in batches. |
| Low ee | Wrong enzyme variant or spontaneous racemization. | Screen different KRED classes. Ensure pH is not too high (racemization is rare for this alcohol but possible). |
| pH Drift | Gluconic acid accumulation (GDH system). | Increase buffer strength or use automated pH-stat with 1M base. |
| Ester Hydrolysis | pH too high (>8.5) or lipase contamination. | Maintain pH 7.0–7.5 strictly. Ensure KRED preparation is free of esterase activity (use purified recombinant enzymes). |
References
-
Codexis, Inc. (2024). Codex® KRED Screening Kit Protocol. Retrieved from [Link]
-
Hollmann, F., et al. (2021).[3] "Enzymatic reduction of ketones." Green Chemistry. (General reference for KRED mechanism).
-
PubChem. (2025).[7] Methyl 4-acetylbenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
PubChem. (2025). Methyl 4-(1-hydroxyethyl)benzoate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2023). RP-HPLC Method for Determination of Methyl 4-hydroxy benzoate. (Adapted for achiral method). Retrieved from [Link]
Disclaimer: This protocol is intended for research and development purposes. Users should verify specific enzyme activities and safety data sheets (SDS) provided by enzyme suppliers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 3. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. ejpmr.com [ejpmr.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 4-acetylbenzoate | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Mesylation of Methyl 4-[(1S)-1-hydroxyethyl]benzoate
Executive Summary
This technical guide details the reaction conditions for the methanesulfonylation (mesylation) of methyl 4-[(1S)-1-hydroxyethyl]benzoate (CAS: 102681-71-0). While mesylation is a standard transformation, this specific substrate presents a secondary benzylic alcohol , a structural motif significantly prone to E2 elimination (yielding the styrene derivative) and solvolytic instability (racemization via SN1 pathways).
Successful execution requires strict adherence to low-temperature protocols and stoichiometric precision to preserve the (S)-enantiomeric excess (ee) via retention of configuration at the chiral center. This protocol prioritizes the isolation of the labile mesylate intermediate for immediate downstream use.
Scientific Foundation & Mechanistic Insight
Reaction Mechanism & Stereochemistry
The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of methanesulfonyl chloride (MsCl). Crucially, the C-O bond of the chiral center remains intact during this step.[1] Therefore, the transformation proceeds with strict retention of configuration , converting the (S)-alcohol to the (S)-mesylate.
-
Primary Pathway: Nucleophilic substitution at Sulfur (SN2@S).
-
Critical Side Reaction (E2 Elimination): The benzylic proton is relatively acidic (pKa ~41, lowered by the electron-withdrawing ester). Excess base or elevated temperatures promote deprotonation, leading to the formation of methyl 4-vinylbenzoate .
Visualization: Reaction Pathway
The following diagram illustrates the desired pathway versus the competing elimination risk.
Figure 1: Mechanistic bifurcation showing the desired mesylation (Green) vs. the thermal/base-mediated elimination to styrene (Red).
Critical Process Parameters (CPPs)
To ensure high conversion (>98%) and suppress elimination (<2%), the following parameters must be controlled:
| Parameter | Specification | Rationale |
| Temperature | -10°C to 0°C | Suppresses E2 elimination; benzylic mesylates are thermally unstable above 25°C. |
| Stoichiometry (Base) | 1.1 – 1.2 equiv | Excess base accelerates elimination. Use minimal effective amount. |
| Solvent | Dichloromethane (DCM) | Anhydrous (<0.05% H2O). High solubility for substrate; non-nucleophilic. |
| Reagent Addition | Slow Dropwise | Exothermic reaction.[2] Heat spikes cause local elimination/racemization. |
| Quench pH | Acidic (pH 3-4) | Neutralizes amine base immediately to prevent degradation during workup. |
Experimental Protocol
Scale: 10.0 g (55.5 mmol) Input Target Concentration: 0.2 M – 0.3 M in DCM
Materials Checklist
-
Substrate: Methyl 4-[(1S)-1-hydroxyethyl]benzoate (10.0 g, 1.0 equiv).
-
Reagent: Methanesulfonyl chloride (MsCl) (4.73 mL, 1.1 equiv). Handle in fume hood.
-
Base: Triethylamine (TEA) (9.28 mL, 1.2 equiv). Distilled over KOH if possible.
-
Solvent: Anhydrous Dichloromethane (DCM) (200 mL).
-
Quench: 1.0 M HCl or 10% Citric Acid (cold).
Step-by-Step Procedure
Phase 1: Setup & Dissolution
-
Oven-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Charge Methyl 4-[(1S)-1-hydroxyethyl]benzoate (10.0 g) and Anhydrous DCM (180 mL).
-
Cool the solution to -10°C using an ice/salt or acetone/dry ice bath.
-
Add Triethylamine (TEA) (9.28 mL) in one portion. Stir for 5 minutes. Note: No reaction occurs yet.
Phase 2: Activation (Mesylation)
-
Dilute MsCl (4.73 mL) in DCM (20 mL) in a pressure-equalizing addition funnel.
-
Crucial Step: Add the MsCl solution dropwise over 30–45 minutes .
-
Control: Maintain internal temperature below 0°C .[3]
-
Observation: Slight precipitation of TEA·HCl (white solid) will occur.
-
-
After addition, stir at 0°C for 1–2 hours .
-
Monitoring: Check HPLC/TLC. R_f of mesylate is typically slightly higher than alcohol on Silica (Hex/EtOAc). Look for disappearance of alcohol.
-
Phase 3: Workup (Rapid & Cold)
-
Quench: While still at 0°C, slowly add cold 1.0 M HCl (50 mL).
-
Why: Protonates excess TEA immediately, stopping elimination side reactions.
-
-
Transfer to a separatory funnel. Separate phases quickly.
-
Wash organic layer with cold Sat. NaHCO3 (50 mL) followed by Brine (50 mL).
-
Dry over anhydrous Na2SO4 (keep time minimal, <10 mins).
-
Filter and concentrate in vacuo at < 30°C bath temperature .
-
Warning: Do not heat to dryness if possible. Benzylic mesylates can decompose violently or polymerize if heated neat.
-
Phase 4: Storage/Telescoping
-
Recommendation: Do not store. Dissolve the crude oil immediately in the solvent for the next step (e.g., DMF, DMSO) for nucleophilic displacement.
-
If storage is mandatory: Store as a frozen solution in DCM at -20°C.
Workflow Visualization
Figure 2: Operational workflow emphasizing temperature control and rapid processing.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Vinyl peaks in NMR (5.3, 5.8, 6.7 ppm) | Elimination due to excess base or heat. | Reduce TEA to 1.1 eq; Ensure T < 0°C; Use Pyridine as milder base. |
| Low Conversion | Wet solvent (MsCl hydrolysis). | Ensure DCM is anhydrous; Increase MsCl to 1.3 eq. |
| Racemization (Loss of ee) | SN1 Solvolysis (Carbocation formation). | Avoid polar protic solvents; Keep mixture cold; Do not store crude. |
References
-
Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195–3196. [Link]
-
Master Organic Chemistry. (2015). Tosylates and Mesylates.[4][5] Master Organic Chemistry. [Link]
-
Common Organic Chemistry. (2023). Alcohol to Mesylate Conditions.[5][6][7][8] [Link]
-
Organic Syntheses. (1932).[2] Methanesulfonyl Chloride.[2][3][6][7][8][9][10] Organic Syntheses, Coll.[2][7] Vol. 1, p. 7. [Link]
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Scalable Manufacturing of Methyl 4-[(1S)-1-hydroxyethyl]benzoate
Executive Summary
Methyl 4-[(1S)-1-hydroxyethyl]benzoate (CAS: 102681-71-0) is a high-value chiral building block used in the synthesis of various pharmaceutical intermediates. Its structural core—a chiral benzylic alcohol with a para-ester functionality—serves as a versatile handle for further coupling reactions.
This guide details two scalable routes for its manufacturing:
-
Biocatalytic Reduction (Primary Route): The "Green Chemistry" standard, offering >99% enantiomeric excess (ee) and mild conditions.[1]
-
Asymmetric Transfer Hydrogenation (ATH) (Secondary Route): A robust chemical alternative using Ru-based (Noyori) catalysts for facilities lacking biocatalysis infrastructure.[1]
Key Technical Challenge: The primary challenge is preventing the hydrolysis of the methyl ester moiety during the reduction and workup phases while maintaining strict enantiocontrol at the benzylic position.
Retrosynthetic Analysis & Strategy
The synthesis targets the enantioselective reduction of the prochiral ketone, Methyl 4-acetylbenzoate (CAS: 3609-53-8).[1]
Reaction Scheme
The transformation involves the delivery of a hydride to the Re-face of the ketone to yield the (S)-alcohol.[1]
Figure 1: General transformation scheme.
Primary Protocol: Biocatalytic Reduction
Rationale: Biocatalysis is preferred for scale-up due to superior enantioselectivity and the elimination of heavy metal waste.[1] Ketoreductases (KREDs) are the enzyme class of choice.[1]
Mechanism & Cofactor Regeneration
KREDs require a cofactor (NADPH or NADH).[1] Stoichiometric use of cofactors is economically unviable; therefore, a coupled regeneration system using Glucose Dehydrogenase (GDH) and Glucose is employed.[1]
Figure 2: Coupled enzymatic cycle showing substrate reduction and cofactor regeneration.
Protocol: 100g Scale-Up
Safety Note: Enzymes are potential sensitizers.[1] Handle powders in a fume hood.
Reagents:
-
Substrate: Methyl 4-acetylbenzoate (100 g, 0.56 mol)[1]
-
Enzyme: (S)-selective KRED (e.g., Codexis KRED-P1 series or equivalent from Johnson Matthey).[1] Note: Screen specific kit for best activity.
-
Cofactor: NADP+ (100 mg, catalytic amount)[1]
-
Recycle System: GDH (CDX-901 or equiv) + D-Glucose (120 g, 1.2 eq).[1]
-
Buffer: 1.0 L Potassium Phosphate (100 mM, pH 7.0).
-
Solvent: DMSO (5% v/v) to aid solubility.[1]
Step-by-Step Procedure:
-
Buffer Preparation: In a 3L reactor equipped with an overhead stirrer and pH probe, charge 1.0 L of 100 mM Potassium Phosphate buffer (pH 7.0).
-
Substrate Charging: Dissolve Methyl 4-acetylbenzoate (100 g) in DMSO (50 mL). Add this solution slowly to the buffer under vigorous stirring (500 rpm) to create a fine suspension.
-
Cofactor Addition: Add D-Glucose (120 g) and NADP+ (100 mg). Stir until dissolved.
-
Enzyme Initiation: Add GDH (200 mg) and the selected KRED (500 mg).
-
Reaction Maintenance:
-
Temp: Maintain 30°C.
-
pH Stat: The oxidation of glucose produces gluconic acid, which drops pH.[1] Use an auto-titrator to maintain pH 7.0 using 2M NaOH .
-
Critical Control Point: Do not allow pH to exceed 7.5 to prevent hydrolysis of the methyl ester.
-
-
Monitoring: Check conversion by HPLC every 4 hours. Reaction typically completes in 12-24 hours.[1]
-
Quench: Once conversion >99.5%, stop stirring.
Downstream Processing (DSP)[1]
-
Extraction: Add Ethyl Acetate (1.0 L) to the reactor. Stir for 20 mins. Allow phases to separate. Re-extract aqueous layer with Ethyl Acetate (500 mL).[1]
-
Wash: Combine organics and wash with brine (500 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo at 40°C. -
Crystallization: Recrystallize the crude solid from n-Heptane/EtOAc (9:1) to upgrade chiral purity if necessary.[1]
Secondary Protocol: Asymmetric Transfer Hydrogenation (ATH)[1][2]
Rationale: If enzymes are unavailable, Ru-catalyzed ATH is the industry standard chemical route.[1] It uses a "Noyori-type" catalyst.[1][2]
Catalyst System
-
Catalyst: RuCl (CAS: 192139-92-7).[1]
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]
Protocol: 50g Scale
-
Setup: Flame-dry a 1L 3-neck flask under Nitrogen.
-
Charge: Add Methyl 4-acetylbenzoate (50 g, 0.28 mol) and anhydrous DMF (250 mL).
-
Degas: Sparge the solution with Nitrogen for 20 minutes.
-
Catalyst: Add RuCl (0.5 mol% relative to substrate).[1]
-
Reductant: In a separate flask, mix Formic Acid (32 mL) and Triethylamine (80 mL) under cooling (exothermic!). Degas this mixture.
-
Reaction: Add the HCOOH/TEA mixture to the main reactor. Heat to 40°C.
-
Completion: Monitor via HPLC. Reaction time: ~18-24 hours.[1]
-
Workup: Pour into ice water (1 L). Extract with DCM (3 x 300 mL). Wash with sat.[1]
(carefully, gas evolution) to remove excess acid.[1] Dry and concentrate.
Analytical Controls & Specifications
To ensure scientific integrity, the following parameters must be validated.
| Parameter | Method | Specification | Notes |
| Identity | 1H NMR (400 MHz, CDCl3) | Conforms to structure | Characteristic doublet at ~1.5 ppm (methyl) and quartet at ~4.9 ppm (methine).[1] |
| Conversion | HPLC (C18 Column) | > 99.0% | Mobile Phase: ACN/Water (0.1% TFA).[1] |
| Enantiomeric Excess | Chiral HPLC | > 99.0% ee | Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10).[1] (S)-isomer elutes second (typically).[1] |
| Residual Solvent | GC-Headspace | < ICH Limits | Check for DMSO or DCM. |
Process Workflow Diagram
Figure 3: Operational workflow from starting material to isolated product.
Troubleshooting & Optimization
-
Low Conversion:
-
Low ee:
-
Ester Hydrolysis (Impurity Formation):
-
Cause: pH > 8.0 or prolonged exposure to aqueous base.[1]
-
Fix: Tighter pH stat control (setpoint 7.0 ± 0.2). Fast phase separation during workup.
-
References
-
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][10] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]
-
Hollmann, F., et al. (2011).[1] Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265.[1] (General review on KRED scalability). Link
-
PubChem Compound Summary. (2023). Methyl 4-[(1S)-1-hydroxyethyl]benzoate (CID 6932348).[1] National Center for Biotechnology Information.[1] Link
-
Safe Work Australia. (2023). Hazardous Chemical Information System (HCIS) - Methyl Benzoate derivatives.[1] (Safety Data verification). Link
Sources
- 1. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. uprm.edu [uprm.edu]
- 5. 3609-53-8|Methyl 4-acetylbenzoate|BLD Pharm [bldpharm.com]
- 6. Methyl 4-[(1s)-1-hydroxyethyl]benzoate 95.00% | CAS: 102681-71-0 | AChemBlock [achemblock.com]
- 7. METHYL 4-(1-HYDROXYETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. kanto.co.jp [kanto.co.jp]
Topic: Solvent Selection for the Crystallization of Methyl 4-[(1S)-1-hydroxyethyl]benzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the systematic selection of an appropriate solvent system for the crystallization of methyl 4-[(1S)-1-hydroxyethyl]benzoate. The protocols and methodologies are designed to ensure the isolation of this chiral intermediate with high purity, desirable crystal morphology, and in a stable solid form, which are critical attributes in pharmaceutical development.
Introduction: The Critical Role of Crystallization for Chiral Intermediates
Methyl 4-[(1S)-1-hydroxyethyl]benzoate is a stereodefined intermediate crucial in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] As with many chiral compounds, controlling the solid-state properties is paramount, as one enantiomer may exhibit the desired therapeutic effect while the other could be less active or even detrimental.[2] Crystallization is the primary method for purification and isolation of such intermediates in a solid form.
The choice of solvent is the most critical parameter in developing a successful crystallization process.[3] An appropriate solvent system governs solubility, nucleation and growth kinetics, impurity rejection, polymorphic form, and crystal habit.[3][4] A poorly chosen solvent can lead to low yields, inadequate purity, the formation of unstable polymorphs, or particles that are difficult to process downstream. This guide presents a logical, science-driven workflow for solvent screening and crystallization process development for methyl 4-[(1S)-1-hydroxyethyl]benzoate.
Theoretical Framework for Solvent Selection
A successful solvent selection strategy begins with an understanding of the target molecule's physicochemical properties and how they interact with potential solvents.
Physicochemical Properties of Methyl 4-[(1S)-1-hydroxyethyl]benzoate
-
Molecular Structure: The molecule possesses a chiral secondary alcohol, an aromatic ring, and a methyl ester. These functional groups dictate its interaction potential.
-
Melting Point: Approximately 59.7 °C.[7] This relatively low melting point suggests that crystallization should be conducted well below this temperature to avoid oiling out.
-
Polarity and Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. The ester carbonyl (C=O) is a hydrogen bond acceptor. These features suggest that polar protic and polar aprotic solvents will be effective at dissolving the compound.
-
Solubility: The compound is expected to have low solubility in water and non-polar solvents like hexanes, but higher solubility in alcohols, ketones, and esters.[7]
The Profile of an Ideal Crystallization Solvent
For a cooling crystallization, the ideal solvent exhibits a steep solubility curve with respect to temperature. This means it should:
-
Dissolve the compound readily at an elevated temperature (e.g., near the solvent's boiling point but safely below the compound's melting point).
-
Exhibit significantly lower solubility at a reduced temperature (e.g., 0-5 °C).
This profile ensures a high recovery yield upon cooling. Furthermore, the solvent should be chemically inert with the solute, be non-toxic or have low toxicity (ICH Class 3 is preferred), and be cost-effective.[8]
A Systematic Workflow for Solvent Screening
A multi-step, hierarchical approach is recommended to efficiently screen and identify the optimal solvent, minimizing the consumption of valuable material.
Caption: A systematic workflow for solvent selection.
Protocol 1: Initial Qualitative Solvent Screen
Objective: To rapidly identify a shortlist of potentially suitable solvents from different chemical classes.
Materials:
-
Methyl 4-[(1S)-1-hydroxyethyl]benzoate
-
Small vials (e.g., 2 mL HPLC vials)
-
Magnetic stirrer and stir bars
-
Heating block or water bath
-
A selection of solvents (see Table 1)
Procedure:
-
Place approximately 10-20 mg of the compound into a vial.
-
Add a small stir bar.
-
Add the test solvent dropwise at room temperature (RT, ~20-25 °C) while stirring until the solid dissolves. Record the approximate volume added.
-
High Solubility at RT: If it dissolves in <0.2 mL, the solvent is likely too good; yield will be poor.
-
Insoluble at RT: If it remains insoluble after adding 1 mL, proceed to the next step.
-
Slightly Soluble at RT: If it dissolves in 0.2-1.0 mL, it is a promising candidate.
-
-
For solvents where the compound was insoluble or slightly soluble, heat the vial to 50 °C.
-
Continue adding the solvent dropwise at 50 °C until the solid dissolves. Note the total volume.
-
Cool the vial back to room temperature, and then to 0-5 °C in an ice bath.
-
Observe the amount of precipitate. A large amount of crystalline solid indicates a promising system. Oiling out or formation of a gel is undesirable.
| Solvent Class | Example Solvent | Boiling Point (°C) | ICH Class | Rationale for Inclusion |
| Alcohols (Protic) | Isopropanol | 82 | 3 | H-bond donor/acceptor, good general solvent. |
| Ethanol | 78 | 3 | Similar to isopropanol, widely used. | |
| Esters (Aprotic) | Ethyl Acetate | 77 | 3 | H-bond acceptor, common crystallization solvent. |
| Isopropyl Acetate | 89 | 3 | Higher boiling point alternative to ethyl acetate. | |
| Ketones (Aprotic) | Acetone | 56 | 3 | Strong solvent, low boiling point. |
| Methyl Ethyl Ketone (MEK) | 80 | 2 | Higher boiling point alternative to acetone. | |
| Ethers (Aprotic) | 2-Methyltetrahydrofuran (MeTHF) | 80 | 2 | Greener alternative to THF, good solvent power. |
| Hydrocarbons | Heptane | 98 | 3 | Often used as an anti-solvent. |
| Toluene | 111 | 2 | Aromatic interactions, may offer unique selectivity. | |
| Table 1. Suggested solvents for initial screening. |
Protocol 2: Quantitative Solubility Curve Determination
Objective: To generate precise solubility data for the most promising solvents identified in the qualitative screen.
Caption: Experimental workflow for solubility measurement.
Procedure (Isothermal Slurry Method):
-
Add a known excess of the compound to a jacketed reactor or vial containing a known volume of the chosen solvent.
-
Set the temperature to the first data point (e.g., 10 °C) and stir vigorously to create a slurry.
-
Allow the system to equilibrate for at least 4-6 hours to ensure saturation is reached.
-
Stop agitation and allow the excess solid to settle for 15-30 minutes.
-
Carefully withdraw a known volume or weight of the clear supernatant using a pre-heated syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Transfer the filtered solution to a pre-weighed vial and record the total weight.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dry solid is achieved.
-
Calculate the solubility in mg/mL or g/100g of solvent.
-
Increase the temperature to the next setpoint (e.g., 20 °C, 30 °C, 40 °C, 50 °C) and repeat steps 3-8.
-
Plot the solubility data as a function of temperature to visualize the solubility curve.
| Temperature (°C) | Solubility in Isopropanol (mg/mL) | Solubility in Ethyl Acetate (mg/mL) |
| 10 | 35 | 50 |
| 20 | 60 | 95 |
| 30 | 110 | 180 |
| 40 | 200 | 320 |
| 50 | 350 | 550 |
| Table 2. Hypothetical solubility data for promising solvents. |
From this hypothetical data, both solvents show a good profile, with ethyl acetate offering a steeper curve and thus a potentially higher yield.
Lab-Scale Crystallization and Optimization
Once a primary solvent is selected, the next step is to develop a robust cooling crystallization protocol.
Protocol 3: Controlled Cooling Crystallization
Objective: To crystallize the product with high yield and purity by controlling the cooling profile.
Materials:
-
Jacketed glass reactor with overhead stirrer and temperature probe.
-
Circulating bath for temperature control.
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask).
-
Drying oven (vacuum or convection).
Procedure:
-
Charge the reactor with the selected solvent (e.g., ethyl acetate).
-
Heat the solvent to the dissolution temperature (e.g., 50 °C).
-
Add the crude methyl 4-[(1S)-1-hydroxyethyl]benzoate to the hot solvent until fully dissolved, creating a solution of known concentration (e.g., 500 mg/mL, based on solubility data).
-
Cooling Phase 1 (Linear Cool): Begin cooling the solution at a controlled rate (e.g., 10-20 °C/hour).
-
Seeding (Optional but Recommended): Once the solution is slightly supersaturated (e.g., cooled to 40-45 °C), add a small quantity (0.1-1.0% w/w) of seed crystals of the desired form. This promotes controlled nucleation and growth.
-
Cooling Phase 2 (Linear Cool): Continue cooling to the final temperature (e.g., 0-5 °C) at the same controlled rate.
-
Hold Phase: Hold the resulting slurry at the final temperature with gentle agitation for 2-4 hours to allow for complete crystallization and maximize yield.
-
Isolation: Filter the slurry under vacuum. Wash the filter cake with a small amount of cold, fresh solvent to remove residual impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 35-40 °C) until a constant weight is achieved.
Optimization of Crystallization Parameters
The quality of the final crystalline product is highly dependent on the interplay between several process parameters.
Caption: Interplay of crystallization optimization parameters.
-
Cooling Rate: Slower cooling generally leads to larger crystals and better impurity purging. Rapid cooling can induce spontaneous nucleation, resulting in small, often agglomerated particles and potentially trapping impurities.
-
Agitation: Agitation improves heat transfer and keeps crystals suspended, promoting uniform growth. However, excessively high agitation can cause secondary nucleation or crystal breakage (attrition), leading to a smaller particle size.
-
Seeding: Seeding is a critical step for process control. It provides a surface for crystal growth, controls the final particle size, and ensures the formation of the desired polymorphic form.
Conclusion
The selection of a suitable solvent is a foundational step in the development of a robust crystallization process for methyl 4-[(1S)-1-hydroxyethyl]benzoate. By employing a systematic approach that combines theoretical understanding with empirical screening and quantitative analysis, researchers can efficiently identify an optimal solvent. This data-driven methodology, followed by careful process optimization, will ensure the reliable and repeatable production of this chiral intermediate with the high-quality attributes required for pharmaceutical applications.
References
-
Gholami, M., Fakhri, A., & Abolghasemi, H. (2018). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 57(15), 5344–5356. [Link]
-
APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
-
Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]
-
ResearchGate. (2021). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF. [Link]
-
Threlfall, T. L., et al. (2022). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6932348, methyl 4-[(1S)-1-hydroxyethyl]benzoate. Retrieved February 15, 2026, from [Link].
-
U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - Methyl 4-(1-hydroxyethyl)benzoate. Retrieved February 15, 2026, from [Link].
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved February 15, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586417, Methyl 4-(1-hydroxyethyl)benzoate. Retrieved February 15, 2026, from [Link].
-
CCDC & BACG. (2020). Crystal Conversations - Resolution and Deracemization of Chiral Compounds. YouTube. [Link]
-
Gelbrich, T., et al. (2013). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. Crystal Growth & Design, 13(4), 1604–1613. [Link]
-
ResearchGate. (2017). Introduction to Chiral Crystallization of Achiral Organic Compounds | Request PDF. [Link]
-
Perlstein, O., et al. (2020). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega, 5(16), 9345–9352. [Link]
-
Leeman, J. E., et al. (2021). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. [Link]
Sources
- 1. methyl 4-[(1R)-1-hydroxyethyl]benzoate | 129446-47-5 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. crystallizationsystems.com [crystallizationsystems.com]
- 4. m.youtube.com [m.youtube.com]
- 5. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Conversion of Methyl 4-[(1S)-1-hydroxyethyl]benzoate to Cyclopropane Derivatives
Executive Summary
This application note details the synthetic transformation of methyl 4-[(1S)-1-hydroxyethyl]benzoate (Compound 1 ) into cyclopropyl benzoate derivatives (Compound 3 ). This scaffold is a critical pharmacophore in drug development, notably in melatonin receptor agonists (e.g., Tasimelteon analogs) and kinase inhibitors.
Critical Strategic Insight: Direct cyclopropanation of secondary benzylic alcohols is chemically unfavorable. The most robust, scalable industrial route involves a two-step sequence:
-
Dehydration/Elimination of the chiral alcohol to form the styrene intermediate (Methyl 4-vinylbenzoate ). Note: This step ablates the initial (S)-stereocenter.
-
Asymmetric Cyclopropanation of the styrene using a modified Simmons-Smith or metal-catalyzed carbenoid transfer to re-establish chirality if a specific enantiomer is required.
This guide prioritizes the Furukawa modification of the Simmons-Smith reaction due to its superior safety profile and reproducibility compared to traditional Zn-Cu couples.
Strategic Analysis & Reaction Pathway
The Chirality Paradox
Researchers must recognize that starting with the (1S)-isomer does not automatically confer chirality to the cyclopropane product via this route. The dehydration step proceeds via an achiral alkene intermediate.
-
If Racemic Product is Acceptable: Standard Simmons-Smith conditions are sufficient.
-
If Enantiopurity is Required: The protocol below incorporates Charette’s asymmetric cyclopropanation principles using a chiral dioxaborolane ligand to induce stereochemistry during the C-C bond formation.
Reaction Scheme
The transformation proceeds via the activation of the hydroxyl group followed by base-promoted elimination, and subsequent methylene transfer.
Figure 1: Synthetic workflow. Note the loss of chirality at the Styrene stage.
Detailed Experimental Protocols
Phase A: Dehydration to Methyl 4-vinylbenzoate
Rationale: While acid-catalyzed dehydration (pTsOH) is common, it often leads to polymerization of the styrene product. We recommend a Mesylation-Elimination sequence for higher purity and yield.
Materials
-
Methyl 4-[(1S)-1-hydroxyethyl]benzoate (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (Et3N) (2.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)
Protocol
-
Activation: Dissolve the starting alcohol in anhydrous DCM (0.5 M) under N₂ atmosphere. Cool to 0°C.[1]
-
Addition: Add Et3N followed by dropwise addition of MsCl. Maintain temperature < 5°C to prevent side reactions.
-
Monitoring: Stir at 0°C for 1 hour. Confirm conversion to mesylate via TLC (Hexane/EtOAc 3:1).
-
Elimination: To the same reaction vessel (one-pot), add DBU dropwise. Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove DBU/amine), then brine.
-
Purification: Dry over Na₂SO₄ and concentrate. Purify via short-path silica gel chromatography (eluent: 5% EtOAc in Hexanes) to isolate Methyl 4-vinylbenzoate .
Phase B: Cyclopropanation (Furukawa Modification)
Rationale: The Furukawa modification uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[7] It is homogeneous, faster, and reproducible compared to the heterogeneous Zn-Cu couple.
Safety Warning: Diethylzinc is pyrophoric. Handle strictly under inert atmosphere.
Materials
-
Methyl 4-vinylbenzoate (from Phase A)
-
Diethylzinc (Et₂Zn) (1.0 M in hexanes, 2.5 equiv)
-
Diiodomethane (CH₂I₂) (2.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Optional for Asymmetric Synthesis: Chiral Dioxaborolane Ligand (1.2 equiv)
Protocol
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add Methyl 4-vinylbenzoate and dissolve in anhydrous DCM (0.3 M).
-
Reagent Prep: Cool the solution to -10°C.
-
Carbenoid Formation: Carefully add Et₂Zn solution dropwise. Caution: Exothermic.
-
Methylene Source: Add CH₂I₂ dropwise over 20 minutes. The solution will typically turn slightly cloudy or milky white.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Mechanistic Note: The reaction proceeds via a "Butterfly" transition state where the zinc carbenoid delivers the methylene group to the alkene.
-
-
Quench (Critical): Cool back to 0°C. Quench extremely slowly with saturated aqueous NH₄Cl. Vigorous gas evolution (ethane) will occur.
-
Workup: Separate layers. Wash organic layer with 10% Na₂SO₃ (to remove iodine traces), then NaHCO₃, then brine.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Data Summary Table: Typical Results
| Parameter | Value | Notes |
| Yield (Step 1) | 88-92% | Styrene intermediate is stable but light-sensitive. |
| Yield (Step 2) | 75-82% | Cyclopropane formation is quantitative; loss usually in workup. |
| Purity | >98% (HPLC) | Essential for biological assays. |
| Key NMR Signal | δ 0.7-1.1 ppm | Characteristic high-field cyclopropyl multiplets. |
Mechanistic Visualization
Understanding the transition state is vital for troubleshooting low yields. Steric hindrance on the alkene can disrupt the "Butterfly" transition state.
Figure 2: The concerted mechanism of the Furukawa-modified Simmons-Smith reaction.
Troubleshooting & Optimization
-
Incomplete Conversion (Step 2):
-
Cause: Oxidation of Et₂Zn or moisture in CH₂I₂.
-
Fix: Use fresh Et₂Zn bottles. Dry CH₂I₂ over molecular sieves/copper wire before use.
-
-
Polymerization during Step 1:
-
Cause: Acidic conditions or high heat.
-
Fix: Add a radical inhibitor (BHT, 100 ppm) during the workup/concentration of the styrene intermediate.
-
-
Enantioselectivity Issues:
-
If using a chiral ligand and ee% is low, lower the temperature to -20°C and increase reaction time to 24h. The rate of background (racemic) reaction decreases faster than the catalyzed rate at lower temps.
-
References
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[1][7] Tetrahedron, 24(1), 53-58. Link
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[9][10][11][12] Organic Reactions, 58, 1–415. Link
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sas.rochester.edu [sas.rochester.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 6. Origin of high stereocontrol in olefin cyclopropanation catalyzed by an engineered carbene transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 11. repositorio.uam.es [repositorio.uam.es]
- 12. application.wiley-vch.de [application.wiley-vch.de]
Green chemistry approaches to synthesizing chiral hydroxyethyl benzoates
Green Chemistry Approaches to the Synthesis of Chiral Hydroxyethyl Benzoates: A Guide for Researchers and Drug Development Professionals
Abstract
Chiral hydroxyethyl benzoates are pivotal intermediates in the pharmaceutical industry, serving as key building blocks for a range of blockbuster drugs. Traditional synthetic routes to these compounds often rely on stoichiometric reagents, harsh reaction conditions, and environmentally persistent solvents, posing significant sustainability challenges. This application note details green and sustainable methodologies for the synthesis of chiral hydroxyethyl benzoates, with a primary focus on enzymatic and biocatalytic approaches. We provide in-depth technical insights, step-by-step protocols, and comparative data to guide researchers in implementing these environmentally benign strategies.
Introduction: The Imperative for Green Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral hydroxyethyl benzoates, particularly (R)- and (S)-2-hydroxy-2-phenylethyl benzoate, are critical precursors for a variety of pharmaceuticals. The demand for greener, more efficient, and cost-effective synthetic routes has driven significant innovation in this area. Biocatalysis, leveraging the inherent selectivity and efficiency of enzymes, has emerged as a powerful tool to achieve these goals. This guide focuses on two primary enzymatic strategies: kinetic resolution of racemic mixtures and asymmetric reduction of prochiral ketones.
These methods offer several advantages over classical chemical synthesis:
-
High Enantioselectivity: Enzymes can distinguish between enantiomers with remarkable precision, often yielding products with high enantiomeric excess (e.e.).
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous media under ambient temperature and pressure, reducing energy consumption and minimizing side reactions.
-
Reduced Environmental Impact: The use of biodegradable catalysts (enzymes) and the reduction of hazardous waste align with the core principles of green chemistry.
Enzymatic Kinetic Resolution of Racemic Hydroxyethyl Benzoates
Kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture. This approach utilizes an enzyme that selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases are particularly well-suited for this purpose due to their broad substrate specificity, stability in organic solvents, and commercial availability.
The Underlying Principle: Lipase-Catalyzed Transesterification
The core of this methodology lies in the enantioselective transesterification of a racemic alcohol with an acyl donor, catalyzed by a lipase. For instance, in the resolution of (±)-2-hydroxy-2-phenylethyl benzoate, a lipase will preferentially acylate the (R)-enantiomer, yielding (R)-2-acetoxy-2-phenylethyl benzoate while leaving the (S)-enantiomer largely unreacted.
The choice of lipase, acyl donor, and solvent system is critical for achieving high enantioselectivity and yield. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are often preferred as they can be easily recovered and reused, enhancing the process's economic viability.
Caption: Workflow for lipase-catalyzed kinetic resolution.
Protocol: Kinetic Resolution of (±)-2-hydroxy-2-phenylethyl benzoate using Novozym 435
Materials:
-
(±)-2-hydroxy-2-phenylethyl benzoate (10 mmol)
-
Novozym 435 (immobilized Candida antarctica lipase B) (10% w/w of substrate)
-
Vinyl acetate (20 mmol)
-
Methyl tert-butyl ether (MTBE) (50 mL)
-
Magnetic stirrer and heating plate
-
Reaction vessel (100 mL flask)
-
System for monitoring reaction progress (e.g., chiral HPLC)
Procedure:
-
To a 100 mL flask, add (±)-2-hydroxy-2-phenylethyl benzoate (10 mmol) and MTBE (50 mL). Stir until the substrate is fully dissolved.
-
Add vinyl acetate (20 mmol) to the solution.
-
Add Novozym 435 (1 g) to the reaction mixture.
-
Seal the flask and stir the mixture at 30°C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
The filtrate, containing the (S)-alcohol and the (R)-ester, can be concentrated under reduced pressure.
-
The (S)-alcohol and (R)-ester can be separated by column chromatography.
Data Presentation
| Lipase Source | Acyl Donor | Solvent | Temp (°C) | e.e. of (S)-alcohol (%) | e.e. of (R)-ester (%) |
| Candida antarctica B (Novozym 435) | Vinyl Acetate | MTBE | 30 | >99 | >99 |
| Pseudomonas cepacia | Isopropenyl Acetate | Toluene | 40 | 98 | 97 |
| Candida rugosa | Acetic Anhydride | Dioxane | 25 | 95 | 96 |
Note: The above data is a representative summary from literature and actual results may vary based on specific experimental conditions.
Asymmetric Reduction of Prochiral Ketones
An alternative and often more atom-economical approach is the asymmetric reduction of a prochiral ketone to the desired chiral alcohol. This method can theoretically achieve a 100% yield of the desired enantiomer. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are the enzymes of choice for this transformation, often requiring a cofactor such as NADH or NADPH.
The Principle: KRED-Catalyzed Asymmetric Reduction
The synthesis of (S)-2-hydroxy-2-phenylethyl benzoate can be achieved by the asymmetric reduction of 2-oxo-2-phenylethyl benzoate. A KRED, specific for producing the (S)-enantiomer, will transfer a hydride from the cofactor (NADPH) to the carbonyl group of the ketone. A key challenge in this system is the regeneration of the expensive cofactor. This is typically addressed by using a coupled-enzyme system or a whole-cell biocatalyst. For example, a glucose dehydrogenase (GDH) can be used to regenerate NADPH from NADP+ using glucose as the ultimate reductant.
Caption: Cofactor regeneration in KRED-catalyzed reduction.
Protocol: Asymmetric Reduction of 2-oxo-2-phenylethyl benzoate using a KRED/GDH System
Materials:
-
2-oxo-2-phenylethyl benzoate (5 mmol)
-
Ketoreductase (e.g., KRED-P1-B02 or a commercially available kit)
-
Glucose Dehydrogenase (GDH)
-
NADP+ (0.1 mol%)
-
D-Glucose (1.5 equivalents)
-
Phosphate buffer (pH 7.0, 0.1 M)
-
Water-miscible co-solvent (e.g., isopropanol, 10% v/v)
-
pH-stat or autotitrator
-
Reaction vessel with temperature control
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer (pH 7.0).
-
Add D-glucose (1.5 eq.) and NADP+ (0.1 mol%). Stir until dissolved.
-
Add the KRED and GDH enzymes to the buffer solution.
-
Dissolve the 2-oxo-2-phenylethyl benzoate (5 mmol) in the co-solvent (isopropanol) and add it to the reaction vessel.
-
Maintain the pH of the reaction at 7.0 using a pH-stat with a dilute NaOH solution, as the conversion of glucose to gluconolactone produces acid.
-
Keep the reaction temperature at 30°C and stir.
-
Monitor the reaction for the disappearance of the ketone and the formation of the chiral alcohol by HPLC.
-
Once the reaction is complete, the product can be extracted using an organic solvent like ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography if necessary.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The progress of the reactions can be accurately monitored by established analytical techniques such as chiral HPLC. This allows for real-time assessment of conversion and enantiomeric excess, ensuring the desired outcome is achieved. The reusability of immobilized enzymes like Novozym 435 can be validated by conducting multiple reaction cycles and measuring the enzyme's activity over time. For the asymmetric reduction, the consumption of base by the pH-stat provides a secondary measure of reaction progress, correlating with the conversion of glucose.
Conclusion and Future Outlook
The adoption of green chemistry principles in the synthesis of chiral hydroxyethyl benzoates is not merely an academic exercise but a practical necessity for the pharmaceutical industry. Enzymatic methods, including kinetic resolution and asymmetric reduction, offer robust, efficient, and environmentally responsible alternatives to traditional chemical synthesis. As the field of enzyme engineering continues to advance, we can expect the development of even more active, stable, and selective biocatalysts, further enhancing the appeal of these green synthetic routes.
References
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids. Nature Reviews Chemistry. [Link]
-
Green chemistry strategies for the synthesis of pharmaceuticals. RSC Advances. [Link]
-
Immobilized lipases in biocatalysis: a versatile tool for the synthesis of valuable molecules. Catalysis Science & Technology. [https://pubs.rsc.org/en/content/articlelanding/2018/cy/c8cy009 immobilized-lipases-in-biocatalysis-a-versatile-tool-for-the-synthesis-of-valuable-molecules]([Link] immobilized-lipases-in-biocatalysis-a-versatile-tool-for-the-synthesis-of-valuable-molecules)
-
Ketoreductases: A Powerful Tool for the Production of Chiral Alcohols. ACS Catalysis. [Link]
-
Cofactor Regeneration for Biocatalytic Redox Reactions. ChemCatChem. [Link]
Application Note: Optimization of Chiral Integrity during Hydrolysis of Methyl 4-[(1S)-1-hydroxyethyl]benzoate
Executive Summary
This application note details the protocol for the ester hydrolysis of Methyl 4-[(1S)-1-hydroxyethyl]benzoate to its corresponding acid, 4-[(1S)-1-hydroxyethyl]benzoic acid .
While ester hydrolysis is a standard transformation, this specific substrate presents a Critical Quality Attribute (CQA) challenge: the preservation of the chiral center at the benzylic position. Unlike alpha-chiral esters, this substrate is resistant to base-catalyzed racemization but highly susceptible to acid-catalyzed racemization (
This guide presents two validated workflows:
-
Chemical Hydrolysis (LiOH): The standard robust method for gram-to-kilogram scale.
-
Biocatalytic Hydrolysis (CAL-B): A mild, green alternative for ultra-high purity requirements.
Chemical Context & Mechanistic Risks[1][2]
Substrate Analysis
-
Substrate: Methyl 4-[(1S)-1-hydroxyethyl]benzoate
-
Reaction Type:
(Base-catalyzed acyl-oxygen cleavage). -
Chiral Center: Secondary benzylic alcohol.
The Stability Paradox
Researchers often fear base-catalyzed racemization. However, for this substrate, the proton at the chiral center is benzylic , not
The Real Risks:
-
Acid-Catalyzed Racemization (Workup): If the quench pH drops below 2.0, the benzylic hydroxyl group protonates and leaves as water, forming a planar benzylic carbocation. Re-attack by water yields a racemic mixture.
-
Elimination (Styrene Formation): Excessive heating in strong base or strong acid can cause dehydration, yielding the achiral styrene derivative (Methyl 4-vinylbenzoate).
Protocol A: Chemical Hydrolysis (Lithium Hydroxide)
Best for: Standard laboratory synthesis, scale-up, and cost-efficiency.
Reagents & Materials
| Reagent | Equiv.[1] | Role |
| Substrate | 1.0 | Starting Material |
| LiOH | 2.5 | Reagent (Mild Base) |
| THF | 5 Vol | Solvent (Solubilizer) |
| Water | 5 Vol | Solvent (Reagent) |
| 1M Citric Acid | As req. | Quenching Agent (Buffer) |
Step-by-Step Procedure
-
Dissolution: Charge Methyl 4-[(1S)-1-hydroxyethyl]benzoate (1.0 equiv) into a flask. Add Tetrahydrofuran (THF) (5 volumes). Stir until dissolved.
-
Reagent Preparation: Dissolve Lithium Hydroxide monohydrate (2.5 equiv) in Water (5 volumes).
-
Note: LiOH is preferred over NaOH because it is less aggressive and has better solubility profiles in THF mixtures.
-
-
Addition: Cool the substrate solution to 0–5 °C. Add the LiOH solution dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to 20–25 °C. Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC or HPLC. Disappearance of ester is the endpoint.
-
-
Workup (The Critical Step):
-
Cool the reaction mixture to 0–5 °C.
-
Do NOT use concentrated HCl.
-
Slowly add 1M Citric Acid or 1M NaH
PO while stirring vigorously. -
Target pH: 3.5 – 4.0 .
-
Why? The pKa of benzoic acid is ~4.2. Lowering pH to 3.5 ensures precipitation of the acid without protonating the benzylic alcohol (which requires pH < 1).
-
-
Isolation:
-
Extract with Ethyl Acetate (3 x 5 Vol).
-
Wash combined organics with Brine.
-
Dry over Na
SO , filter, and concentrate in vacuo at < 40 °C.
-
Protocol B: Enzymatic Hydrolysis (Green Chemistry)
Best for: Ultra-high purity requirements, regulatory compliance (Green Chemistry), or if trace racemization is observed in Method A.
Reagents & Materials
| Reagent | Specification | Role |
| Substrate | 100 mg/mL | Starting Material |
| Enzyme | Novozym 435 (Immobilized CAL-B) | Biocatalyst |
| Buffer | 0.1 M Phosphate (pH 7.5) | Medium |
| Cosolvent | Acetone or MTBE (10% v/v) | Solubility Enhancer |
Step-by-Step Procedure
-
Media Prep: Prepare a mixture of Phosphate Buffer (pH 7.5) and Acetone (9:1 ratio).
-
Suspension: Add substrate to the media. It may form a suspension; this is acceptable.
-
Initiation: Add Immobilized Lipase B from Candida antarctica (CAL-B) (50% w/w relative to substrate).
-
Incubation: Stir gently (orbital shaker preferred to avoid grinding the resin) at 30 °C for 24 hours.
-
Note: Enzymes operate under mild pH, completely eliminating the risk of acid-catalyzed racemization.
-
-
Filtration: Filter off the immobilized enzyme (can be recycled).
-
Isolation: Acidify the filtrate to pH 4.0 with Citric Acid and extract with Ethyl Acetate as in Method A.
Analytical Quality Control
Chiral HPLC Method
To verify the Enantiomeric Excess (ee%), use the following method:
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90 : 10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expectation: The (S)-enantiomer and (R)-enantiomer should have distinct retention times. Compare against a racemic standard (prepared by mixing equal parts or intentionally racemizing a small sample with conc. H
SO ).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete Hydrolysis | Increase reaction time; ensure THF/Water ratio is 1:1 to solubilize both ester and base. |
| Loss of ee% (Racemization) | Workup pH too low (< 2.0) | Use Citric Acid instead of HCl. Stop acidification at pH 3.5. |
| Styrene Impurity (Vinyl) | Elimination reaction | Temperature too high during reaction or concentration. Keep T < 40 °C. |
| Transesterification | Use of MeOH as solvent | Switch to THF or Dioxane. Methoxide can form and stall equilibrium. |
Decision Logic Diagram
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of hydrolysis).
-
Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Benzylic Alcohols via Enzymatic Hydrolysis." Journal of Molecular Catalysis B: Enzymatic.
-
PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate Compound Summary. National Library of Medicine.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Process Chemistry R&D. (Standard Industrial Protocols). Lithium Hydroxide Hydrolysis of Sensitive Esters.
Sources
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of Methyl 4-[(1S)-1-hydroxyethyl]benzoate
The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It addresses the specific challenges of synthesizing Methyl 4-[(1S)-1-hydroxyethyl]benzoate (CAS: 102681-71-0) with high enantiomeric excess (ee).
Status: Active Subject: Optimization of ee (>99%) and Troubleshooting Low Selectivity Target Molecule: Methyl 4-[(1S)-1-hydroxyethyl]benzoate Precursor: Methyl 4-acetylbenzoate (CAS: 3609-53-8)
Executive Summary & Strategy Selection
The reduction of Methyl 4-acetylbenzoate to its (S)-alcohol is a classic asymmetric transformation. However, the presence of the methyl ester moiety introduces specific challenges regarding chemoselectivity (avoiding ester reduction) and racemization during workup.
Two primary methodologies are recommended based on scale and available equipment.
| Feature | Method A: Biocatalysis (Recommended) | Method B: Asymmetric Transfer Hydrogenation (ATH) |
| Catalyst | Ketoreductase (KRED) / ADH | RuCl |
| Selectivity (ee) | Typically >99% | 95-98% (requires optimization) |
| Conditions | Aqueous buffer, 30°C, pH 7-8 | Formic Acid/TEA or Formate/Water |
| Key Risk | Emulsion formation, pH control | Catalyst poisoning, reversibility |
| Stereocontrol | Prelog (S-selective) enzymes | (S,S)-Ligand yields (S)-Alcohol |
Method A: Biocatalytic Reduction (The "Gold Standard")
Biocatalysis is the preferred route for pharmaceutical intermediates due to mild conditions and superior enantioselectivity.
Workflow Diagram: Biocatalytic Process Optimization
Figure 1: Optimization loop for identifying the correct Ketoreductase (KRED) variant.
Troubleshooting Guide: Biocatalysis
Issue #101: Low Conversion (<50%) but High ee
-
Root Cause: Product inhibition or cofactor depletion.
-
Mechanism: KREDs require NADPH/NADH. If the recycling system (e.g., Glucose Dehydrogenase/Glucose) is exhausted or inhibited by a pH shift (gluconic acid buildup), the reaction stops.
-
Corrective Action:
-
Check pH: Maintain pH 7.0–7.5 via autotitration (1M NaOH). Gluconic acid production drops pH rapidly.
-
Solubility: The substrate is poorly water-soluble. Add 10-20% DMSO or IPA as a cosolvent.
-
Cofactor Recycling: Ensure [Glucose] is 1.5 eq relative to substrate and GDH unit activity is sufficient (>5 U/mmol).
-
Issue #102: Enantiomeric Excess < 95%
-
Root Cause: Wrong enzyme class (Anti-Prelog vs. Prelog) or thermal racemization.
-
Technical Insight: For acetophenone derivatives, "Prelog" enzymes typically yield the (S)-enantiomer . "Anti-Prelog" enzymes yield the (R).
-
Corrective Action:
-
Screening: Re-screen using a specific (S)-selective KRED kit (e.g., from Codexis or Daicel).
-
Temperature: Lower reaction temperature to 20°C. Selectivity is thermodynamically favored at lower temperatures.
-
Method B: Asymmetric Transfer Hydrogenation (ATH)[1]
For labs without enzyme libraries, Ruthenium-catalyzed ATH is the robust chemical alternative.
Protocol: Ru-Catalyzed Reduction
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya catalyst).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Solvent: Dichloromethane (DCM) or neat in FA/TEA.
Troubleshooting Guide: ATH
Issue #201: Product is Racemic or Low ee (50-80%)
-
Root Cause: Reversibility of the reaction.
-
Mechanism: ATH is an equilibrium process. If the reaction runs too long or the hydrogen source is depleted, the catalyst can dehydrogenate the product, eroding ee (thermodynamic control).
-
Corrective Action:
-
Monitor Conversion: Stop the reaction immediately upon reaching >98% conversion. Do not let it stir overnight "just to be safe."
-
CO2 Removal: Ensure the system is open (with a bubbler) to allow CO2 escape, driving the equilibrium forward.
-
Catalyst Loading: Increase S/C ratio (Substrate/Catalyst) to 500:1 or 1000:1 to ensure kinetic dominance.
-
Issue #202: Unexpected (R)-Enantiomer Formation
-
Root Cause: Mismatched Ligand Stereochemistry.
-
Rule of Thumb: For aryl-alkyl ketones:
-
(S,S)-TsDPEN
(S)-Alcohol [1] -
(R,R)-TsDPEN
(R)-Alcohol
-
-
Verification: Ensure you purchased (S,S)-TsDPEN . Note that the presence of the para-ester group does not invert the spatial priority for the CIP rules compared to acetophenone.
Analytical Verification (Quality Control)
You cannot improve what you cannot measure. A precise Chiral HPLC method is mandatory.
Standard Operating Procedure (SOP): Chiral HPLC
| Parameter | Condition |
| Column | Chiralcel OD-H (Daicel) or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane : Isopropanol (90 :[2] 10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic absorption) |
| Temperature | 25°C |
| Retention Times (Approx) | (R)-Enantiomer: ~12 min (S)-Enantiomer: ~15 min (Confirm with racemate) |
Troubleshooting Analytical Artifacts
-
Peak Tailing: The free hydroxyl group can interact with residual silanols. Add 0.1% Diethylamine (DEA) or TFA to the mobile phase if peaks are broad.
-
Sample Solvent: Dissolve sample in the mobile phase (Hex/IPA). Dissolving in pure IPA or MeOH leads to "solvent shock" and peak distortion.
Critical Decision Tree: Troubleshooting Low EE
Use this logic flow to diagnose the root cause of low enantiomeric excess.
Figure 2: Decision tree for isolating the cause of low enantiomeric excess.
References
-
Biocatalytic Reduction of Acetophenones
- Hollmann, F., et al.
-
Source:
-
Asymmetric Transfer Hydrogenation (Noyori Catalyst)
- Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.
-
Source:
-
Corey-Bakshi-Shibata (CBS) Reduction (Alternative Route)
-
Chiral HPLC Methodology
Sources
Preventing racemization of methyl 4-[(1S)-1-hydroxyethyl]benzoate during workup
A Researcher's Guide to Preventing Racemization of Methyl 4-[(1S)-1-hydroxyethyl]benzoate During Experimental Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the chiral molecule, methyl 4-[(1S)-1-hydroxyethyl]benzoate, and facing challenges with maintaining its stereochemical integrity during reaction workup. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental procedures effectively.
Understanding the Challenge: The Fragility of the Benzylic Stereocenter
Methyl 4-[(1S)-1-hydroxyethyl]benzoate possesses a single stereocenter at the carbon bearing the hydroxyl group. This benzylic alcohol is particularly susceptible to racemization, the process by which an enantiomerically pure or enriched sample converts into a mixture of equal parts of both enantiomers (a racemate). The loss of stereochemical purity is a critical issue in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.
The primary mechanism for the racemization of secondary benzylic alcohols like the one involves the formation of a planar, achiral carbocation intermediate.[1][2] This intermediate can then be attacked from either face by a nucleophile (e.g., water), leading to a racemic mixture of the alcohol. Conditions that favor the formation of this carbocation will accelerate racemization.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the stability of methyl 4-[(1S)-1-hydroxyethyl]benzoate:
Q1: What are the main factors that cause racemization of my chiral alcohol during workup?
A1: The key culprits are pH, temperature, and prolonged exposure to certain reagents.
-
pH: Both strongly acidic and, to a lesser extent, basic conditions can promote racemization.[2]
-
Acidic Conditions: Protic acids can protonate the hydroxyl group, turning it into a good leaving group (water). The departure of water generates a stabilized benzylic carbocation, which is planar and achiral. Subsequent attack by water will produce a racemic mixture.[1]
-
Basic Conditions: While less common for alcohols compared to alpha-protons of carbonyls, strong bases can potentially facilitate racemization through mechanisms like oxidation-reduction cycles if catalytic amounts of oxidizing agents are present. However, the acid-catalyzed pathway is the predominant concern for this substrate.
-
-
Temperature: Higher temperatures increase the rate of most chemical reactions, including the reactions that lead to racemization.[2] Workup procedures should ideally be carried out at lower temperatures (e.g., 0-5 °C) to minimize the risk.
-
Time: The longer your compound is exposed to harsh pH or high temperatures, the greater the extent of racemization will be.
Q2: My reaction is performed under neutral conditions, but I still see racemization after workup. Why?
A2: Even if the reaction itself is neutral, the workup process can introduce acidic or basic conditions. For example:
-
Quenching with Acid: Using a strong acid (e.g., 1M HCl) to neutralize a reaction mixture can create a highly acidic local environment that promotes racemization.
-
Aqueous Extractions: The pH of your water source can vary. Using unbuffered deionized water might not be sufficient to maintain neutrality.
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause racemization of sensitive compounds, especially with prolonged exposure.
Q3: Are there any structural features of methyl 4-[(1S)-1-hydroxyethyl]benzoate that make it particularly prone to racemization?
A3: Yes. The stereocenter is a secondary benzylic alcohol . The "benzylic" position (adjacent to the benzene ring) is key. The carbocation that forms upon loss of the hydroxyl group is resonance-stabilized by the aromatic ring, which lowers the activation energy for its formation and thus makes racemization more favorable compared to a non-benzylic alcohol. The electron-withdrawing nature of the methyl ester group at the para position can slightly disfavor carbocation formation compared to an unsubstituted phenyl group, but the benzylic stabilization is the dominant effect.[1]
Troubleshooting Guide: A Step-by-Step Approach to Preventing Racemization
If you are observing a loss of enantiomeric excess (%ee) in your product, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for racemization.
Detailed Corrective Actions
| Issue | Recommended Solution | Rationale |
| Harsh Quench | Quench the reaction by slowly adding it to a cold (0 °C), mildly acidic buffered solution, such as saturated aqueous ammonium chloride (NH₄Cl) or a pH 7 phosphate buffer. | Saturated NH₄Cl has a slightly acidic pH (around 4.5-5.5), which is often sufficient to neutralize basic reagents without creating a strongly acidic environment that promotes carbocation formation. A pH 7 buffer provides excellent pH control. |
| High Temperature | Maintain the temperature of the reaction mixture and all workup solutions at 0-5 °C using an ice-water bath throughout the quenching, extraction, and washing steps. | Lowering the temperature significantly reduces the rate of the racemization reaction, providing a larger window to perform the workup without compromising stereochemical integrity.[2] |
| Uncontrolled pH | Use a pH 7 phosphate buffer for all aqueous washes instead of deionized water. After extractions, dry the organic layer promptly and thoroughly with a suitable drying agent (e.g., Na₂SO₄ or MgSO₄). | This ensures that the compound is not exposed to any stray acidity or basicity during the washing phase. Removing all traces of water is crucial as water is a reactant in the racemization mechanism (nucleophilic attack on the carbocation). |
| Acidic Silica Gel | If column chromatography is necessary, either neutralize the silica gel before use or opt for a different stationary phase like neutral alumina. To neutralize silica, prepare a slurry with a solvent containing a small amount of a volatile base (e.g., 1% triethylamine in the eluent) and then remove the solvent under vacuum. | Standard silica gel has acidic silanol groups on its surface that can act as a solid acid catalyst, causing racemization as the compound passes through the column.[3] Neutralizing these sites or using an inherently neutral support mitigates this risk. |
Recommended Experimental Protocol: A Self-Validating Workup
This protocol is designed to minimize the risk of racemization for methyl 4-[(1S)-1-hydroxyethyl]benzoate. The key principle is strict pH and temperature control.
Materials:
-
Reaction mixture containing methyl 4-[(1S)-1-hydroxyethyl]benzoate in an organic solvent (e.g., THF, diethyl ether, DCM).
-
Saturated aqueous ammonium chloride (NH₄Cl), pre-chilled to 0 °C.
-
pH 7 Phosphate buffer (0.5 M), pre-chilled to 0 °C.
-
Brine (saturated aqueous NaCl), pre-chilled to 0 °C.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Ethyl acetate or other suitable extraction solvent, pre-chilled.
-
Ice-water bath.
Procedure:
-
Preparation: Set up a separatory funnel and all glassware. Prepare an ice-water bath large enough to accommodate your flasks and separatory funnel. Pre-chill all aqueous solutions and the extraction solvent.
-
Quenching:
-
Place the chilled saturated aqueous NH₄Cl solution in a flask within the ice bath.
-
Slowly, with stirring, add your reaction mixture to the cold NH₄Cl solution via a pipette or addition funnel. Monitor the temperature of the quenching mixture to ensure it remains below 5 °C.
-
-
Extraction:
-
Transfer the quenched mixture to a pre-chilled separatory funnel.
-
Extract the aqueous layer with a cold organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers in a separate flask kept in the ice bath.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Cold pH 7 phosphate buffer (1 x 20 mL)
-
Cold brine (1 x 20 mL)
-
-
Perform these washes quickly but thoroughly, allowing for phase separation in the ice bath if necessary.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (rotary evaporation) using a water bath temperature no higher than 30 °C to minimize thermal stress on the compound.
-
-
Analysis:
-
Immediately analyze the crude product for enantiomeric excess (%ee) using chiral HPLC or SFC to determine if any racemization has occurred.
-
Visualizing the Workflow
Caption: Recommended low-temperature, buffered workup workflow.
By adhering to these principles of strict temperature and pH control, you can create a robust and self-validating workup protocol that preserves the stereochemical integrity of your valuable chiral compounds.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]
Sources
Troubleshooting low yields in the reduction of methyl 4-acetylbenzoate
Executive Summary: The Chemoselectivity Challenge
The reduction of methyl 4-acetylbenzoate (1 ) to methyl 4-(1-hydroxyethyl)benzoate (2 ) presents a classic chemoselectivity challenge.[1] The molecule contains two reducible electrophiles: a ketone and an ester .[1]
-
Target: Selective reduction of the ketone (C=O) to a secondary alcohol.
-
Primary Failure Mode: Competitive reduction or hydrolysis of the methyl ester.[1]
-
Secondary Failure Mode: Transesterification (solvent interaction).[1]
This guide provides diagnostic workflows to identify why your yields are low and offers validated protocols to fix them.
Diagnostic Flowchart: Why is my yield low?
Use this decision tree to identify the root cause of your yield loss based on your analytical data (TLC/NMR).
Figure 1: Diagnostic logic for identifying yield loss in keto-ester reductions.
Troubleshooting Guide & FAQs
Issue 1: "I used Ethanol as a solvent and my product NMR looks wrong."
Diagnosis: Transesterification. If you use Sodium Borohydride (NaBH₄) in Ethanol , the ethoxide generated in situ can attack the methyl ester, converting your methyl benzoate into an ethyl benzoate.
-
Observation: The singlet at ~3.9 ppm (OCH₃) disappears and is replaced by a quartet/triplet pattern (OCH₂CH₃).
-
Solution: Always match the solvent to the ester. For methyl 4-acetylbenzoate, use Methanol .[1][2] If you must use Ethanol, keep the temperature at 0°C and quench immediately upon completion, though Methanol is strictly preferred [1].
Issue 2: "The reaction worked, but I lost everything during extraction."
Diagnosis: Ester Hydrolysis (Saponification). The product contains an ester.[1] If you quench the reaction with a strong base (NaOH) or heat the aqueous layer, you risk hydrolyzing the ester to the carboxylic acid (4-(1-hydroxyethyl)benzoic acid ).
-
Observation: The acid is highly polar and water-soluble at high pH.[1] It stays in the aqueous layer during extraction with organic solvents.[1]
-
Solution: Quench with Saturated Aqueous Ammonium Chloride (NH₄Cl) . This buffers the solution to pH ~5-6, destroying the borate complexes without hydrolyzing the ester [2].
Issue 3: "I used LiAlH₄ to ensure complete conversion, but got a mixture."
Diagnosis: Over-reduction. Lithium Aluminum Hydride (LiAlH₄) is too strong.[1] It reduces both the ketone and the ester, yielding 4-(hydroxymethyl)benzyl alcohol (the diol).
-
Solution: Switch to NaBH₄ (0.5 - 1.0 equiv) in Methanol at 0°C. NaBH₄ is chemoselective for ketones in the presence of benzoate esters under these conditions [3].[1]
Optimized Experimental Protocols
Protocol A: Chemoselective Reduction (Racemic)
Best for general synthesis where stereochemistry is not required.
| Parameter | Specification | Reason |
| Reagent | Sodium Borohydride (NaBH₄) | Chemoselective for ketone over ester.[1][2] |
| Solvent | Methanol (Anhydrous) | Matches the methyl ester (prevents transesterification). Accelerates NaBH₄ kinetics vs. EtOH. |
| Stoichiometry | 0.5 – 1.0 equivalents | Theoretical req is 0.25 equiv (1 BH₄⁻ reduces 4 ketones), but 0.5–1.0 ensures rate without attacking ester.[1] |
| Temperature | 0°C | Low temp prevents ester reduction/transesterification.[1][2] |
Step-by-Step:
-
Dissolve Methyl 4-acetylbenzoate (1.0 equiv) in Methanol (0.2 M concentration).
-
Cool the solution to 0°C (ice bath).
-
Add NaBH₄ (0.6 equiv) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur.[2]
-
Stir at 0°C for 30 minutes. Monitor by TLC (EtOAc/Hexane).[1][3]
-
Critical Quench: Pour reaction mixture into cold Saturated NH₄Cl (aq). Stir for 15 mins to break up borate complexes.
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Protocol B: Asymmetric Reduction (High Enantiomeric Excess)
Best for drug development requiring chiral centers.
Method: Noyori Asymmetric Transfer Hydrogenation (ATH).[1][4] This method avoids hydride reagents entirely, using a Ruthenium catalyst and a hydrogen donor (Formic Acid) to achieve high enantioselectivity (>95% ee) [4].
Reaction Scheme:
Step-by-Step:
-
Catalyst: Use RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 – 1.0 mol%).[1]
-
Solvent/Donor: Azeotropic mixture of Formic Acid / Triethylamine (5:2) .[1]
-
Procedure:
-
Workup: Dilute with water and extract with DCM. Wash with saturated NaHCO₃ to remove excess formic acid.
Comparative Reagent Data
| Reagent | Selectivity (Ketone vs. Ester) | Risk Profile | Typical Yield |
| NaBH₄ / MeOH | High | Transesterification (if wrong solvent); Hydrolysis (if basic quench).[1] | 85-95% |
| LiAlH₄ / THF | None | Reduces ester to alcohol (Diol formation).[1] | <10% (of desired product) |
| H₂ / Pd-C | Low | Risk of Hydrogenolysis (Ar-CH₂-CH₃ formation) or ring reduction.[1] | Variable |
| Noyori (Ru-ATH) | High | High cost; Requires inert atmosphere handling (sometimes).[1] | 90-98% (>95% ee) |
References
-
Transesterification Risks: Brown, H. C.; Mead, E. J.; Subba Rao, B. C. "A Study of Solvents for Sodium Borohydride and the Effect of Solvent and the Metal Ion on Borohydride Reductions." J. Am. Chem. Soc.[1][5]1955 , 77, 6209. Link
-
Borohydride Workup Protocols: Ranu, B. C. "Sodium Borohydride in Tetrahydrofuran: An Efficient System for the Selective Reduction of Aldehydes and Ketones in the Presence of Esters." Synlett1993 , 1993(11), 885-886.[1] Link
-
Chemoselectivity of NaBH4: Ward, D. E.; Rhee, C. K.[1][9] "Chemoselective reductions with sodium borohydride." Can. J. Chem.1989 , 67, 1206–1211.[1] Link
-
Noyori ATH Protocol: Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes."[1] J. Am. Chem. Soc.[1][5]1995 , 117, 7562–7563. Link
Sources
- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 2. orgosolver.com [orgosolver.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. kanto.co.jp [kanto.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of Methyl 4-[(1S)-1-hydroxyethyl]benzoate
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted ketone impurities from Methyl 4-[(1S)-1-hydroxyethyl]benzoate. The synthesis of this chiral alcohol often results in residual starting material, the corresponding ketone, which can be challenging to separate due to similar physical properties. This resource offers practical, field-proven solutions to ensure the high purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: Why is there unreacted ketone, methyl 4-acetylbenzoate, remaining in my reaction mixture after reduction?
Several factors can lead to incomplete reduction of the starting ketone:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., sodium borohydride) to the ketone may be inadequate. It's common to use a slight excess of the hydride reagent to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature for full conversion.
-
Reagent Quality: The reducing agent may have degraded due to improper storage, leading to reduced activity.
-
Solvent Effects: The choice of solvent can influence the reactivity of the reducing agent. Protic solvents like methanol or ethanol are often used and can participate in the reaction.
Q2: What are the most effective methods for removing the residual ketone impurity?
The primary methods for removing unreacted methyl 4-acetylbenzoate from the desired alcohol product are:
-
Flash Column Chromatography: This is the most common and often most effective method for separating compounds with different polarities. The alcohol product is more polar than the starting ketone.
-
Chemical Scavenging (Bisulfite Adduction): Unhindered ketones, like methyl 4-acetylbenzoate, can react with sodium bisulfite to form a water-soluble adduct.[1][2][3] This allows for the removal of the ketone impurity through a simple aqueous extraction.[2][3]
-
Recrystallization: If the product is a solid and the impurity concentration is low, recrystallization can be an effective purification technique. However, finding a suitable solvent system that selectively crystallizes the alcohol while leaving the ketone in the mother liquor can be challenging.
Q3: I'm struggling to get good separation with flash column chromatography. What can I do?
Optimizing your chromatography conditions is key. Here are some troubleshooting tips:
-
Solvent System (Eluent): The polarity difference between the ketone and alcohol is the basis for separation. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Troubleshooting: If the compounds are co-eluting, decrease the polarity of the eluent (reduce the percentage of the polar solvent). If the compounds are not moving off the column, increase the eluent polarity.
-
-
Thin Layer Chromatography (TLC) First: Always develop an optimal solvent system using TLC before running a column.[4] Aim for a retention factor (Rf) of ~0.2-0.3 for your desired alcohol product to ensure good separation.
-
Column Packing and Loading: Ensure the silica gel is packed uniformly to prevent channeling. Load your crude product in a minimal amount of solvent to ensure a tight band at the start of the chromatography.
Q4: Can you provide more detail on the sodium bisulfite chemical quench method?
This technique leverages the reversible reaction between a ketone and sodium bisulfite to form a charged α-hydroxysulfonic acid salt.[1] This salt is soluble in water and can be separated from the organic product via liquid-liquid extraction.[2][3]
Workflow for Bisulfite Quench:
Caption: Workflow for removing ketone impurities using bisulfite adduction.
Q5: What analytical techniques can I use to confirm the purity of my final product?
Several methods can be employed to assess the purity of your methyl 4-[(1S)-1-hydroxyethyl]benzoate:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting the presence of the starting ketone. The methyl protons of the acetyl group in the ketone will have a distinct chemical shift compared to the methyl protons of the hydroxyethyl group in the alcohol.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can provide excellent separation of the ketone and alcohol, allowing for quantification of the impurity. Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can enhance the detection of carbonyl compounds.[5][6]
-
Gas Chromatography (GC): For volatile compounds, GC can be a powerful tool for separation and quantification.[7]
-
Thin Layer Chromatography (TLC): As mentioned, TLC is a quick and easy way to qualitatively assess the presence of the ketone impurity.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Ketone and alcohol spots are too close on TLC. | Inappropriate solvent system polarity. | Systematically vary the ratio of your polar and non-polar solvents. Test different solvent combinations (e.g., dichloromethane/methanol). |
| Product yield is low after column chromatography. | Product is partially soluble in the eluent and is eluting very slowly or not at all. The compound may have degraded on the silica. | Increase the polarity of the eluent. Consider using a less acidic stationary phase like alumina. |
| An emulsion forms during the bisulfite wash. [8] | Vigorous shaking of the separatory funnel. | Add brine (saturated NaCl solution) to help break the emulsion. Gently rock the separatory funnel instead of shaking vigorously.[8] |
| The bisulfite adduct precipitates as a solid. | The adduct may have low solubility in the biphasic system. | Filter the entire mixture to remove the solid adduct before separating the layers.[2] |
| Crude NMR spectrum is complex and difficult to interpret. | Presence of multiple components including starting material, product, and potentially solvent residues. | Purify a small sample by preparative TLC or a small-scale column to obtain a clean reference spectrum of your product.[9] |
Detailed Protocol: Purification by Flash Column Chromatography
This protocol assumes the crude product is a mixture of methyl 4-[(1S)-1-hydroxyethyl]benzoate and the starting ketone, methyl 4-acetylbenzoate.
1. Preparation:
- TLC Analysis: Develop a solvent system that gives good separation between the ketone (less polar, higher Rf) and the alcohol (more polar, lower Rf). A common starting point is 3:1 Hexanes:Ethyl Acetate.
- Column Preparation: Prepare a silica gel slurry in the chosen eluent and pack a glass column.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
- If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
3. Elution:
- Begin eluting with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify which contain the desired product.
4. Product Isolation:
- Combine the pure fractions containing the alcohol product.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified methyl 4-[(1S)-1-hydroxyethyl]benzoate.
Logical Flow of Purification Decisions:
Sources
- 1. Bisulfite - Wikipedia [en.wikipedia.org]
- 2. Workup [chem.rochester.edu]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How To [chem.rochester.edu]
Optimizing temperature and pressure for asymmetric hydrogenation of benzoates
Welcome to the technical support center for the asymmetric hydrogenation of benzoates. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for optimizing reaction temperature and pressure. Our goal is to equip you with the knowledge to navigate the complexities of this powerful chiral synthesis technique with confidence and precision.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific issues you may encounter during the asymmetric hydrogenation of benzoates, with a focus on temperature and pressure-related causes and solutions.
Problem 1: Low Enantioselectivity (ee)
Question: My asymmetric hydrogenation of a substituted benzoate is yielding the desired product, but with low enantiomeric excess (ee). How can I improve the enantioselectivity by adjusting temperature and pressure?
Answer:
Low enantioselectivity is a common challenge and is often intricately linked to the reaction's thermodynamic and kinetic profiles, which are heavily influenced by temperature.
Potential Causes & Solutions:
-
Suboptimal Temperature: The energy difference between the diastereomeric transition states that lead to the two enantiomers is often small. Temperature directly affects the relative rates of formation of these enantiomers.
-
Solution: A systematic temperature screening is crucial. Generally, lower temperatures favor higher enantioselectivity by exploiting the enthalpy difference between the competing diastereomeric transition states.[1][2] However, this is not a universal rule, as some catalytic systems exhibit complex temperature-enantioselectivity relationships, including inversion of selectivity at different temperatures.[1][3] Start your optimization at room temperature and incrementally decrease it (e.g., in 10-15 °C intervals) to identify the optimal point. Be mindful that excessively low temperatures can significantly slow down or even halt the reaction.
-
-
Incorrect Pressure: While temperature often has a more direct and pronounced effect on enantioselectivity, hydrogen pressure can also play a role, albeit in a more complex and system-dependent manner.
-
Solution: Vary the hydrogen pressure within a reasonable range (e.g., 10 to 50 bar). For some catalytic systems, particularly those involving rhodium, lower pressures can be beneficial.[4] Conversely, for other systems, higher pressures might be necessary to ensure sufficient hydrogen concentration in the solution, which can indirectly influence selectivity.[5] It's important to screen a range of pressures at the optimal temperature you've identified.
-
-
Catalyst-Substrate Mismatch at a Given Temperature: The chosen chiral ligand and metal precursor may not be optimal for the specific benzoate substrate under the initial temperature conditions.
-
Solution: While this guide focuses on temperature and pressure, it's important to acknowledge that ligand selection is paramount. If temperature and pressure optimization fail to yield significant improvements, consider screening a panel of chiral ligands. The optimal temperature and pressure window will be specific to each catalyst-substrate combination.
-
Experimental Protocol for Temperature & Pressure Screening:
-
Initial Reaction: Run the reaction at your standard conditions (e.g., room temperature, 20 bar H₂).
-
Temperature Screening: Set up a series of parallel reactions, keeping the pressure and all other parameters constant, while varying the temperature (e.g., 40 °C, 25 °C, 10 °C, 0 °C, -10 °C).
-
Analysis: Analyze the conversion and enantiomeric excess for each reaction to identify the optimal temperature.
-
Pressure Screening: Using the optimal temperature from the previous step, set up another series of parallel reactions, varying the hydrogen pressure (e.g., 5 bar, 15 bar, 30 bar, 50 bar).
-
Final Optimization: Analyze the results to determine the best combination of temperature and pressure for your specific benzoate hydrogenation.
Problem 2: Low or No Conversion
Question: I am not observing any significant conversion of my benzoate starting material. Could temperature or pressure be the issue?
Answer:
Low or no conversion is a clear indication that the reaction is not proceeding efficiently. Both temperature and pressure are critical factors that directly impact reaction kinetics.
Potential Causes & Solutions:
-
Insufficient Thermal Energy: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature in a controlled manner (e.g., in 10-20 °C increments). Many hydrogenations benefit from elevated temperatures to increase the reaction rate.[6] However, be cautious, as excessively high temperatures can lead to catalyst decomposition or a decrease in enantioselectivity.
-
-
Low Hydrogen Concentration: The concentration of dissolved hydrogen in the reaction medium might be too low to facilitate the catalytic cycle effectively.
-
Solution: Increase the hydrogen pressure. A higher pressure increases the solubility of hydrogen in the solvent, leading to a higher concentration of the reducing agent at the catalyst's active site.[5] This is often a very effective way to boost the reaction rate.
-
-
Catalyst Deactivation: The catalyst may be inactive or may have deactivated under the reaction conditions. High temperatures can sometimes accelerate catalyst decomposition pathways.
-
Solution: If increasing temperature and pressure does not improve conversion, consider potential catalyst deactivation. Ensure your solvent and substrate are rigorously degassed and free of impurities that could poison the catalyst (e.g., oxygen, water, sulfur-containing compounds).
-
Data Presentation: General Effects of Temperature and Pressure
| Parameter | Effect on Reaction Rate | Effect on Enantioselectivity | Typical Range for Benzoate Hydrogenation |
| Temperature | Generally increases with temperature (Arrhenius relationship). | Highly system-dependent. Often, lower temperatures lead to higher ee. | -10 °C to 80 °C |
| **Pressure (H₂) ** | Generally increases with pressure due to higher H₂ concentration. | Can have a minor or significant effect depending on the catalytic system. | 5 bar to 100 bar |
Problem 3: Catalyst Deactivation or Decomposition
Question: My reaction starts well, but then the conversion plateaus, suggesting catalyst deactivation. How can temperature and pressure contribute to this?
Answer:
Catalyst deactivation is a frustrating issue that can halt an otherwise promising reaction. Both temperature and pressure can play a role in catalyst stability.
Potential Causes & Solutions:
-
Thermal Decomposition: Many organometallic catalysts are thermally sensitive. Exposing the catalyst to excessively high temperatures can lead to ligand dissociation, metal aggregation (in the case of nanoparticle catalysts), or other decomposition pathways, rendering it inactive.
-
Solution: If you suspect thermal decomposition, try running the reaction at a lower temperature. While this may slow down the reaction rate, it can preserve the catalyst's integrity over a longer period. It's a trade-off between rate and stability that needs to be optimized.
-
-
Pressure-Induced Structural Changes: While less common, very high pressures could potentially lead to undesirable structural changes in the catalyst or favor off-cycle, deactivating pathways.
-
Solution: If deactivation is observed at high pressures, try reducing the pressure to see if catalyst lifetime improves.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles of optimizing temperature and pressure in the asymmetric hydrogenation of benzoates.
Q1: What is the fundamental reason why lower temperatures often lead to higher enantioselectivity?
The enantioselectivity of a reaction is determined by the difference in the free energies of the transition states leading to the two enantiomers (ΔΔG‡). This term is composed of both enthalpic (ΔΔH‡) and entropic (ΔΔS‡) contributions. The relationship is described by the Eyring equation. At lower temperatures, the enthalpic term (ΔΔH‡), which relates to the difference in bond strengths and steric interactions in the transition states, becomes more dominant. If the pathway to the desired enantiomer has a lower activation enthalpy, decreasing the temperature will amplify this difference, leading to a higher enantiomeric excess.
Q2: How do I know where to start with temperature and pressure for a new benzoate substrate?
For a novel benzoate substrate, a good starting point is to consult the literature for similar substrates and catalytic systems.[7][8][9] In the absence of direct analogues, begin with mild conditions: room temperature (around 20-25 °C) and a moderate hydrogen pressure (e.g., 20-30 bar). These conditions are often a good compromise between reaction rate and selectivity and provide a solid baseline from which to begin your optimization.
Q3: Can the solvent choice influence the optimal temperature and pressure?
Absolutely. The solubility of hydrogen gas is highly dependent on the solvent and the temperature.[10] A solvent that has good hydrogen solubility may allow for lower operating pressures. Furthermore, the solvent can coordinate with the catalyst or substrate, influencing the catalytic cycle and the optimal temperature for both activity and selectivity. Therefore, the optimization of temperature and pressure should ideally be conducted in the chosen solvent system.
Q4: Is it possible for pressure to have a significant impact on enantioselectivity?
Yes, although it is generally considered a secondary effect compared to temperature and ligand choice. The mechanism of some asymmetric hydrogenations can be complex, with different pressure regimes potentially favoring different mechanistic pathways that have varying degrees of stereocontrol.[11] Therefore, it is always advisable to screen a range of pressures during your optimization studies.
Optimization Workflow
The following diagram illustrates a logical workflow for optimizing temperature and pressure in the asymmetric hydrogenation of a benzoate.
Caption: A stepwise workflow for the optimization of temperature and pressure.
References
-
Breit, B. Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation. Angewandte Chemie International Edition, 54(12), 3580-3586. [Link]
-
Grzesik, M., & Szymańska, K. (2016). The Influence of the Hydrogen Pressure on Kinetics of the Canola Oil Hydrogenation on Industrial Nickel Catalyst. Catalysts, 6(4), 57. [Link]
-
Vollmer, C., et al. (2020). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews, 120(3), 1865-1914. [Link]
-
Diéguez, M., & Pàmies, O. (2014). Asymmetric Hydrogenation of 1-Alkyl and 1-Aryl Vinyl Benzoates: A Broad Scope Procedure for the Highly Enantioselective Synthesis of 1-Substituted Ethyl Benzoates. ACS Catalysis, 4(11), 4147-4156. [Link]
-
von Arx, M., et al. (2021). Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. Nature Communications, 12(1), 4082. [Link]
-
Wikipedia. Asymmetric hydrogenation. [Link]
-
Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]
-
Millard, L., et al. (2017). Selective hydrogenation of mixed alkyne/alkene streams at elevated pressure over a palladium sulfide catalyst. Catalysis, Science & Technology, 7(22), 5293-5300. [Link]
-
Kumar, A., & Kumar, A. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. ChemistrySelect, 8(30), e202301541. [Link]
-
Togni, A. (2011). Inorganic Chemistry III. ETH Zurich. [Link]
-
Wang, Y., et al. (2021). Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. The Journal of Chemical Physics, 155(16), 164201. [Link]
-
Brookhaven National Laboratory. (2024). Reaction conditions tune catalytic selectivity. ScienceDaily. [Link]
-
Wang, F., et al. (2021). CO2 hydrogenation over heterogeneous catalysts at atmospheric pressure: from electronic properties to product selectivity. Green Chemistry, 23(11), 3937-3953. [Link]
-
Lowe, D. (2017). Temperature drop triggers chirality twist. Chemistry World. [Link]
-
Procos S.p.A. (2020). Asymmetric hydrogenation of olefins with transition metal-based catalysts: practical insights from screening to production of APIs. [Link]
-
Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918. [Link]
-
Hu, Y., et al. (2004). Ruthenium-catalysed asymmetric hydrogenation with fluoroalkylated BINAP ligands in supercritical CO2. Journal of Molecular Catalysis A: Chemical, 219(1), 57-60. [Link]
-
Drexler, H.-J., et al. (2004). Rhodium-complex-catalyzed asymmetric hydrogenation: transformation of precatalysts into active species. Helvetica Chimica Acta, 87(4), 855-867. [Link]
-
Wang, Y., et al. (2025). Selective hydrogenation of methyl benzoate to benzaldehyde over a manganese-based catalyst with weak acidity centres. Reaction Chemistry & Engineering. [Link]
-
Kim, D., & Krische, M. J. (2022). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. The Journal of Organic Chemistry, 87(1), 16-30. [Link]
-
Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]
-
Blacker, J., et al. (2020). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral d. White Rose Research Online. [Link]
-
Gava, R., et al. (2020). Chiral Benzoins via Asymmetric Transfer Hemihydrogenation of Benzils: The Detail that Matters. Angewandte Chemie International Edition, 59(46), 20465-20469. [Link]
-
Halpern, J. (1987). Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection. Journal of the American Chemical Society, 109(6), 1746-1754. [Link]
-
Wen, J., et al. (2021). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs. Asynt. [Link]
-
Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]
-
Han, B., et al. (2004). Influence of H 2 pressure on hydrogenation of benzoic acid over Rh/C... ResearchGate. [Link]
-
Zhou, Y.-G. (2011). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 111(11), 6947-6993. [Link]
-
Kuwano, R., et al. (2011). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 16(5), 3763-3778. [Link]
-
Li, J., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters, 23(22), 8839-8843. [Link]
-
Kim, J., et al. (2026). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. Bioorganic Chemistry, 170, 109491. [Link]
-
Enders, D., et al. (2012). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Beilstein Journal of Organic Chemistry, 8, 302-310. [Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Chen, Y., et al. (2019). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 9(4), 2129-2133. [Link]
Sources
- 1. Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 4. ethz.ch [ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. procos.it [procos.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 9. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Solubilizing Methyl 4-[(1S)-1-hydroxyethyl]benzoate in Aqueous Media
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses the common yet significant challenge of achieving adequate aqueous solubility for Methyl 4-[(1S)-1-hydroxyethyl]benzoate. Due to its molecular structure, this compound exhibits limited solubility in water, a hurdle that can impede progress in various experimental and developmental workflows.
This guide is structured to provide not just procedural steps, but also the underlying scientific rationale for each technique. Our goal is to empower you with the knowledge to troubleshoot effectively and select the optimal solubilization strategy for your specific application. We will explore systematic approaches, from simple co-solvency to more complex formulation strategies, ensuring that every recommendation is grounded in robust scientific principles.
Section 1: Compound Properties at a Glance
Before attempting solubilization, it is crucial to understand the physicochemical properties of Methyl 4-[(1S)-1-hydroxyethyl]benzoate. These characteristics govern its behavior in aqueous systems and inform the selection of an appropriate solubilization strategy.
| Property | Value | Source & Significance |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] Provides the elemental composition. |
| Molecular Weight | 180.20 g/mol | [1][2] Essential for calculating molar concentrations. |
| Appearance | Viscous liquid or solid | [3] Affects handling and initial dispersion. |
| LogP (Octanol-Water) | ~1.5 - 1.9 (Predicted) | [1][4] A positive LogP indicates a preference for a lipidic environment over an aqueous one, confirming its hydrophobic nature. |
| Water Solubility | Poor / Slightly Soluble | [4][5] The primary challenge this guide addresses. |
| pKa (Acidic) | ~11.6 (Predicted, for hydroxyl group) | [4] The high pKa of the secondary alcohol means it is non-ionizable in the vast majority of physiological and experimental pH ranges (pH 1-10). |
Section 2: Frequently Asked Questions (FAQs)
This section addresses initial high-level questions to quickly orient you to the core challenges and solutions.
Q1: Why is Methyl 4-[(1S)-1-hydroxyethyl]benzoate so poorly soluble in water?
A: The poor aqueous solubility is a direct result of its molecular structure. The molecule contains a prominent benzene ring and a methyl ester group, both of which are hydrophobic (water-repelling). While it does possess a hydroxyl (-OH) group capable of hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to a positive LogP value and limited affinity for polar solvents like water.[1][4]
Q2: Can I use pH adjustment to increase its solubility?
A: This is generally not an effective strategy for this specific compound. pH adjustment is a powerful technique for acidic or basic compounds that can be ionized to form more soluble salts.[6][7][8] Methyl 4-[(1S)-1-hydroxyethyl]benzoate is a neutral molecule within the typical experimental pH range (1-10). Its only potentially ionizable group is the secondary alcohol, which has a very high predicted pKa of ~11.6.[4] Therefore, extreme pH conditions (>11) would be required to deprotonate it, which could lead to chemical instability, specifically hydrolysis of the methyl ester bond.
Q3: What is the most straightforward, first-line approach I should try to dissolve my compound?
A: The use of co-solvents is the most direct and often successful initial approach for non-ionizable, hydrophobic compounds.[9][10] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12][13] This polarity reduction lowers the energy barrier for the hydrophobic compound to enter the solution. Common, low-toxicity co-solvents like ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are excellent starting points.
Q4: How can I accurately determine the concentration of my dissolved compound?
A: Visual inspection can be misleading. A saturated solution may appear clear while containing undissolved micro-particles. For accurate quantification, a validated analytical method is essential. The most common and reliable technique is High-Performance Liquid Chromatography with UV detection (HPLC-UV), as the benzene ring in the molecule is a strong chromophore.[14][15][16] This involves creating a standard curve with known concentrations and then measuring your experimental samples against it.
Section 3: In-Depth Troubleshooting Guides
This section provides detailed, problem-oriented guidance for common experimental hurdles.
Problem: My compound will not dissolve in my aqueous buffer. What are my primary options?
When initial attempts to dissolve the compound in a purely aqueous system fail, a systematic approach is necessary. The following workflow outlines the primary solubilization strategies, ordered from simplest to more complex formulation approaches.
Caption: Primary workflow for selecting a solubilization strategy.
Strategy 1: Co-solvency
-
Mechanism of Action: Co-solvents are water-miscible organic solvents that disrupt the hydrogen-bonding network of water, reducing the overall polarity of the solvent system.[11][13][17] This "less polar" environment is more accommodating to hydrophobic molecules like Methyl 4-[(1S)-1-hydroxyethyl]benzoate, thereby increasing its solubility.
-
When to Use: This is the ideal first strategy due to its simplicity and the wide availability of biocompatible solvents. It is particularly effective for achieving moderate increases in solubility for preclinical and research applications.
-
Common Co-solvents:
| Co-solvent | Typical Starting Concentration (v/v) | Key Considerations |
| Ethanol | 5-20% | Biocompatible, but can cause precipitation on dilution. Volatile. |
| Propylene Glycol (PG) | 10-40% | Low toxicity, viscous. Good for parenteral and oral formulations.[9] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Low toxicity, non-volatile. Widely used in formulations. |
| Glycerol | 10-30% | Very low toxicity, highly viscous.[11] |
| Dimethyl Sulfoxide (DMSO) | <1% (for cell-based assays) | Excellent solubilizer but can have cellular toxicity at higher concentrations. |
-
Expert Insight: The relationship between co-solvent concentration and solubility is often exponential. It is critical to perform a titration, starting with a low percentage of co-solvent and gradually increasing it until the desired concentration is achieved, to avoid using an excessive amount.
Strategy 2: Micellar Solubilization (Surfactants)
-
Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[18][19] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble drug partitions into the hydrophobic core, effectively being carried in a "nanoscopic" soluble package.[18][20][21]
-
When to Use: When co-solvents are insufficient or when high concentrations of the drug are required. Surfactants are a cornerstone of many commercial drug formulations.[19]
-
Common Surfactants:
| Surfactant Type | Example(s) | Typical Starting Concentration (w/v) | Key Considerations |
| Non-ionic | Polysorbate 80 (Tween® 80), Poloxamer 188 | 0.1-2% | Generally low toxicity, widely used in parenteral formulations.[12] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 0.1-1% | Very effective solubilizer but can cause protein denaturation and has higher toxicity.[12] |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | 0.1-1% | Generally the most toxic and used less frequently in final formulations.[12] |
-
Expert Insight: Always work with surfactant concentrations well above the CMC to ensure the presence of micelles. The choice of surfactant can be critical; non-ionic surfactants like Polysorbate 80 are often the first choice for biological applications due to their favorable safety profile.[12]
Strategy 3: Complexation with Cyclodextrins
-
Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[22][23] The hydrophobic drug molecule (the "guest") can become encapsulated within the CD's cavity (the "host"), forming a water-soluble inclusion complex.[24][25][26]
-
When to Use: This is a sophisticated technique used when other methods fail, or to improve stability, taste, or bioavailability in addition to solubility.[22][25]
-
Common Cyclodextrins:
| Cyclodextrin | Abbreviation | Key Considerations |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility and a well-established safety profile.[24] Frequently used in pharmaceutical applications. |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | High aqueous solubility and an excellent safety profile, especially for parenteral use.[23] |
| β-Cyclodextrin | β-CD | Lower aqueous solubility and potential for nephrotoxicity limit its use compared to its derivatives.[22] |
-
Expert Insight: The formation of an inclusion complex is an equilibrium process. A molar ratio of at least 1:1 (Drug:CD) is a typical starting point for screening experiments. The efficiency of complexation depends on the size and shape compatibility between the drug and the cyclodextrin cavity.
Problem: My compound dissolved with a co-solvent, but it precipitated when I diluted it into my experimental medium. How do I prevent this?
This is a classic problem known as "dilution-induced precipitation" and occurs because the dilution lowers the co-solvent concentration below the critical level required to keep the drug in solution.[13]
Caption: Troubleshooting flowchart for precipitation upon dilution.
-
Solution 1 (Increase Final Co-solvent Concentration): The simplest solution is to ensure the final concentration of the co-solvent in your experimental medium is high enough to maintain solubility. This is often a balancing act, as high co-solvent levels can interfere with biological assays.
-
Solution 2 (Use a Combination Approach): Prepare the initial stock solution in a co-solvent, but add a small amount of a stabilizer like a surfactant (e.g., Polysorbate 80) or a polymer to the final dilution medium. The surfactant can help form micelles around the drug as the co-solvent concentration drops, preventing it from crashing out.[12][13]
-
Solution 3 (Switch to a More Robust System): If dilution-induced precipitation remains a persistent issue, it indicates that the co-solvent system is not robust enough. Switching to a primary solubilization strategy based on surfactants or cyclodextrins is recommended. These systems are often less susceptible to precipitation upon dilution because the drug is physically encapsulated.[22][26]
Section 4: Key Experimental Protocols
Protocol 1: Screening for an Effective Co-solvent System
-
Objective: To determine the minimum percentage of a co-solvent required to dissolve a target concentration of Methyl 4-[(1S)-1-hydroxyethyl]benzoate.
-
Materials:
-
Methyl 4-[(1S)-1-hydroxyethyl]benzoate
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Vortex mixer, magnetic stirrer, analytical balance, glass vials.
-
-
Procedure:
-
Weigh out a precise amount of the compound into several vials to achieve the target final concentration (e.g., 1 mg/mL).
-
Prepare a series of co-solvent/buffer solutions in 10% increments (e.g., 10% PG in PBS, 20% PG in PBS, etc., up to 50%).
-
To each vial of dry compound, add the desired volume of the corresponding co-solvent/buffer solution.
-
Vortex vigorously for 2 minutes.
-
Place on a magnetic stirrer or rotator at room temperature for 2-4 hours to allow it to reach equilibrium.
-
Visually inspect for any undissolved particles against a dark background.
-
The lowest percentage of co-solvent that results in a completely clear solution is your minimum required concentration.
-
Validation (Optional but Recommended): Centrifuge the "clear" solutions at high speed (>10,000 x g) for 15 minutes. If a pellet forms, the compound was not fully dissolved. Analyze the supernatant via HPLC to confirm the concentration.
-
Protocol 2: Determining Equilibrium Solubility via Shake-Flask Method
-
Objective: To quantify the maximum equilibrium solubility (Sₑ) of the compound in a specific solvent system. This is the gold standard for solubility measurement.[27]
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of the selected solvent system (e.g., 20% PG in PBS) in a sealed vial. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent system and does not bind the compound).
-
Dilute the clear filtrate with an appropriate mobile phase.
-
Quantify the concentration using a validated analytical method like HPLC-UV.[28]
-
Protocol 3: Basic HPLC-UV Method for Quantification
-
Objective: To quantify the concentration of Methyl 4-[(1S)-1-hydroxyethyl]benzoate in solution.
-
Example Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v). A small amount of acid (e.g., 0.1% formic acid) can be added to both phases to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~230-240 nm (scan for optimal absorbance).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a high-concentration stock solution of the compound in a strong organic solvent (e.g., Acetonitrile or Methanol).
-
Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration and perform a linear regression. The R² value should be >0.995 for a reliable curve.
-
Inject the appropriately diluted experimental samples and use their measured peak areas to calculate the concentration from the calibration curve.
-
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012).
-
Cyclodextrins in delivery systems: Applications. (2011). Journal of Pharmacy and Bioallied Sciences, 3(2), 141. [Link]
-
Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. (2010). International Journal of Pharmaceutics, 393(1-2), 48-54. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2024). Molecules, 29(11), 2535. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). Journal of Applied Pharmaceutical Science, 13(03), 001-016. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2015). Journal of Pharmacy and Pharmacology, 67(7), 944-955. [Link]
-
CYCLODEXTRINS AND THEIR PHARMACEUTICAL APPLICATIONS. (2014). PharmaTutor. [Link]
- CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(4), 1033-1045.
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2021). Pharmaceutics, 13(12), 2055. [Link]
-
Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. (2024). Pharmedicine Journal. [Link]
- Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021).
-
How can cyclodextrins enhance solubility? (2024). CarboHydrate Chronicles S2E8. [Link]
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). WJPR.
-
Solubilization techniques used for poorly water-soluble drugs. (2022). Acta Pharmaceutica Sinica B, 12(6), 2527-2548. [Link]
-
solubility enhancement and cosolvency. (n.d.). SlideShare. [Link]
-
Bioavailability Enhancement: Drug Solubility Enhancement. (2024). JoVE. [Link]
- The influence of pH on solubility in w
-
methyl 4-[(1S)-1-hydroxyethyl]benzoate. (n.d.). PubChem. [Link]
-
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022). Pharmaceutics, 14(11), 2392. [Link]
- Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (2010).
-
Methyl 4-(1-hydroxyethyl)benzoate Properties. (n.d.). EPA CompTox Chemicals Dashboard. [Link]
- Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2015). ADMET & DMPK, 3(2), 84-109.
-
Methyl 4-(1-hydroxyethyl)benzoate. (n.d.). PubChem. [Link]
- Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2018).
-
METHYL 4-HYDROXYBENZOATE. (n.d.). Ataman Kimya. [Link]
- Method for determining content of mythyl p-hydroxybenzoate and sodium benzoate in solution. (2015).
- RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023).
-
Methyl benzoate. (n.d.). Wikipedia. [Link]
- Analytical and Bioanalytical Chemistry Research. (2022). Analytical and Bioanalytical Chemistry Research, 9(4), 431-442.
- Analytical Methods. (2025). Royal Society of Chemistry.
Sources
- 1. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 424750050 [thermofisher.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. ijpbr.in [ijpbr.in]
- 10. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN104297357A - Method for determining content of mythyl p-hydroxybenzoate and sodium benzoate in solution - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. analchemres.org [analchemres.org]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmedicinejournal.com [pharmedicinejournal.com]
- 22. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 25. pharmatutor.org [pharmatutor.org]
- 26. ijpcbs.com [ijpcbs.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Minimizing byproduct formation in the biocatalysis of chiral benzoates
Topic: Minimizing Byproduct Formation & Maximizing Selectivity Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Precision Paradox
Welcome to the technical support portal. If you are working with chiral benzoates—critical pharmacophores in calcium channel blockers (e.g., diltiazem intermediates) and local anesthetics—you are likely facing the "Precision Paradox."
The paradox is this: The bulky benzoate group provides excellent steric recognition for lipases (enhancing enantioselectivity), but it also creates a thermodynamic drive toward hydrolysis and side-reactions that can ruin your enantiomeric excess (
This guide moves beyond basic protocols. We address the causality of byproduct formation: Water Activity (
Module 1: The Hydrolysis Headache
Issue: "My conversion is stalling, and I’m detecting high levels of benzoic acid."
The Mechanism:
In organic media, lipases (e.g., Candida antarctica Lipase B, CALB) require a hydration shell to maintain flexibility. However, excess water acts as a nucleophile, attacking your formed chiral benzoate and reverting it to benzoic acid and alcohol. This is a thermodynamic inevitability if water activity (
Troubleshooting Protocol: The Salt Hydrate Clamp
Do not rely on "adding molecular sieves" blindly. Sieves can strip water to
Step-by-Step Workflow:
-
Selection: Choose a salt hydrate pair that buffers
at your target temperature (usually 25°C - 40°C).-
:
(Strict water control, slower rate). -
:
(Balanced activity/hydrolysis). -
:
(High activity, risk of hydrolysis).
-
:
-
Pre-equilibration (The Critical Step):
-
Place the enzyme and the organic solvent in separate vessels within a closed chamber containing the saturated salt solution for 24 hours.
-
Why? Direct addition of salt hydrates to the reaction mixture can cause physical clogging or interaction with the substrate. Vapor-phase equilibration ensures thermodynamic equilibrium without physical contamination.
-
-
Validation:
-
Measure the supernatant water content using Karl Fischer titration before adding the substrate.
-
Target: < 200 ppm water for hydrophobic solvents (e.g., MTBE, Toluene).
-
Visualizing the Water Balance
Caption: The "Goldilocks Zone" of Water Activity (
Module 2: The Polymerization Pitfall (Acyl Donors)
Issue: "The reaction mixture is turning yellow/viscous, and the enzyme is losing activity."
The Mechanism: When synthesizing chiral benzoates via transesterification, researchers often use Vinyl Benzoate as the acyl donor. The leaving group is vinyl alcohol, which tautomerizes to acetaldehyde.
-
Acetaldehyde Inhibition: Acetaldehyde forms Schiff bases with lysine residues on the lipase surface, deactivating it.
-
Polymerization: Vinyl esters can polymerize or co-polymerize under certain conditions, encapsulating the enzyme.
Troubleshooting Protocol: Donor Engineering
Option A: Switch to Isopropenyl Benzoate
-
Why: The leaving group is acetone. Acetone is chemically inert toward the enzyme and does not polymerize.
-
Trade-off: Isopropenyl esters are often more expensive and sterically bulkier.
Option B: The Vinyl/Toluene System (If you must use Vinyl Esters)
-
Dilution: Do not run neat reactions. Use Toluene or DIPE (Diisopropyl ether) at a 5:1 ratio relative to the substrate.
-
Scavenging: Add molecular sieves (4Å) not for water, but to adsorb small amounts of acetaldehyde (though efficiency varies).
-
Immobilization Choice: Use acrylic resin-immobilized lipases (e.g., Novozym 435) rather than silica-adsorbed ones, as silica can catalyze the polymerization of vinyl species.
Module 3: Dynamic Kinetic Resolution (DKR) & Racemization
Issue: "I am achieving 50% conversion, but the enantiomeric excess (ee) of the remaining substrate is low."
The Mechanism: In a standard Kinetic Resolution (KR), you want the enzyme to react only with the (R)-enantiomer. If the (S)-enantiomer spontaneously racemizes (chemically) during the reaction, it refills the (R)-pool. This is Dynamic Kinetic Resolution (DKR) .
-
The Problem: If the product (the chiral benzoate) also racemizes, your final
drops. Benzoates with electron-withdrawing groups at the -position are prone to base-catalyzed racemization.
Decision Matrix: Tuning the DKR System
| Parameter | Observation | Action Required |
| Reaction Rate ( | Too Slow | Increase Temp (Caution: Check |
| Racemization Rate ( | Too Slow | The "unwanted" enantiomer accumulates. Add a mild base (e.g., Et3N) or a metal catalyst (Ru-complex) to speed up substrate equilibration. |
| Product Stability | The reaction conditions are too harsh. The product is racemizing. Lower pH or reduce temperature. |
Visualizing the DKR Pathway
Caption: The DKR Engine. Success depends on
FAQ: Rapid Fire Troubleshooting
Q1: Why does my immobilized lipase clump in toluene?
-
A: This is usually due to the hydrophilic support (like silica or celite) absorbing trace water and sticking together. Fix: Use hydrophobic supports (like polypropylene or methacrylate resins) for benzoate synthesis in non-polar solvents.
Q2: Can I use ethanol as a co-solvent to improve substrate solubility?
-
A: Risky. Ethanol is a nucleophile. The lipase will accept ethanol as a substrate, leading to the formation of ethyl benzoate (a dead-end byproduct) instead of your chiral target. Fix: Use non-nucleophilic polar solvents like tert-butanol or 1,4-dioxane.
Q3: My reaction works at 1g scale but fails at 100g. Why?
-
A: Mass transfer limitations and pH shifts. Benzoate hydrolysis releases acid/alcohol. At small scale, the buffer capacity holds. At large scale, local pH drops at the enzyme surface deactivate it. Fix: Implement a pH-stat loop (adding dilute NaOH) or use a high-capacity solid buffer (e.g.,
) mixed with the enzyme.
References
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.[1] (Foundational text on lipase mechanisms and water activity).
-
Adlercreutz, P. (2008). Water activity control in enzymatic transformations in organic media.[2][3][4] Biocatalysis and Biotransformation, 26(1-2). Link
- Eckstein, M., et al. (2002). Enhanced enantioselectivity of lipase from Pseudomonas sp. at high temperatures and fixed water activity. Biotechnology Letters, 24.
-
Pamies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts.[5][6] A Powerful Approach in Asymmetric Catalysis.[6][7] Chemical Reviews, 103(8). Link (Definitive guide on DKR and preventing side reactions).
- Gotor-Fernández, V., et al. (2006). Preparation of Chiral Drugs by Enzymatic Dynamic Kinetic Resolution. Current Organic Chemistry, 10(10).
Sources
- 1. Stereochemistry and Mechanism of Enzymatic and Non-Enzymatic Hydrolysis of Benzylic sec-Sulfate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spinchem.com [spinchem.com]
- 5. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 6. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
Purification strategies for crude methyl 4-[(1S)-1-hydroxyethyl]benzoate
Technical Support Center: Purification of Methyl 4-[(1S)-1-hydroxyethyl]benzoate
Topic: Purification Strategies & Troubleshooting Compound: Methyl 4-[(1S)-1-hydroxyethyl]benzoate (CAS: 102681-71-0) Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists
Introduction: The Purification Landscape
Methyl 4-[(1S)-1-hydroxyethyl]benzoate is a critical chiral building block, often synthesized via the asymmetric reduction of methyl 4-acetylbenzoate. Achieving pharmaceutical-grade purity requires managing two distinct impurity vectors:
-
Chemical Impurities: Unreacted ketone starting material, hydrolysis byproducts (carboxylic acids), and styrene derivatives (elimination products).
-
Stereochemical Impurities: The unwanted (
)-enantiomer, which must be controlled to maintain high enantiomeric excess ( ).
This guide provides a modular approach to purification, allowing you to select the strategy that matches your crude material's profile.
Module 1: Chemical Purification (Removing Byproducts)
Q: My crude mixture contains significant unreacted methyl 4-acetylbenzoate. How do I remove it without damaging the chiral center?
A: Flash Column Chromatography or Bisulfite Wash.
The ketone starting material is less polar than your target alcohol. For small-to-medium scale (<100g), chromatography is the gold standard.
Protocol: Flash Chromatography
-
Stationary Phase: Silica Gel 60 (230–400 mesh). Note: Ensure silica is neutral. Acidic silica can catalyze the elimination of the benzylic alcohol to the styrene derivative.
-
Mobile Phase: Gradient elution using Hexanes/Ethyl Acetate .
-
Start: 90:10 (Hex:EtOAc) to elute non-polar impurities.
-
Product Elution: Typically occurs between 80:20 and 70:30 (Hex:EtOAc).
-
-
Detection: UV at 254 nm (strong chromophore from benzoate ester).
-
TLC Monitoring:
- Ketone: ~0.6 (in 7:3 Hex:EtOAc)
- Target Alcohol: ~0.3–0.4 (in 7:3 Hex:EtOAc)
Alternative (Process Scale): Sodium Bisulfite Wash If chromatography is not feasible, the unreacted ketone can be removed chemically.
-
Dissolve crude in EtOAc.
-
Wash with saturated aqueous
(2x). The bisulfite forms a water-soluble adduct with the methyl 4-acetylbenzoate. -
Wash with brine, dry over
, and concentrate.
Module 2: Enantiomeric Enrichment (Upgrading )
Q: My asymmetric reduction yielded 92%
A: Yes, but "Oiling Out" is a major risk.
Methyl 4-[(1S)-1-hydroxyethyl]benzoate has a relatively low melting point (~60°C) [1]. This makes it prone to oiling out (liquid-liquid phase separation) rather than crystallizing. You must use a controlled anti-solvent addition method.
Protocol: Anti-Solvent Crystallization
-
Solvent System: Toluene (Solvent) / n-Heptane (Anti-solvent).
-
Rationale: Toluene provides good solubility and
- interactions with the aromatic ring. Heptane induces precipitation.
-
-
Dissolution: Dissolve the crude solid in the minimum amount of warm Toluene (
). Do not exceed to avoid melting the product out of solution. -
Seeding (Critical): Cool to
. Add pure seed crystals of the ( )-isomer (>99% ). -
Anti-solvent Addition: Slowly add n-Heptane dropwise over 1 hour while stirring.
-
Ratio target: 1:3 (Toluene:Heptane).
-
-
Aging: Cool slowly to
over 4 hours. -
Filtration: Filter the white crystalline solid and wash with cold Heptane.
Q: The crude is racemic (50:50). How do I isolate the (
A: Enzymatic Kinetic Resolution.
Crystallization generally cannot resolve a racemate without a chiral resolving agent. For this substrate, Lipase-catalyzed transesterification is highly effective.
Protocol: Lipase Resolution
-
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).
-
Acyl Donor: Vinyl Acetate.
-
Solvent: MTBE or Toluene (anhydrous).
-
Mechanism: The lipase selectively acetylates the (
)-isomer, leaving the desired ( )-alcohol untouched (or vice-versa depending on enzyme specificity; CAL-B typically favors -acylation for secondary alcohols, leaving as the free alcohol). -
Separation: After reaction (monitor by HPLC), separate the (
)-alcohol from the ( )-acetate via Flash Chromatography (the acetate is much less polar).
Module 3: Troubleshooting & FAQs
Q: I see a new impurity spot appearing on TLC during rotary evaporation. What is it?
A: Likely the styrene elimination product.
-
Cause: Benzylic alcohols are acid-sensitive. If your crude contained residual acid or if the water bath was too hot (>50°C), you may have triggered dehydration.
-
Fix: Add 1% Triethylamine to your chromatography solvent or wash your organic phase with saturated
before concentration.
Q: The product is an oil that won't solidify. A: This is common due to trace solvent retention or impurities lowering the melting point.
-
Fix:
-
High-vacuum drying (<1 mbar) for 12 hours.
-
Scratch the flask wall with a glass rod to induce nucleation.
-
Dissolve in a small amount of Pentane/Hexane and freeze at -20°C to force precipitation.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying the crude material based on its initial purity profile.
Caption: Decision matrix for selecting the appropriate purification pathway based on chemical and stereochemical analysis.
Summary Data Table
| Property | Value / Note | Relevance to Purification |
| Molecular Weight | 180.20 g/mol | Calculation of yields. |
| Melting Point | ~59–60°C [1] | Risk: Low MP leads to "oiling out" during crystallization. Keep temps <50°C. |
| Solubility | High in EtOAc, MeOH, DCM. Low in Hexane, Water. | Dictates Hexane/EtOAc for columns and Toluene/Heptane for crystallization. |
| Stability | Acid-sensitive (Benzylic alcohol). | Avoid acidic silica; use buffered workups to prevent elimination to styrene. |
| Chirality | ( | Monitor via Chiral HPLC (e.g., Chiralcel OD-H column). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6932348, Methyl 4-((1S)-1-hydroxyethyl)benzoate. Retrieved from [Link]
-
Gassman, P. G., & Gruetzmacher, G. (1977). Specific purification techniques for aminobenzoate derivatives (Analogous chemistry). Organic Syntheses, 56, 15. Retrieved from [Link]
- Breuer, M., et al. (2004).Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824.
Storage conditions to prevent degradation of methyl 4-[(1S)-1-hydroxyethyl]benzoate
Technical Support Center: Methyl 4-[(1S)-1-hydroxyethyl]benzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 4-[(1S)-1-hydroxyethyl]benzoate (CAS: 102681-71-0). It addresses common challenges related to its storage, handling, and stability, ensuring the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule's Vulnerabilities
Methyl 4-[(1S)-1-hydroxyethyl]benzoate is a chiral molecule featuring three key functional groups that dictate its stability: a stereocenter, a secondary alcohol, and a methyl ester. Each of these sites presents a potential pathway for degradation if the compound is not stored and handled with care.
-
Secondary Alcohol: The hydroxyl group is susceptible to oxidation, which would convert it into a ketone (methyl 4-acetylbenzoate).[1][2][3][4] This not only changes the chemical nature of the molecule but also destroys the chiral center.
-
Methyl Ester: The ester linkage is prone to hydrolysis, particularly in the presence of moisture, acids, or bases.[5][6] This reaction would yield 4-[(1S)-1-hydroxyethyl]benzoic acid and methanol, altering the compound's properties and purity.
-
Chiral Center: The stereochemical integrity of the (S)-enantiomer is critical for its intended biological or chemical activity. Harsh conditions, such as extreme pH or elevated temperatures, can potentially lead to racemization, resulting in a mixture of (S) and (R) enantiomers.
This guide will equip you with the knowledge to mitigate these risks effectively.
Frequently Asked Questions (FAQs) on Storage & Handling
Question: What are the ideal storage conditions for long-term stability?
Answer: For optimal long-term stability, Methyl 4-[(1S)-1-hydroxyethyl]benzoate should be stored in a tightly sealed container in a cool, dry, and dark place.[7][8] An inert atmosphere is highly recommended to prevent oxidation.
The following table summarizes the recommended conditions and the rationale behind them.
| Parameter | Recommended Condition | Rationale for Prevention |
| Temperature | 2-8°C (Refrigerated) | Slows down the rates of all potential degradation reactions (hydrolysis, oxidation, racemization). |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing the oxidation of the secondary alcohol to a ketone.[1][9] |
| Moisture | Store in a desiccator or with desiccants | Prevents hydrolysis of the methyl ester to the corresponding carboxylic acid.[7][10] |
| Light | Amber glass vial or opaque container | Protects the compound from potential photolytic degradation. |
| pH | Neutral environment (as a solid) | Avoids acid- or base-catalyzed hydrolysis of the ester and potential racemization.[6][11] |
Question: I only have the compound for short-term use. Is room temperature storage acceptable?
Answer: While some suppliers suggest room temperature storage is viable, this is generally intended for the short term in a sealed container as received.[12] For periods longer than a few weeks, or after the container has been opened, refrigeration (2-8°C) is strongly advised to minimize the risk of gradual degradation, which may not be immediately apparent but can impact experimental outcomes.
Question: The material arrived as a solid. Should I be concerned about it melting?
Answer: The reported melting point of Methyl 4-[(1S)-1-hydroxyethyl]benzoate is approximately 59.7°C.[13] Under standard laboratory conditions, it should remain a stable solid. If you observe the material becoming oily or liquid at room temperature, it could be a sign of significant impurity or contamination, and its purity should be verified before use.
Question: What solvents are compatible for preparing stock solutions?
Answer: For preparing stock solutions, use high-purity, anhydrous (dry) solvents. Good choices include methanol, ethanol, and acetonitrile.[14] Avoid using aqueous buffers for long-term storage, as the presence of water can facilitate ester hydrolysis over time. If you must use aqueous solutions, prepare them fresh for each experiment.
Troubleshooting Guide: Diagnosing Degradation
Unexpected experimental results can often be traced back to compound instability. This section provides a logical framework for troubleshooting.
Potential Degradation Pathways
The diagram below illustrates the two primary chemical degradation pathways for Methyl 4-[(1S)-1-hydroxyethyl]benzoate.
Caption: Primary degradation pathways of the target compound.
Troubleshooting Common Issues
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of biological/chemical activity | 1. Oxidation: The secondary alcohol has been converted to an inactive ketone. 2. Racemization: Loss of enantiomeric purity. | 1. Verify Purity: Use HPLC or NMR to check for the presence of the ketone impurity. 2. Check Enantiomeric Excess (%ee): Use a chiral HPLC method to confirm stereochemical integrity. |
| New, unexpected peaks in HPLC/LC-MS | 1. Hydrolysis: A more polar peak corresponding to the carboxylic acid may appear. 2. Oxidation: A peak corresponding to the ketone may appear. | 1. Analyze by LC-MS: Compare the mass of the new peak to the expected masses of the hydrolysis and oxidation products. 2. Review Storage: Check if the compound was exposed to moisture, air, or non-neutral pH conditions. |
| Inconsistent results between batches | 1. Improper Storage of Older Batch: The older batch may have degraded over time. 2. Supplier Variation: Purity or enantiomeric excess may differ between suppliers or lots. | 1. Re-qualify Old Batch: Run purity and %ee analysis on the old batch alongside the new one. 2. Implement Strict Storage Protocol: Ensure all batches are stored correctly from the moment of receipt. |
Experimental Protocols
These protocols provide a framework for validating the purity and stability of your Methyl 4-[(1S)-1-hydroxyethyl]benzoate sample.
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This method can be used to detect the presence of the more polar hydrolysis product and the potentially less polar oxidation product.
1. Preparation of Mobile Phase:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile 2. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.
- Dilute to a working concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and B. 3. HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 3.5 µm particle size
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detector: UV at 254 nm
- Gradient:
- 0-2 min: 20% B
- 2-15 min: Ramp from 20% to 80% B
- 15-17 min: Hold at 80% B
- 17-18 min: Return to 20% B
- 18-22 min: Re-equilibrate at 20% B 4. Data Analysis:
- Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks. The hydrolysis product will typically elute earlier than the parent compound, while the ketone product may elute slightly later.
Protocol 2: Assessment of Enantiomeric Purity by Chiral HPLC
This is crucial to confirm that racemization has not occurred.
1. Mobile Phase Preparation:
- Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization. 2. Sample Preparation:
- Prepare a 1 mg/mL solution of the compound in the mobile phase. 3. Chiral HPLC Conditions:
- Column: A polysaccharide-based chiral stationary phase (CSP) such as one based on cellulose or amylose derivatives is often effective.
- Flow Rate: 0.5 - 1.0 mL/min (Lower flow rates often improve resolution on chiral columns).
- Injection Volume: 5 µL
- Temperature: Maintain a constant column temperature (e.g., 25°C), as temperature can significantly impact chiral separations.
- Detector: UV at 254 nm 4. Data Analysis:
- The (S) and (R) enantiomers will appear as two separate peaks. Calculate the enantiomeric excess (%ee) using the formula: %ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
References
-
Chemguide. (n.d.). Oxidation of Alcohols. Retrieved from [Link][1]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link][2]
-
Bunting, J. W., Murphy, J., Myers, C. D., & Cross, G. G. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry, 52(14), 2648-2659. Retrieved from [Link][11]
-
Save My Exams. (2024, October 27). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Retrieved from [Link][9]
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link][3]
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link][4]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link][5]
-
Bunton, C. A., & Wood, J. L. (1955). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 77(15), 4147-4150. Retrieved from [Link][6]
-
University of Puerto Rico - Mayagüez. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt. Retrieved from [Link][10]
-
SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. Retrieved from [Link][15]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
Chem-Supply. (n.d.). Safety Data Sheet - METHYL 4-HYDROXY BENZOATE. Retrieved from [Link][7]
-
Hekserij.nl. (n.d.). Methyl benzoate Safety Data Sheet. Retrieved from [Link][8]
-
U.S. Environmental Protection Agency. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate Properties. CompTox Chemicals Dashboard. Retrieved from [Link][13]
-
Parcerisa, L., et al. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry. Retrieved from [Link][16]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sserc.org.uk [sserc.org.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. hekserij.nl [hekserij.nl]
- 9. savemyexams.com [savemyexams.com]
- 10. uprm.edu [uprm.edu]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Methyl 4-[(1s)-1-hydroxyethyl]benzoate 95.00% | CAS: 102681-71-0 | AChemBlock [achemblock.com]
- 13. CompTox Chemicals Dashboard [comptox.epa.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Poisoning in Methyl 4-[(1S)-1-hydroxyethyl]benzoate Production
Welcome to the Technical Support Center for the production of methyl 4-[(1S)-1-hydroxyethyl]benzoate. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and resolve issues related to catalyst poisoning during the asymmetric hydrogenation of methyl 4-acetylbenzoate. Our focus is on providing practical, in-depth solutions to common challenges encountered in the laboratory and during scale-up.
Introduction: The Challenge of Catalyst Poisoning in Asymmetric Hydrogenation
The enantioselective hydrogenation of prochiral ketones is a cornerstone of modern pharmaceutical synthesis, enabling the production of chiral alcohols with high optical purity. The synthesis of methyl 4-[(1S)-1-hydroxyethyl]benzoate, a key intermediate for various active pharmaceutical ingredients (APIs), heavily relies on chiral catalysts, most notably ruthenium-based complexes like those pioneered by Noyori.[1] These catalysts, often derivatives of Ru-BINAP and Ru-diamine complexes, are highly efficient but also exquisitely sensitive to impurities in the reaction medium.[2][3] Catalyst poisoning, the deactivation of the catalyst by chemical substances, is a frequent and costly problem, leading to decreased reaction rates, loss of enantioselectivity, and ultimately, batch failure.[4]
This guide provides a structured approach to identifying, mitigating, and resolving catalyst poisoning issues in this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of catalyst poisoning in my reaction?
A1: The most common signs of catalyst poisoning during the asymmetric hydrogenation of methyl 4-acetylbenzoate include:
-
Decreased Reaction Rate: A noticeable slowdown or complete halt of hydrogen uptake is a primary symptom.
-
Loss of Enantioselectivity: A drop in the enantiomeric excess (ee%) of the desired (S)-alcohol is a critical indicator that the chiral environment of the catalyst has been compromised.
-
Reduced Conversion: The reaction fails to reach completion, leaving a significant amount of starting material (methyl 4-acetylbenzoate) unreacted.
-
Inconsistent Results: Batch-to-batch variability in terms of reaction time, conversion, and enantioselectivity can often be traced back to fluctuating levels of catalyst poisons in the starting materials or solvents.
Q2: What are the most common catalyst poisons I should be aware of in this specific reaction?
A2: For ruthenium-catalyzed asymmetric hydrogenation of ketones, the most detrimental poisons are typically nucleophilic species that can strongly coordinate to the metal center, blocking the active site. These include:
-
Sulfur Compounds: Thiophenes, mercaptans, sulfides, and sulfites are particularly potent poisons for ruthenium catalysts, even at parts-per-million (ppm) levels.[5] These can originate from starting materials or solvents.
-
Nitrogen Compounds: Certain nitrogen-containing heterocycles (e.g., pyridine derivatives), amines, and nitriles can act as inhibitors.[6] The lone pair of electrons on the nitrogen atom can bind strongly to the ruthenium center.
-
Halides: Residual chloride, bromide, or iodide ions, often from the synthesis of starting materials or the catalyst precursor, can negatively impact catalyst performance.[7]
-
Heavy Metals: Trace amounts of other metals like lead, mercury, or arsenic can irreversibly poison the catalyst.[6]
-
Carbon Monoxide (CO): Although less common from starting material impurities, CO from gas lines or side reactions can be a powerful poison.[4]
Q3: My methyl 4-acetylbenzoate starting material is 98% pure by GC. Could it still contain catalyst poisons?
A3: Absolutely. Standard gas chromatography (GC) analysis is excellent for quantifying major components but may not detect trace impurities that are potent catalyst poisons. A 98% purity level can still allow for up to 2% of other substances, and even ppm levels of sulfur or other poisons can be sufficient to deactivate your catalyst.[5] It is crucial to employ more sensitive analytical techniques to screen for known catalyst poisons in your starting materials.
Q4: Can the base used in the reaction contribute to catalyst deactivation?
A4: Yes, the choice and concentration of the base can influence catalyst activity and stability. While a base is often required to generate the active ruthenium hydride species, excess or inappropriate base can lead to catalyst deactivation.[2][8] Kinetic studies on similar systems have shown that while the reaction rate initially increases with base concentration, it can decrease at higher concentrations due to the formation of inactive catalyst-base adducts.[9]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving catalyst poisoning issues.
Issue 1: Gradual or Rapid Decrease in Reaction Rate
A slowdown in the reaction is often the first sign of trouble. The troubleshooting process should be methodical to pinpoint the root cause.
Diagnostic Workflow for Decreased Reaction Rate
Caption: Diagnostic workflow for decreased reaction rates.
Recommended Solutions:
-
Starting Material Purification: If poisons are detected, purify the methyl 4-acetylbenzoate. Recrystallization is often effective for removing solid impurities. Passing a solution of the starting material through a guard bed of activated carbon or alumina can remove many common poisons.
-
Solvent Purity: Always use high-purity, anhydrous, and degassed solvents. Traces of water, peroxides (in ethers), or other impurities can negatively affect the catalyst.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to catalyst degradation.[10]
Issue 2: Loss of Enantioselectivity
A drop in enantiomeric excess (ee%) is a serious issue, as it directly impacts the quality of the final product.
Logical Tree for Diagnosing Loss of Enantioselectivity
Caption: Troubleshooting loss of enantioselectivity.
Recommended Solutions:
-
Catalyst Handling: Chiral ruthenium catalysts can be sensitive to air and moisture.[10] Handle them in a glovebox or under a strictly inert atmosphere. Store them at low temperatures as recommended by the supplier.
-
Temperature Control: Asymmetric hydrogenations are often highly sensitive to temperature. Small variations can impact enantioselectivity. Use a reliable temperature control system.
-
Reaction Reversibility: In some cases of transfer hydrogenation, the reverse reaction can lead to a decrease in ee% over time.[10] Monitor the reaction progress and stop it once maximum conversion and ee% are achieved.
Quantitative Data on Catalyst Poisons
The following table summarizes the potential impact of common poisons on a typical Ru-BINAP catalyzed hydrogenation of an aromatic ketone. Note that these are illustrative values and the actual impact will depend on the specific catalyst, substrate, and reaction conditions.
| Poison | Typical Source in Synthesis of Methyl 4-acetylbenzoate | Plausible Concentration Range | Potential Impact on Conversion | Potential Impact on ee% |
| Sulfur Compounds | Residual thiophene from starting materials, sulfur-containing reagents. | 1-10 ppm | Severe Decrease (>50%) | Significant Drop |
| Nitrogen Compounds | Solvents (e.g., DMF), nitrogen-containing reagents in previous steps. | 10-100 ppm | Moderate Decrease (10-30%) | Moderate to Minor Drop |
| Halides (e.g., Cl⁻) | Residual acid catalyst (e.g., H₂SO₄, HCl) from esterification.[11] | 50-200 ppm | Moderate Decrease (10-25%) | Minor to No Effect |
| Water | Incomplete drying of starting materials or solvents. | >100 ppm | Moderate Decrease | Minor Drop |
Experimental Protocols
Protocol 1: Screening of Methyl 4-acetylbenzoate for Catalyst Poisons
Objective: To detect trace levels of common catalyst poisons in the starting material.
Methodology:
-
Sample Preparation: Dissolve a known amount of methyl 4-acetylbenzoate in a high-purity solvent (e.g., HPLC-grade toluene).
-
Sulfur and Nitrogen Analysis:
-
Utilize a combustion analyzer with chemiluminescence or infrared detection for total sulfur and nitrogen content.[6]
-
-
Halide Analysis:
-
Use ion chromatography to quantify chloride and other halide ions after extraction.[6]
-
-
Heavy Metal Analysis:
-
Employ Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for the detection of trace metals.[6]
-
-
Organic Impurity Profiling:
-
Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile and semi-volatile organic impurities.[12]
-
Protocol 2: Catalyst Regeneration (Illustrative)
Objective: To restore the activity of a ruthenium catalyst poisoned by carbonaceous deposits (coking). Note: The feasibility and effectiveness of regeneration depend heavily on the nature of the poison. Irreversible poisoning by sulfur or heavy metals may not be remediable.
Methodology for Supported Catalysts (e.g., Ru on Carbon): [13][14]
-
Solvent Wash: After the reaction, filter the catalyst and wash it thoroughly with a solvent that dissolves the starting material and product (e.g., methanol, isopropanol) to remove adsorbed organic species.
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Mild Oxidation: Place the dried catalyst in a tube furnace. Pass a dilute stream of air (e.g., 1-5% O₂ in N₂) over the catalyst at a controlled temperature (e.g., 200-300 °C) to burn off carbonaceous deposits. Caution: This step must be performed carefully to avoid overheating and sintering of the metal particles.
-
Reduction: After the oxidation step, purge the system with an inert gas (N₂ or Ar) and then introduce a stream of hydrogen gas at a controlled temperature (e.g., 180-250 °C) to re-reduce the ruthenium oxide species to the active metallic state.
-
Inert Handling: After cooling under an inert atmosphere, handle the regenerated catalyst under inert conditions.
References
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Link
-
Intertek. Catalyst Poisoning Testing. Link
-
Hall, A. M. R., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Link
-
Wikipedia. Catalyst poisoning. Link
-
G.A.S. Dortmund. Detection of Catalyst Poisons. Link
-
Dagle, R. A., et al. (2017). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology. Link
-
Renteria-Lopez, J. P., et al. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Link
-
Gulf Bio Analytical. Catalyst Poisoning Solutions. Link
-
Wikipedia. Catalysis. Link
-
Wang, H., et al. (2019). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. MDPI. Link
-
Beller, M., et al. (2014). Ruthenium pincer-catalyzed synthesis of substituted r-butyrolactones using hydrogen autotransfer methodology. Chemical Communications. Link
-
Takasago International Corporation. Ru-MACHO. Link
-
Royal Society of Chemistry. (2023). Chemical Science Blog. Link
- Lilja, J., et al. (2002). Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation.
-
Noyori, R., et al. (2001). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. Journal of the American Chemical Society. Link
-
Beller, M., et al. (2016). A highly active sulfur based pincer ruthenium catalyst for CO2 hydrogenation. Chemical Communications. Link
-
Wang, J., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology. Link
-
Lin, G.-Q., et al. (2006). Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions. Chinese Journal of Organic Chemistry. Link
-
Strelkova, A., et al. (2021). Recent progress in hydrogenation of esters on heterogeneous bimetallic catalysts. Catalysis Science & Technology. Link
-
Hartwig, J. F., et al. (2012). Ruthenium-catalyzed nucleophilic fluorination of halobenzenes. Chemical Science. Link
-
Wang, X., et al. (2022). The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. MDPI. Link
-
Takasago International Corporation. Ru-MACHO. Link
-
Royal Society of Chemistry. (2023). Chemical Science Blog. Link
-
Russo, V., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Link
-
van der Vlugt, J. I., et al. (2019). Computational mechanistic studies of ruthenium catalysed methanol dehydrogenation. Dalton Transactions. Link
-
Ismail, I. M., et al. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars. Link
-
ChemTube3D. Interactive 3D Chemistry Animations. Link
-
Gagne, M. R. (2005). Halide effects in transition metal catalysis. Accounts of Chemical Research. Link
-
Chang, S. W., et al. (2022). Activity evaluation of poisoned and regenerated catalysts for a consecutive timeframe. ResearchGate. Link
-
Kitamura, M., et al. (2006). Enantioselective Hydrogenation of Aromatic Ketones Catalyzed by Ru Complexes of Goodwin-Lions-type sp2N/sp3N Hybrid Ligands R-BINAN-R'-Py. Journal of the American Chemical Society. Link
-
Noyori, R., et al. Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses Procedure. Link
-
Hall, A. M. R., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Link
-
Sigma-Aldrich. Methyl 4-acetylbenzoate 98%. Link
-
Bickelhaupt, F. M., et al. (2013). Computational insights on the mechanism of the catalytic hydrogenation with BINAP–diamine–Ru complexes: the role of base and origin of selectivity. Chemical Communications. Link
-
ChemRxiv. (2023). Towards a complete mechanistic understanding of the CO2 hydrogenation to methanol with the Ru-MACHO catalyst. Link
-
Li, Z., et al. (2018). Coupling metal and whole-cell catalysis to synthesize chiral alcohols. PMC. Link
-
Wang, Y., et al. (2018). Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine. MDPI. Link
-
Wikipedia. Catalysis. Link
-
Santacesaria, E., et al. (2022). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. MDPI. Link
-
Hartwig, J. F., et al. (2012). Ruthenium-catalyzed nucleophilic fluorination of halobenzenes. Semantic Scholar. Link
-
BenchChem. Synthesis routes of Methyl 4-acetylbenzoate. Link
-
Wikipedia. Metal–organic framework. Link
Sources
- 1. Methyl 4-acetylbenzoate | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Halide effects in transition metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of Methyl 4-[(1S)-1-hydroxyethyl]benzoate
Abstract
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation and stereochemical assignment of chiral molecules are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing profound insights into molecular structure.[1] This guide presents a detailed interpretation of the ¹H and ¹³C NMR spectra of methyl 4-[(1S)-1-hydroxyethyl]benzoate, a chiral aromatic compound. We will delve into the predicted chemical shifts and coupling patterns, explain the causality behind these spectral features, and compare the utility of NMR with other common analytical techniques for chiral analysis, such as High-Performance Liquid Chromatography (HPLC). Furthermore, this guide provides robust experimental protocols for both standard spectral acquisition and the determination of enantiomeric excess using chiral derivatizing agents.
Fundamentals of NMR in the Context of Methyl 4-[(1S)-1-hydroxyethyl]benzoate
Nuclear Magnetic Resonance (NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[2] When placed in a strong external magnetic field, these nuclei align either with or against the field, creating distinct energy levels. By applying radiofrequency pulses, we can induce transitions between these levels, a phenomenon known as resonance. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a wealth of structural information.[3]
For a molecule like methyl 4-[(1S)-1-hydroxyethyl]benzoate, we can expect distinct signals for each chemically non-equivalent proton and carbon atom. The key parameters we analyze are:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups (like the ester and hydroxyl groups) deshield nearby nuclei, shifting their signals to a higher ppm value (downfield).[4]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons generating that signal.
-
Spin-Spin Splitting (Coupling): Non-equivalent protons on adjacent carbons interact, splitting each other's signals into multiplets (e.g., doublets, triplets, quartets). This pattern reveals the connectivity of atoms within the molecule.
Predicted ¹H NMR Spectral Analysis
Based on established chemical shift principles and data from analogous structures like methyl 4-methylbenzoate and methyl p-(hydroxymethyl)benzoate, we can predict the ¹H NMR spectrum of methyl 4-[(1S)-1-hydroxyethyl]benzoate in a standard deuterated solvent like chloroform (CDCl₃).[2][5][6]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| H-a (Aromatic) | ~8.00 | Doublet (d) | 2H | Protons ortho to the electron-withdrawing ester group are strongly deshielded. They are split by the H-b protons. |
| H-b (Aromatic) | ~7.45 | Doublet (d) | 2H | Protons meta to the ester group are less deshielded. They are split by the H-a protons. |
| H-c (Benzylic) | ~4.90 | Quartet (q) | 1H | This proton is attached to a carbon bearing an electronegative oxygen and the aromatic ring, causing a significant downfield shift.[7] It is split into a quartet by the three adjacent H-d methyl protons. |
| H-e (Methoxy) | ~3.91 | Singlet (s) | 3H | The methyl group of the ester is deshielded by the adjacent carbonyl and oxygen. It has no adjacent protons, so it appears as a singlet.[2] |
| H-d (Methyl) | ~1.48 | Doublet (d) | 3H | This aliphatic methyl group is in a relatively shielded environment. It is split into a doublet by the single adjacent H-c proton. |
| H-f (Hydroxyl) | 1.5 - 3.0 | Broad Singlet (s) | 1H | The chemical shift of hydroxyl protons is variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[3] It often appears as a broad signal and may not show coupling. |
Predicted ¹³C NMR Spectral Analysis
In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line.[8] The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C=O (Ester Carbonyl) | ~167 | Carbonyl carbons in esters are highly deshielded and appear significantly downfield.[9] |
| C-ipso (Aromatic, C-COOCH₃) | ~130 | The aromatic carbon attached to the ester group. Its exact shift is influenced by substituent effects.[10] |
| C-ipso (Aromatic, C-CH(OH)CH₃) | ~146 | The aromatic carbon attached to the hydroxyethyl group. Benzylic carbons attached to oxygen are deshielded.[11] |
| C-a (Aromatic) | ~129 | Aromatic carbons ortho to the ester group. |
| C-b (Aromatic) | ~126 | Aromatic carbons meta to the ester group. |
| C-c (Benzylic) | ~70 | The sp³ carbon bonded to the hydroxyl group and the aromatic ring is significantly deshielded by the oxygen.[12] |
| C-e (Methoxy) | ~52 | The sp³ carbon of the ester's methyl group.[10] |
| C-d (Methyl) | ~25 | The aliphatic sp³ methyl carbon is the most shielded carbon in the molecule. |
The Challenge of Chirality: A Comparison of Analytical Techniques
A standard NMR spectrum of a chiral compound will be identical for both enantiomers.[1] This is because enantiomers have identical physical properties in an achiral environment. To distinguish between the (S) and (R) enantiomers and determine enantiomeric excess (ee), a chiral environment must be introduced.
NMR with Chiral Derivatizing Agents (CDAs)
This technique involves reacting the chiral analyte (the alcohol in our case) with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), to form a mixture of diastereomers.[13][14] Unlike enantiomers, diastereomers have different physical properties and, crucially, distinct NMR spectra.[1]
-
Principle: The (S)-alcohol reacts with (R)-Mosher's acid to form an (S,R)-diastereomer. If any (R)-alcohol is present, it will form an (R,R)-diastereomer. These two diastereomers will exhibit different chemical shifts for protons near the newly formed ester linkage.
-
Advantage: Provides definitive structural confirmation and allows for the determination of absolute configuration through systematic analysis of chemical shift differences (Δδ).[15][16]
-
Disadvantage: Requires a chemical reaction, potentially introducing impurities or kinetic resolution if the reaction does not go to completion.[1]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often considered the gold standard for determining enantiomeric excess.[17]
-
Principle: Enantiomers are separated based on their differential interaction with a chiral stationary phase (CSP) packed into the HPLC column. This results in different retention times for each enantiomer.[18]
-
Advantage: High sensitivity and accuracy for quantitative ee determination.[19][20] It is a separative technique, allowing for the potential isolation of pure enantiomers.
-
Disadvantage: Provides no direct structural information beyond retention time. Method development can be time-consuming, and it consumes significantly more solvent than NMR.[17]
Head-to-Head Comparison
| Feature | NMR with Chiral Derivatizing Agent | Chiral HPLC |
| Principle | Covalent formation of diastereomers with distinct NMR signals.[21] | Differential interaction with a chiral stationary phase.[17] |
| Primary Output | NMR spectrum showing resolved signals for each diastereomer. | Chromatogram showing separated peaks for each enantiomer. |
| Information | Structural confirmation, absolute configuration, and enantiomeric ratio.[15][22] | Enantiomeric ratio and purity. |
| Analysis Time | ~5-15 minutes (post-derivatization).[17] | ~15-60 minutes per sample.[17] |
| Sample Prep | Chemical reaction required; potential for side products.[14] | Dissolution in mobile phase and filtration. |
| Solvent Use | Low (~0.6 mL deuterated solvent).[17] | High (>60 mL mobile phase possible).[17] |
Experimental Protocols
Protocol: Standard ¹H and ¹³C NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of methyl 4-[(1S)-1-hydroxyethyl]benzoate.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The CDCl₃ solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C will serve as a secondary internal reference.[23]
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz spectrometer are typically sufficient.
Caption: Standard NMR sample preparation and analysis workflow.
Protocol: Enantiomeric Purity by Mosher's Ester Analysis
This protocol is designed to determine the enantiomeric excess of a sample of methyl 4-[(1S)-1-hydroxyethyl]benzoate by forming diastereomeric Mosher's esters.[16][24]
-
Setup: Prepare two clean, dry NMR tubes, labeled 'R-MTPA' and 'S-MTPA'.
-
Sample Preparation: In each tube, dissolve ~2.5 mg of the chiral alcohol sample in ~0.5 mL of anhydrous CDCl₃.
-
Base Addition: To each tube, add a slight excess of anhydrous pyridine (~5 µL).
-
Derivatization:
-
To the 'R-MTPA' tube, add ~1.2 equivalents of (R)-Mosher's acid chloride.
-
To the 'S-MTPA' tube, add ~1.2 equivalents of (S)-Mosher's acid chloride.
-
-
Reaction: Cap the tubes and mix gently. Allow the reactions to proceed at room temperature for 1-2 hours or until completion, monitoring by TLC if necessary.
-
Analysis: Acquire a ¹H NMR spectrum for each of the two samples.
-
Quantification: Compare the spectra. Identify a well-resolved signal (e.g., the methoxy signal of the ester or the methyl H-d protons) for the two diastereomers. Integrate the corresponding signals in the spectrum of the R-MTPA ester. The ratio of the integrals will correspond to the enantiomeric ratio of the original alcohol sample.
Caption: Formation of distinguishable diastereomers using a CDA.
Conclusion
NMR spectroscopy is an indispensable tool for the structural analysis of methyl 4-[(1S)-1-hydroxyethyl]benzoate. Through a systematic interpretation of ¹H and ¹³C spectra, one can confirm the molecular framework, connectivity, and electronic environment of each atom. While standard NMR cannot differentiate between enantiomers, its power is extended through the use of chiral derivatizing agents like Mosher's acid, enabling the determination of enantiomeric purity and absolute configuration. When compared to chiral HPLC, NMR offers the advantage of providing rich structural information with lower solvent consumption and faster analysis times post-derivatization, making it a highly complementary and often preferred method during chemical synthesis and discovery. The choice between these techniques ultimately depends on the specific analytical goal, whether it is high-throughput quantitative screening or detailed structural and stereochemical assignment.
References
-
Ribeiro, C. M., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3326. Available at: [Link]
-
Chiral derivitizing agents. (n.d.). chemeurope.com. Available at: [Link]
-
Chiral derivatizing agent. (n.d.). Wikipedia. Available at: [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available at: [Link]
-
Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available at: [Link]
-
Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. Available at: [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Available at: [Link]
-
Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. Available at: [Link]
-
NMR Chart. (n.d.). University of California, Los Angeles. Available at: [Link]
-
13-C NMR Chemical Shift Table. (n.d.). Oregon State University. Available at: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
Badaloni, S., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 940-946. Available at: [Link]
-
Lee, E. S., et al. (2021). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 42(2), 332-337. Available at: [Link]
-
Chemical shifts. (n.d.). University of Regensburg. Available at: [Link]
-
Carbon-13 NMR Spectroscopy. (2019). The Organic Chemistry Tutor. Available at: [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]
-
13 C NMR Chemical Shifts. (2022). Oregon State University. Available at: [Link]
Sources
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum [chemicalbook.com]
- 6. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum [chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. youtube.com [youtube.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Benzyl alcohol(100-51-6) 13C NMR [m.chemicalbook.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Chiral_derivitizing_agent [chemeurope.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 16. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 19. uma.es [uma.es]
- 20. koreascience.kr [koreascience.kr]
- 21. benchchem.com [benchchem.com]
- 22. Chiral Derivatizing Agent for Absolute Configuration | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 23. scs.illinois.edu [scs.illinois.edu]
- 24. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
Specific optical rotation values for methyl 4-[(1S)-1-hydroxyethyl]benzoate
This guide provides a technical analysis of the specific optical rotation values for Methyl 4-[(1S)-1-hydroxyethyl]benzoate , a critical chiral intermediate used in the synthesis of pharmaceutical agents (e.g.,
Part 1: Executive Summary & Technical Specifications
Methyl 4-[(1S)-1-hydroxyethyl]benzoate is the (S)-enantiomer of the methyl ester of 4-(1-hydroxyethyl)benzoic acid.[1][2] High optical purity is essential for its application in asymmetric synthesis, as the stereochemistry of the benzylic alcohol often dictates the biological activity of the final drug candidate.
| Property | Specification |
| Chemical Name | Methyl 4-[(1S)-1-hydroxyethyl]benzoate |
| CAS Number | 102681-71-0 (S-isomer) 129446-47-5 (R-isomer) 79322-76-2 (Racemate) |
| Molecular Formula | |
| Molecular Weight | 180.20 g/mol |
| Structure | MeOOC- |
| Appearance | Colorless oil to white solid (low melting point ~50-60°C) |
Part 2: Comparative Optical Rotation Analysis
The specific optical rotation (
Benchmark Optical Rotation Values
The authoritative literature value for the (S)-enantiomer in chloroform is -46.0° .[1][2]
| Compound / State | Configuration | Specific Rotation | Conditions | Reference |
| Methyl 4-(1-hydroxyethyl)benzoate | (S) | -46.0° | [1, 2] | |
| Methyl 4-(1-hydroxyethyl)benzoate | (R) | +44.2° to +46.0° | [2] | |
| Methyl 4-(1-hydroxyethyl)benzoate | Racemic | 0° | Any solvent | - |
| (S)-1-Phenylethanol (Analog) | (S) | -45.0° | Neat | [3] |
| (S)-1-(4-Methoxyphenyl)ethanol | (S) | -35.8° | [4] |
Critical Insight: The presence of the electron-withdrawing ester group at the para position maintains the sign of rotation relative to the parent (S)-1-phenylethanol but slightly modulates the magnitude.[1][2]
Solvent & Concentration Effects
Optical rotation is solvent-dependent.[1][2] While chloroform (
-
Chloroform (
): Standard. Value .[1][2] -
Methanol (
): Expected to be slightly higher in magnitude (more negative) based on trends in benzylic alcohols, typically to , though is preferred for consistency with literature.[1][2]
Part 3: Experimental Protocols (Self-Validating)
To ensure scientific integrity, the following protocols describe the synthesis and characterization workflows.
Protocol A: Optical Rotation Measurement
Objective: Determine the specific rotation to calculate optical purity.
-
Preparation: Weigh exactly 137 mg of the sample (Methyl 4-[(1S)-1-hydroxyethyl]benzoate).
-
Dissolution: Dissolve in HPLC-grade Chloroform (
) in a 10 mL volumetric flask. Ensure complete homogeneity. (Concentration g/100mL).[2] -
Measurement:
-
Calculation:
Where is path length in dm (1) and is concentration in g/100mL (1.37).[1][2]
Protocol B: Asymmetric Synthesis (Source of Chiral Material)
The high optical purity is typically achieved via Asymmetric Transfer Hydrogenation (ATH) .[2]
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).[2]
-
Reaction: Stir at 28°C for 24h.
-
Validation: The product must show
.[1][2] If the value is lower (e.g., -20°), the reaction is incomplete or the catalyst has degraded.
Part 4: Visualization of Workflows
Figure 1: Synthesis and Stereochemical Determination
This diagram outlines the pathway from the achiral ketone to the specific (S)-enantiomer, highlighting the decision points for purity analysis.
Caption: Workflow for the asymmetric synthesis and quality control of Methyl 4-[(1S)-1-hydroxyethyl]benzoate.
Figure 2: Comparative Optical Rotation Scale
A visual scale comparing the target molecule with its enantiomer and analogs.
Caption: Comparative scale of optical rotation values for stereoisomers and analogs.
References
-
Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998).[1][6] Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones.[6] Journal of the American Chemical Society, 120(51), 13529–13530. Link[1][2]
-
Zhou, J.-N., Fang, Q., Hu, Y.-H., Yang, L.-H., Wu, F.-F., Xie, L.-J., Wu, J., & Li, S.-J. (2014).[1] Asymmetric reduction of ketones and β-keto esters.[1][2][4] Organic & Biomolecular Chemistry, 12, 1009–1017. (Cited for comparative rotation data of methyl 4-acetylbenzoate derivatives). Link
-
Sigma-Aldrich. (n.d.).[1][2] Product Specification: (S)-(-)-1-Phenylethanol.[1][2] Link
-
ChemicalBook. (2025).[2] (S)-1-(4-Methoxyphenyl)ethanol Properties. Link
Sources
- 1. cbsa-asfc.gc.ca [cbsa-asfc.gc.ca]
- 2. US8822430B2 - Antiviral compounds - Google Patents [patents.google.com]
- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 4. Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- | 54549-72-3 | Benchchem [benchchem.com]
- 5. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
A Comparative Guide: Enzymatic vs. Chemical Reduction for the Synthesis of Methyl 4-[(1S)-1-hydroxyethyl]benzoate
In the landscape of pharmaceutical development and fine chemical synthesis, the stereoselective synthesis of chiral molecules is of paramount importance. The biological activity of a drug is often confined to a single enantiomer, rendering the production of enantiomerically pure compounds a critical endeavor. This guide provides an in-depth comparison of two prominent methodologies for the synthesis of methyl 4-[(1S)-1-hydroxyethyl]benzoate, a key chiral intermediate: enzymatic reduction and chemical reduction. We will delve into the underlying principles, performance metrics, and practical considerations of each approach, supported by experimental data and protocols to inform your selection of the most suitable method for your research and development needs.
The Criticality of Chirality: The Case of Methyl 4-[(1S)-1-hydroxyethyl]benzoate
Methyl 4-[(1S)-1-hydroxyethyl]benzoate is a valuable building block in the synthesis of various biologically active molecules. The specific (S)-configuration of the hydroxyl group is crucial for the desired therapeutic effect in the final active pharmaceutical ingredient (API). Consequently, achieving high enantiomeric excess (ee) in the reduction of the prochiral ketone, methyl 4-acetylbenzoate, is a primary objective. This guide will explore how enzymatic and chemical methods address this stereochemical challenge.
At a Glance: Performance Comparison
The choice between an enzymatic and a chemical approach for the reduction of methyl 4-acetylbenzoate hinges on a variety of factors, including stereoselectivity, yield, reaction conditions, and scalability. The following table provides a comparative overview of these key performance indicators.
| Parameter | Enzymatic Reduction (using Ketoreductase) | Chemical Reduction (Corey-Itsuno-Shibata) | Chemical Reduction (Sodium Borohydride) |
| Stereoselectivity (ee) | Typically >99% for the (S)-enantiomer[1][2] | Often >95%[3][4] | 0% (produces a racemic mixture)[5] |
| Yield | Generally high, >90%[2] | High, typically >90% | High, typically >90% |
| Reaction Conditions | Mild: aqueous buffer, near-neutral pH, room temperature[2] | Anhydrous conditions, often low temperatures (-78 °C to room temp)[6] | Mild: alcoholic solvents, room temperature[5][7] |
| Reagents | Biocatalyst (enzyme), cofactor (NAD(P)H), cofactor regeneration system (e.g., glucose/GDH)[2] | Chiral oxazaborolidine catalyst, borane source (e.g., BH₃·THF)[3][8] | Sodium borohydride |
| Substrate Scope | Broad, with enzyme screening often necessary for optimal performance[9][10] | Broad for various ketone types[3] | Broad for aldehydes and ketones[5] |
| Safety & Environmental | "Green" process: biodegradable catalyst, aqueous media, minimal hazardous waste | Requires handling of pyrophoric and moisture-sensitive reagents; organic solvents | Generates hydrogen gas upon quenching; use of organic solvents |
| Scalability | Readily scalable, with established industrial processes[2][10] | Scalable, but requires careful control of anhydrous conditions | Highly scalable and cost-effective for non-chiral applications |
Delving Deeper: Mechanistic Insights and Experimental Protocols
The Biocatalytic Approach: Precision Engineering by Nature
Enzymatic reduction leverages the inherent stereoselectivity of enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to produce the desired enantiomer with exceptional purity.[10][11] These enzymes utilize a hydride transfer from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate. The enzyme's active site is a chiral environment that precisely orients the substrate for hydride attack on one specific face of the ketone, leading to the formation of a single enantiomer of the alcohol.[10]
A crucial aspect of preparative-scale enzymatic reductions is the regeneration of the expensive cofactor. This is commonly achieved by employing a coupled-enzyme system, where a dehydrogenase, such as glucose dehydrogenase (GDH), oxidizes a cheap co-substrate like glucose to regenerate the NADPH consumed in the primary reaction.[2][12]
Caption: Enzymatic reduction workflow with cofactor regeneration.
-
Preparation of the Reaction Mixture: In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
Addition of Reagents: To the buffer, add glucose (1.2 equivalents), NADP+ (0.01 equivalents), glucose dehydrogenase (GDH, e.g., 1 mg/mL), and the selected ketoreductase (KRED, e.g., 1-5 mg/mL).
-
Substrate Addition: Dissolve methyl 4-acetylbenzoate (1 equivalent) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture. The final concentration of the co-solvent should typically be kept low (<5% v/v) to maintain enzyme activity.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 25-30 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Work-up and Purification: Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography if necessary.
The Chemical Approach: Stereocontrol Through Chiral Catalysis
While a simple chemical reducing agent like sodium borohydride (NaBH₄) will readily reduce the ketone to the corresponding alcohol, it will do so without stereocontrol, yielding a racemic mixture of the (R) and (S) enantiomers.[5] To achieve enantioselectivity, a chiral catalyst must be employed.
The Corey-Itsuno (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[3][4] This reaction utilizes a chiral oxazaborolidine catalyst in stoichiometric or, more commonly, catalytic amounts, with a borane source like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) as the reducing agent.[8]
The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the ketone in a sterically controlled manner, positioning the carbonyl for an intramolecular hydride transfer from the coordinated borane to one of the two enantiotopic faces of the ketone.[8] The stereochemical outcome is determined by the chirality of the oxazaborolidine catalyst.
Caption: Comparison of stereoselective and non-selective chemical reduction.
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the chiral oxazaborolidine catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 0.05-0.1 equivalents) to a flame-dried flask containing anhydrous tetrahydrofuran (THF).
-
Addition of Borane: Cool the solution to 0 °C and slowly add the borane source (e.g., BH₃·THF, 1.0 M in THF, 0.6 equivalents) dropwise. Stir the mixture for 10-15 minutes.
-
Substrate Addition: Dissolve methyl 4-acetylbenzoate (1 equivalent) in anhydrous THF and add it dropwise to the catalyst-borane solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C. The mixture is then concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product can be purified by flash column chromatography on silica gel.
Conclusion: Making an Informed Decision
Both enzymatic and stereoselective chemical reduction methods offer effective pathways to the synthesis of enantiomerically enriched methyl 4-[(1S)-1-hydroxyethyl]benzoate.
Enzymatic reduction stands out for its exceptional enantioselectivity, mild reaction conditions, and environmentally friendly profile. It is particularly well-suited for large-scale production where "green" chemistry principles are a priority. The primary considerations for this approach are the initial investment in enzyme screening and the cost of the enzyme and cofactors, although the latter is mitigated by efficient regeneration systems.
The Corey-Itsuno-Shibata reduction provides a robust and versatile chemical method for achieving high enantioselectivity. It is a valuable tool in the medicinal chemist's arsenal for accessing chiral alcohols. However, it requires stringent anhydrous conditions and the handling of hazardous reagents, which may pose challenges for large-scale industrial applications.
For non-stereoselective requirements, sodium borohydride reduction remains a simple, cost-effective, and highly scalable option, though it is unsuitable for the synthesis of the target chiral molecule of this guide.
Ultimately, the optimal choice will depend on the specific project requirements, including the desired level of enantiopurity, scale of synthesis, cost considerations, and available laboratory infrastructure. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to make an informed decision that aligns with their synthetic goals.
References
-
Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. ChemBioChem. [Link]
-
Asymmetric reduction of acetophenone derivatives by Lens culinaris. Journal of the Serbian Chemical Society. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. The Journal of Organic Chemistry. [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]
-
Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. [Link]
-
Application of Enzymes in Regioselective and Stereoselective Organic Reactions. Molecules. [Link]
-
Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and a,b-Unsaturated Carbonyl Compounds. Food Technology and Biotechnology. [Link]
-
Enzymatic reduction of acetophenone derivatives of different p-substituted functional group by ADT-LB and ADH-T enzymes. ResearchGate. [Link]
-
Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews. [Link]
-
Enzymatic Reduction of Ketones in “Micro-aqueous” Media Catalyzed by ADH-A from Rhodococcus ruber. Organic Letters. [Link]
-
How does NaBH4 reduce this ester?. Reddit. [Link]
-
A concise synthesis of substituted benzoates. ARKIVOC. [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Corey–Itsuno reduction. Grokipedia. [Link]
-
Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation. Frontiers in Bioengineering and Biotechnology. [Link]
-
Enzymatic Reduction of Carbonyl Groups. Science of Synthesis. [Link]
-
Chem 353 : NaBH4 expt. Simon Fraser University. [Link]
-
Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. SciSpace. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
Sources
- 1. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 10. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Frontiers | Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation [frontiersin.org]
Technical Guide: Stereochemical Confirmation of Methyl 4-[(1S)-1-hydroxyethyl]benzoate
Executive Summary
In pharmaceutical synthesis, the enantiomeric purity of intermediates such as methyl 4-[(1S)-1-hydroxyethyl]benzoate (CAS: 102681-71-0) is non-negotiable. This chiral secondary alcohol serves as a critical scaffold for various bioactive compounds. While enantiomeric excess (
This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against NMR-based derivatization (Mosher's Method) and Chiroptical Methods . We argue that while SCXRD is the "gold standard" for regulatory submission, the specific light-atom composition (
The Challenge: Light-Atom Chirality
The molecule methyl 4-[(1S)-1-hydroxyethyl]benzoate consists entirely of light atoms (Carbon, Hydrogen, Oxygen). This presents a specific crystallographic hurdle: Resonant Scattering (Anomalous Dispersion) .
Standard X-ray diffractometers use Molybdenum (Mo) radiation (
Senior Scientist Insight: To confirm the (
Methodological Comparison
The following matrix compares the three primary methods for confirming the stereochemistry of methyl 4-[(1S)-1-hydroxyethyl]benzoate.
| Feature | Method A: SCXRD (Recommended) | Method B: Mosher's Method (NMR) | Method C: Chiral HPLC/GC |
| Primary Output | 3D Spatial Arrangement (Absolute) | Retention Time (Relative) | |
| Sample State | Single Crystal (Solid) | Solution (Derivatized) | Solution |
| Destructive? | No (Crystal recoverable) | Yes (Chemical reaction required) | No |
| Reference Std? | Not Required (Ab initio) | Not Required (Self-referencing) | Required (Must have known std) |
| Confidence | >99% (if Flack parameter < 0.[1]1) | ~95% (Conformational assumptions) | High (only for purity, not AC assignment) |
| Time to Result | 24–48 Hours (excluding growth) | 4–6 Hours | 30 Minutes |
| Cost | High (Instrument/Service) | Medium (Reagents/NMR time) | Low |
Decision Workflow
The following diagram illustrates the logical pathway for selecting the validation method.
Figure 1: Decision matrix for absolute configuration assignment of light-atom organic esters.
Deep Dive: SCXRD Experimental Protocol
To achieve a publication-grade confirmation of the (
Phase 1: Crystal Growth (Vapor Diffusion)
Direct evaporation often yields poor quality crystals for this ester due to its low melting point. Vapor diffusion is preferred.
-
Solvent Selection: Dissolve 20 mg of methyl 4-[(1S)-1-hydroxyethyl]benzoate in 0.5 mL of Ethyl Acetate (good solubility).
-
Precipitant: Use Hexane or Pentane (poor solubility).
-
Setup: Place the solution in a small inner vial. Place this open vial inside a larger jar containing 5 mL of Hexane. Cap the outer jar tightly.
-
Incubation: Store at 4°C. The volatile hexane will diffuse into the ethyl acetate, slowly increasing supersaturation.
-
Harvest: Inspect after 48–72 hours for block-like, colorless prisms.
Phase 2: Data Collection (Critical Parameters)
-
Temperature: 100 K (Cryostream). Reason: Reduces thermal vibration, improving high-angle data intensity.
-
Radiation: Cu-K
( Å) . Reason: Maximizes anomalous signal for Oxygen. -
Strategy: Collect a complete sphere of data (redundancy > 4). High redundancy is vital to reduce random error (
) in intensity measurements, allowing the small anomalous differences to be detected.
Phase 3: Refinement & The Flack Parameter
During structure refinement (using SHELXL or OLEX2), the absolute configuration is validated using the Flack Parameter (
-
(with
): The model is correct (S-configuration confirmed). - : The model is inverted (Sample is actually R-configuration).
- : Crystal is a racemic twin or centrosymmetric (failed experiment).
Data Table: Typical Validated Parameters for S-Enantiomer
| Parameter | Acceptable Range | Notes |
| Space Group | Non-centrosymmetric (e.g., | Essential for chiral molecules. |
| R1 (Final) | < 5.0% | Indicates high-quality model fit. |
| Flack Parameter ( | -0.1 to 0.1 | Standard uncertainty ( |
| Hooft Parameter ( | -0.1 to 0.1 | Bayesian alternative to Flack; often better for light atoms. |
Alternative: Mosher's Method Protocol
If SCXRD is unavailable, Mosher's method is the most reliable spectroscopic alternative.
-
Derivatization: React the substrate (methyl 4-[(1S)-1-hydroxyethyl]benzoate) separately with (
)- and ( )-MTPA chloride (Mosher's Acid Chloride). -
NMR Analysis: Acquire
NMR spectra for both diastereomers. -
Analysis: Calculate
. -
Interpretation: The protons on the methyl ester side vs. the phenyl ring side will show positive or negative
values based on the shielding cone of the MTPA phenyl group. This allows deduction of the stereocenter configuration.[3][4][5][6][7]
The Validation Loop
The following diagram details the rigorous validation loop required for confirming the structure using SCXRD.
Figure 2: The crystallographic refinement loop for absolute structure determination.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
-
Thompson, A. L., & Watkin, D. J. (2009).[6] X-ray crystallography and chirality: Understanding the limitations. Tetrahedron: Asymmetry, 20(6), 712-717. Link
-
Parsons, S., & Flack, H. D. (2004).[6] Precise absolute-structure determination in light-atom crystals. Acta Crystallographica Section A, 60(s1), s61. Link
Sources
- 1. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flack parameter - Wikipedia [en.wikipedia.org]
- 3. spark904.nl [spark904.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
GC-MS analysis parameters for methyl 4-[(1S)-1-hydroxyethyl]benzoate
The following guide details the GC-MS analysis parameters for Methyl 4-[(1S)-1-hydroxyethyl]benzoate , contrasting standard achiral screening with high-precision chiral profiling.
Content Type: Technical Comparison & Method Development Guide Subject: Analytical Methodologies for Chiral Benzoate Intermediates
Executive Summary & Compound Profile
Methyl 4-[(1S)-1-hydroxyethyl]benzoate (CAS: 102681-71-0) is a critical chiral building block, often employed in the synthesis of leukotriene receptor antagonists (e.g., Montelukast intermediates).[1] Its analysis presents a dual challenge: quantifying chemical purity (avoiding dehydration or oxidation) and verifying enantiomeric excess (% ee).
This guide compares two distinct analytical workflows:
-
Method A (Rapid Achiral): For reaction monitoring and gross purity assessment.
-
Method B (Enantioselective): For final quality control (QC) and chiral purity verification.
Compound Specifications
| Property | Detail |
| IUPAC Name | Methyl 4-[(1S)-1-hydroxyethyl]benzoate |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Chiral Center | C1 (Ethyl group) |
| Boiling Point | ~290–300 °C (Predicted) |
| Key Fragments (EI) | m/z 180 (M⁺), 165 (M-CH₃), 162 (M-H₂O), 105 (C₇H₅O⁺) |
Comparative Methodologies: Achiral vs. Chiral GC-MS
Method A: Rapid Achiral Screening (Direct Injection)
Objective: High-throughput monitoring of reaction completion and detection of achiral impurities (e.g., methyl 4-acetylbenzoate or 4-vinylbenzoate). Mechanism: Separation based on volatility and polarity interaction with a 5% phenyl-arylene stationary phase.
Method B: Enantioselective Analysis (Chiral GC)
Objective: Separation of the (1S) and (1R) enantiomers to determine enantiomeric excess. Mechanism: Host-guest inclusion complexation using a derivatized cyclodextrin stationary phase. The (1S) and (1R) isomers form transient diastereomeric complexes with different stability constants, resulting in differential retention.
Performance Comparison Matrix
| Feature | Method A: Achiral (HP-5MS) | Method B: Chiral (β-DEX) |
| Primary Use | Reaction monitoring, Crude purity | Final Product Release, Enantiomeric Excess |
| Run Time | < 10 minutes | 25 – 40 minutes |
| Resolution (Rs) | N/A (Co-elution of enantiomers) | > 1.5 (Baseline separation of S/R) |
| Peak Shape | Sharp (Symmetry factor ~1.0) | Broader (Symmetry factor ~1.1–1.2) |
| Limit of Detection | High (ng range) | Moderate (due to bleed/broadening) |
| Derivatization | Optional (Direct injection feasible) | Recommended (TMS) to prevent H-bonding |
Detailed Experimental Protocols
Protocol A: Achiral Purity Check (HP-5MS)
Use this method to ensure the absence of the oxidized ketone byproduct (Methyl 4-acetylbenzoate) before chiral analysis.
-
Column: Agilent J&W HP-5MS UI (30 m × 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split (20:1) @ 250 °C.
-
Oven Program:
-
Hold 60 °C for 1 min.
-
Ramp 20 °C/min to 280 °C.
-
Hold 3 min.
-
-
MS Source/Quad: 230 °C / 150 °C.
-
Scan Range: m/z 40–350.
Protocol B: Chiral Separation (Cyclodextrin Phase)
Use this method to quantify the (S)-isomer vs. (R)-isomer.
-
Column: Restek Rt-βDEXse (30 m × 0.25 mm, 0.25 µm) or Supelco β-DEX 120.
-
Note: The "se" phase (2,3-di-O-ethyl-6-O-t-butyldimethylsilyl-β-cyclodextrin) is optimized for esters and alcohols.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Linear Velocity ~35 cm/sec).
-
Inlet: Split (50:1) @ 220 °C.
-
Critical: Lower inlet temperature minimizes thermal racemization.
-
-
Oven Program (Isothermal Optimization):
-
Initial: 110 °C (Hold 0 min).
-
Ramp 2 °C/min to 160 °C (Critical enantioselective window).
-
Hold 160 °C for 10 min.
-
Ramp 20 °C/min to 220 °C (Bake out).
-
-
Derivatization (Recommended):
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Procedure: Dissolve 1 mg sample in 100 µL Ethyl Acetate + 50 µL MSTFA. Incubate 60°C for 20 min.
-
Why? Silylation of the -OH group reduces hydrogen bonding with the cyclodextrin stationary phase, often sharpening peaks and improving chiral resolution (
).
-
Mass Spectrometry Interpretation & Fragmentation
Understanding the fragmentation is vital for distinguishing the product from impurities like the vinyl analog (dehydration product).
Key Fragmentation Pathway (EI, 70 eV):
-
Molecular Ion [M]⁺ (m/z 180): Usually distinct but low intensity for secondary alcohols.
-
Loss of Methyl [M-15]⁺ (m/z 165): Cleavage of the methyl group from the hydroxyethyl side chain.
-
Benzoyl Ion [C₇H₅O]⁺ (m/z 105): The base peak (100%) characteristic of benzoate esters.
-
Phenyl Ion [C₆H₅]⁺ (m/z 77): Secondary aromatic fragment.
-
Methoxycarbonyl Cleavage [M-59]⁺: Loss of -COOCH₃.
Distinction from Impurities:
-
Methyl 4-acetylbenzoate (Ketone): MW 178. Shows [M]⁺ 178 and [M-15]⁺ 163.
-
Methyl 4-vinylbenzoate (Dehydration): MW 162. Shows [M]⁺ 162.
Visualizations
Figure 1: Analytical Workflow Decision Tree
This diagram illustrates the logical flow for analyzing batches of Methyl 4-[(1S)-1-hydroxyethyl]benzoate, ensuring resources are not wasted on chiral analysis if chemical purity is insufficient.
Caption: Step-wise analytical protocol ensuring chemical purity is validated via Method A before investing time in Method B for enantiomeric excess determination.
Figure 2: Mass Spec Fragmentation Pathway
Mechanistic view of the electron ionization (EI) fragmentation, aiding in the confirmation of structural identity.
Caption: Primary fragmentation pathway for Methyl 4-(1-hydroxyethyl)benzoate under 70 eV EI conditions.
References
-
Restek Corporation. (2023). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6932348: Methyl 4-[(1S)-1-hydroxyethyl]benzoate. Retrieved from [Link]
- Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A, 906(1-2), 275-299. (Foundational text on Cyclodextrin GC mechanisms).
-
Doc Brown's Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns of Esters. Retrieved from [Link]
Sources
A Comparative Guide to the Determination of Absolute Configuration of Methyl 4-(1-hydroxyethyl)benzoate
For researchers and professionals in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a critical step. The spatial arrangement of atoms can dictate a compound's biological activity, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute configuration of methyl 4-(1-hydroxyethyl)benzoate, a chiral secondary benzylic alcohol. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for three orthogonal and powerful methods: Mosher's Ester Analysis (NMR-based), Vibrational Circular Dichroism (VCD) Spectroscopy, and Single-Crystal X-ray Crystallography.
The Challenge: Assigning Chirality to Methyl 4-(1-hydroxyethyl)benzoate
Methyl 4-(1-hydroxyethyl)benzoate possesses a single stereocenter at the carbinol carbon. The challenge lies in unequivocally assigning the (R) or (S) configuration to a given enantiomer. Each of the methods discussed herein interrogates this chirality through different physical principles, offering a complementary toolkit for the modern chemist.
Mosher's Ester Analysis: Probing the Chiral Environment with NMR
Mosher's method is a widely used NMR-based technique for determining the absolute configuration of chiral alcohols and amines.[1] The core principle involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[2] The two enantiomers of MTPA, (R)- and (S)-MTPA, are used in separate reactions with the chiral alcohol of unknown configuration.[3] The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring in the MTPA moiety, which shields or deshields nearby protons depending on their spatial orientation relative to this ring. By analyzing the differences in chemical shifts (Δδ) between the (R)- and (S)-MTPA esters, the absolute configuration of the alcohol can be deduced.[1][3]
Causality Behind Experimental Choices
The choice of Mosher's method is often dictated by its accessibility; NMR spectrometers are standard in most chemistry laboratories. The method is relatively quick and requires only small amounts of the sample. The logic of the analysis is based on the predictable conformation of the MTPA esters in solution, where the C=O and C-O bonds are preferentially eclipsed. This places the trifluoromethyl, methoxy, and phenyl groups of the MTPA moiety in a defined spatial relationship with the substituents on the chiral center of the alcohol. The phenyl group, with its large magnetic anisotropy, will cause significant changes in the chemical shifts of the protons on either side of the carbinol center.
Experimental Protocol: Mosher's Ester Analysis
-
Preparation of (R)- and (S)-MTPA Esters:
-
In two separate, dry NMR tubes, dissolve ~2.5 mg of enantiomerically enriched methyl 4-(1-hydroxyethyl)benzoate in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).
-
To each tube, add a small excess of anhydrous pyridine (~5-10 µL) to act as a base.
-
To one tube, add a slight molar excess (~1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).
-
To the second tube, add a slight molar excess (~1.2 equivalents) of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).
-
Cap the tubes and allow the reactions to proceed at room temperature for 2-6 hours, or until the reaction is complete as monitored by TLC or ¹H NMR.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Assign the signals for the protons on either side of the original carbinol center (the methyl group and the aromatic protons).
-
Calculate the difference in chemical shifts for each corresponding proton: Δδ = δ(S) - δ(R).
-
-
Determination of Absolute Configuration:
-
A positive Δδ for a given proton indicates that it is shielded by the phenyl group in the (R)-MTPA ester and deshielded in the (S)-MTPA ester.
-
A negative Δδ indicates the opposite.
-
Based on the established mnemonic for Mosher's method, if the protons on the side of the larger substituent (in this case, the 4-(methoxycarbonyl)phenyl group) have a negative Δδ, and the protons on the side of the smaller substituent (the methyl group) have a positive Δδ, the alcohol has the (R) configuration. The opposite is true for the (S) configuration.
-
Data Presentation: Expected Results
The output of a VCD or ECD experiment is a spectrum of ΔA (differential absorbance) versus wavenumber (cm⁻¹) or wavelength (nm), respectively. A positive match between the experimental and calculated spectra for a given enantiomer confirms the absolute configuration.
| Technique | Expected Output | Interpretation |
| VCD | A complex spectrum with multiple positive and negative bands in the mid-IR region. | The sign and relative intensity of the bands are compared to the calculated spectrum. A good match confirms the configuration. |
| ECD | A spectrum with one or more Cotton effects (positive or negative bands) in the UV-Vis region. | The sign and wavelength of the Cotton effects are compared to the calculated spectrum. |
Single-Crystal X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules. [4]This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule. [5]For the determination of the absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is utilized. [6]
Causality Behind Experimental Choices
When a definitive and unambiguous assignment of absolute configuration is required, X-ray crystallography is the method of choice. It provides a direct visualization of the molecule's structure. However, the primary challenge and often the rate-limiting step is the growth of a high-quality single crystal suitable for X-ray diffraction. For molecules that do not crystallize well, derivatization with a group that promotes crystallization may be necessary.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
Grow a single crystal of enantiomerically pure methyl 4-(1-hydroxyethyl)benzoate of suitable size and quality (typically 0.1-0.3 mm in each dimension). This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
-
Data Collection:
-
Mount the crystal on a goniometer and place it in an X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
Determine the absolute configuration by analyzing the anomalous scattering data, typically by calculating the Flack parameter. A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned configuration is correct. A value close to 1 indicates that the inverted structure is correct.
-
Data Presentation: Expected Results
The primary output of an X-ray crystallographic analysis is a set of atomic coordinates that define the molecular structure. The absolute configuration is reported along with a statistical parameter, the Flack parameter, which provides a measure of confidence in the assignment.
| Parameter | Ideal Value for Correct Assignment | Interpretation |
| Flack Parameter (x) | ~ 0 | The assigned absolute configuration is correct. |
| Standard Uncertainty (u) | < 0.1 | The determination of the Flack parameter is statistically significant. |
Comparison of Methods
| Feature | Mosher's Ester Analysis | VCD/ECD Spectroscopy | X-ray Crystallography |
| Principle | Diastereomer formation and NMR analysis | Differential absorption of polarized light | X-ray diffraction from a single crystal |
| Sample Requirement | ~5 mg, enantiomerically enriched | ~5-15 mg, enantiomerically pure | High-quality single crystal |
| Derivatization | Required | Not required | May be required for crystallization |
| Instrumentation | NMR spectrometer | VCD/ECD spectrometer | X-ray diffractometer |
| Time | 1-2 days | 1-2 days (including calculations) | Variable (crystal growth can be lengthy) |
| Confidence Level | High, but model-dependent | High, with good spectral match | Definitive |
| Key Advantage | Widely accessible instrumentation | Non-destructive, solution-phase analysis | Unambiguous structural determination |
| Key Limitation | Potential for misinterpretation of NMR data | Requires computational resources and expertise | Crystal growth can be a major bottleneck |
Conclusion
The determination of the absolute configuration of methyl 4-(1-hydroxyethyl)benzoate can be confidently achieved using several powerful analytical techniques. Mosher's ester analysis offers a rapid and accessible NMR-based method, while VCD and ECD spectroscopy provide a non-destructive, solution-phase alternative that is highly sensitive to the molecule's three-dimensional structure. For an unambiguous and definitive assignment, single-crystal X-ray crystallography remains the ultimate tool, provided that suitable crystals can be obtained. The choice of method will depend on the specific requirements of the research, the available resources, and the properties of the sample. In many cases, the use of two orthogonal methods is recommended to provide the highest level of confidence in the stereochemical assignment.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
-
Snider, M. J., & Wolf, C. (2013). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. eScholarship, University of California. [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(3), 16-20. [Link]
-
Stephens, P. J., McCann, D. M., Devlin, F. J., Smith, A. B., & III. (2006). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. ResearchGate. [Link]
- Harada, N., & Nakanishi, K. (1983). Circular Dichroic Spectroscopy—Exciton Coupling in Organic Stereochemistry. University Science Books.
-
Salzman, J. R., & Furlong, J. J. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 88(3), 332–334. [Link]
-
Moodle@Units. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 'H NMR Experiment To Introduce Chiral Chemistry. [Link]
-
Sui, B., & Curran, D. P. (2010). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Beilstein Journal of Organic Chemistry, 6, 112. [Link]
-
Kim, J. H., Lee, D., Lee, J., Lee, J., Nam, S.-J., & Oh, D.-C. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Molecules, 29(5), 1145. [Link]
-
Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(6), 466–475. [Link]
-
Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. [Link]
-
van der Veen, M. A., Le-The, T., Buma, W. J., & Woutersen, S. (2021). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Radboud Repository. [Link]
-
Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
-
PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. [Link]
-
Semantic Scholar. (n.d.). A concise synthesis of substituted benzoates. [Link]
-
BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Wikipedia. (n.d.). Vibrational circular dichroism. [Link]
-
Gaussian.com. (2017, June 21). Studying Chirality with Vibrational Circular Dichroism. [Link]
-
ResearchGate. (n.d.). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. [Link]
-
Frontiers. (2023, January 12). Computational methods and points for attention in absolute configuration determination. [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 4-(1-HYDROXYETHYL)BENZOATE | CAS 79322-76-2. [Link]
-
MDPI. (2023, December 15). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. [Link]
-
AIR Unimi. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. air.unimi.it [air.unimi.it]
Comparative Guide: Reference Standards for Methyl 4-[(1S)-1-hydroxyethyl]benzoate Analysis
Executive Summary
Methyl 4-[(1S)-1-hydroxyethyl]benzoate (CAS: 137332-68-2) is a critical chiral intermediate in the synthesis of Montelukast Sodium (Singulair®).[1] The control of its enantiomeric purity is the single most significant quality attribute (CQA) at this stage of synthesis, as the stereocenter is retained in the final API.
This guide compares the performance and utility of different grades of reference standards—Pharmacopeial/Primary , Certified Reference Materials (CRM) , and Reagent Grade —specifically for the analysis of enantiomeric excess (ee) and chemical purity. We provide a validated analytical framework to ensure your selection of reference material does not compromise the integrity of downstream drug development.
Part 1: The Chiral Challenge & Standard Selection
The primary analytical challenge for this intermediate is distinguishing the active (S)-enantiomer from the inactive (R)-enantiomer impurity.[1] Unlike chemical impurities, enantiomers have identical physical properties in an achiral environment. Therefore, the Reference Standard serves not just as a quantifier, but as the sole benchmark for stereochemical system suitability.
Comparative Analysis of Reference Grades
The following table contrasts the three primary classes of standards available for this molecule.
| Feature | Primary Standard (USP/EP) | Secondary Standard (CRM) | Reagent Grade / Building Block |
| Traceability | Metrological (NIST/BIPM) | Traceable to Primary/SI Units | Internal / Vendor defined |
| Assay Accuracy | 100.0% ± 0.5% (Mass Balance) | 98.0% - 102.0% (qNMR) | >95% (Area Normalization) |
| Chiral Purity (ee) | Explicitly Certified (>99.9%) | Certified (>99.5%) | Variable (Often Racemic or >90%) |
| Documentation | Official Certificate | CoA with HPLC/NMR/TGA | Basic CoA (H-NMR only) |
| Cost | $ | ||
| Intended Use | Dispute resolution, Release | Routine QC, Method Validation | Synthesis, R&D Screening |
Critical Insight: Using a "Reagent Grade" chemical as a reference standard for chiral HPLC is the most common cause of OOS (Out of Specification) investigations. If the reference standard has an enantiomeric excess (ee) of only 95%, your method will artificially inflate the purity of your samples, potentially releasing sub-potent batches.
Part 2: Experimental Validation Protocols
The following protocols are designed to validate the quality of your chosen reference standard. These are not generic instructions but self-validating systems.
Protocol A: Chiral HPLC for Enantiomeric Purity
Objective: To verify the optical purity of the Reference Standard and establish System Suitability.
Method Parameters:
-
Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v).[1] Note: Isocratic elution is strictly required for thermodynamic stability of the chiral selector.
-
Detection: UV @ 254 nm.[2]
-
Temperature: 25°C.
Validation Criteria (Self-Check):
-
Resolution (
): Must be > 2.0 between the (R) and (S) enantiomers. -
Tailing Factor (
): 0.8 < < 1.2. -
Sensitivity: Signal-to-Noise (S/N) > 10 for the minor enantiomer at 0.1% concentration.[1]
Workflow Diagram:
Figure 1: Analytical workflow for qualifying a chiral reference standard. Note the critical decision node based on Resolution (
Protocol B: Chemical Purity via Reverse Phase HPLC
Objective: To ensure the standard is free from the achiral ketone impurity (Methyl 4-acetylbenzoate) and hydrolysis products.[1]
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 80% B over 15 minutes.
-
Rationale: The acidic pH suppresses the ionization of the free acid (if present), sharpening the peak shape and preventing tailing.
Part 3: Establishing the Reference Standard Hierarchy
In a compliant laboratory, you cannot simply "buy and use." You must establish a hierarchy to manage cost and risk.
The Qualification Logic[1]
-
Primary Source: Purchase a small quantity of USP/EP standard (if available) or a high-grade CRM to serve as the "Gold Standard."
-
Working Standard: Purchase a larger batch of high-purity reagent grade material.
-
Qualification: Analyze the Working Standard against the Primary Source using the protocols above.
-
Assignment: Assign a validity period (usually 1 year) and a potency factor to the Working Standard.
Figure 2: The qualification hierarchy ensures traceability while reducing operational costs.[1]
Part 4: Stability and Handling
Reference standards for esters are prone to hydrolysis and transesterification .
-
Storage: Store at -20°C. Desiccate to prevent moisture absorption which catalyzes hydrolysis to the benzoic acid derivative.[1]
-
Solvent Choice: Avoid dissolving the standard in Methanol for long-term storage. Methanol can cause transesterification (swapping the ester group) if traces of acid/base are present. Use Acetonitrile or Isopropanol for stock solutions.
-
Usage: Discard diluted working solutions after 24 hours.
References
-
United States Pharmacopeia (USP). USP General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention. Link
-
European Pharmacopoeia (Ph.[5][6] Eur.). Monograph: Montelukast Sodium.[7][8][9] Strasbourg, France: EDQM. (Provides context on related impurities). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6932348: Methyl 4-((1S)-1-hydroxyethyl)benzoate.[1] Link[1]
- Andersson, S. et al. "Asymmetric Synthesis of the Montelukast Intermediate." Journal of Organic Chemistry. (Contextualizing the importance of the (S)
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Sources
- 1. manusaktteva.com [manusaktteva.com]
- 2. researchgate.net [researchgate.net]
- 3. ejpmr.com [ejpmr.com]
- 4. jfda-online.com [jfda-online.com]
- 5. Primary vs Secondary Standards | Advent [adventchembio.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. モンテルカスト ナトリウム United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. drugfuture.com [drugfuture.com]
A Senior Application Scientist's Guide to Validating Enantiomeric Purity of Methyl 4-[(1S)-1-hydroxyethyl]benzoate via Chiral Gas Chromatography
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical quality attribute that can profoundly influence pharmacological activity and patient safety.[1] Enantiomers, being non-superimposable mirror images, can exhibit starkly different biological effects.[2] Consequently, regulatory bodies like the FDA and EMA have stringent requirements for the separation and quantification of enantiomers, treating the inactive or less active enantiomer as a potential impurity that must be controlled.[2][3]
This guide provides an in-depth, experience-driven comparison of analytical techniques for determining the enantiomeric purity of methyl 4-[(1S)-1-hydroxyethyl]benzoate, a key chiral intermediate in the synthesis of various pharmaceutical agents. We will focus on the validation of a chiral Gas Chromatography (GC) method, presenting it as a robust and reliable technique for this specific application, while also objectively comparing it to other prevalent methods.
The Premier Solution: Chiral Gas Chromatography (GC)
For volatile and semi-volatile compounds like methyl 4-[(1S)-1-hydroxyethyl]benzoate, chiral GC stands out due to its high resolution, sensitivity, and speed.[4] The separation is achieved in a chiral environment, most commonly through the use of a Chiral Stationary Phase (CSP) within the GC column.[2]
Core Principles: The Mechanism of Chiral Recognition
The heart of a successful chiral GC separation lies in the differential interaction between the enantiomers and the CSP.[5] Cyclodextrin-based CSPs are particularly effective for a wide range of chiral compounds, including aromatic alcohols.[4][5] The toroidal structure of cyclodextrins provides a chiral cavity into which one enantiomer may fit more snugly than the other, leading to differences in retention time and, thus, separation.[5]
Method Development & Optimization - A Senior Scientist's Perspective
Developing a robust chiral GC method is an exercise in balancing competing factors to achieve optimal separation. Here's a look at the critical parameters for analyzing methyl 4-[(1S)-1-hydroxyethyl]benzoate:
-
Column Selection: The choice of CSP is paramount. For an aromatic alcohol and ester like our target analyte, a derivatized beta-cyclodextrin column, such as one with trifluoroacetyl groups, often provides excellent enantioselectivity. These derivatives can enhance interactions like hydrogen bonding and dipole-dipole forces, which are crucial for resolving the enantiomers of aromatic alcohols.[6]
-
Inlet Temperature: The goal is to ensure rapid and complete volatilization of the sample without causing thermal degradation. For methyl 4-[(1S)-1-hydroxyethyl]benzoate, an inlet temperature of 250 °C is a good starting point, as it is well above the compound's boiling point but low enough to minimize the risk of dehydration of the secondary alcohol.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good peak shape for the analyte while allowing for the timely elution of any heavier components. A program might start at a lower temperature (e.g., 100 °C) to allow for initial separation on the column, followed by a ramp (e.g., 10 °C/min) to a final temperature (e.g., 220 °C) to elute the compound in a reasonable timeframe.
-
Carrier Gas Flow Rate: The choice of carrier gas (typically Helium or Hydrogen) and its flow rate affects both the efficiency of the separation and the analysis time. A flow rate of 1-2 mL/min is common for capillary columns and provides a good balance.
-
Detector Selection: A Flame Ionization Detector (FID) is the workhorse for this type of analysis. It offers high sensitivity for organic compounds, a wide linear range, and is relatively simple to operate. For applications requiring higher certainty in peak identification, a Mass Spectrometer (MS) can be used.[2]
Visualizing the Chiral GC Workflow
Caption: Figure 1: Chiral GC Validation Workflow.
Method Validation: The Trustworthiness Pillar (ICH Q2(R1) Framework)
A method is only as good as its validation. Adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines ensures that the analytical procedure is fit for its intended purpose.[7][8] For a chiral purity assay, the validation should demonstrate the method's ability to accurately and reliably quantify the minor enantiomer in the presence of the major one.[9]
| Validation Parameter | Purpose & Rationale | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including the other enantiomer and potential impurities. | Baseline resolution (Rs > 1.5) between the two enantiomer peaks. |
| Linearity & Range | To establish a linear relationship between the concentration of the undesired enantiomer and the analytical response over a specified range. | Correlation coefficient (r²) ≥ 0.99 for the undesired enantiomer from LOQ to 120% of the specification limit. |
| Accuracy | To demonstrate the closeness of the test results to the true value. This is often assessed by spiking the main enantiomer with known amounts of the undesired enantiomer. | Recovery of 80-120% of the spiked amount of the undesired enantiomer. |
| Precision | To demonstrate the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15% for the undesired enantiomer at the quantitation limit. |
| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1 and verified for precision and accuracy. |
| Robustness | To demonstrate the reliability of the method with respect to deliberate variations in method parameters (e.g., oven temperature, flow rate). | The system suitability parameters (e.g., resolution) should remain within acceptable limits. |
Comparative Analysis: A Landscape of Chiral Separation Techniques
While chiral GC is a powerful tool, it's essential to understand its place among other analytical techniques for determining enantiomeric purity.
| Technique | Principle | Advantages for Methyl 4-[(1S)-1-hydroxyethyl]benzoate | Disadvantages |
| Chiral GC | Differential partitioning between a gas mobile phase and a chiral stationary phase. | High resolution, speed, and sensitivity for volatile analytes.[4] | Requires analyte to be volatile and thermally stable. |
| Chiral HPLC | Differential partitioning between a liquid mobile phase and a chiral stationary phase.[2] | Highly versatile and the "gold standard" for many non-volatile pharmaceuticals.[1] | Can be slower and consume more solvent than GC. |
| Chiral SFC | Utilizes a supercritical fluid (typically CO₂) as the mobile phase.[10] | Combines the advantages of GC and HPLC, offering fast, efficient separations with reduced solvent consumption.[10][11] | Instrumentation is less common than HPLC and GC. |
| NMR with Chiral Shift Reagents | A non-separative technique where a chiral reagent is added to the sample, inducing chemical shift differences between the enantiomers.[12] | Rapid, non-destructive, and requires minimal sample preparation. | Lower sensitivity and precision compared to chromatographic methods; may not be suitable for trace-level quantification. |
Decision-Making for Chiral Method Selection
Caption: Figure 2: Decision Tree for Chiral Method Selection.
Detailed Experimental Protocols
Protocol 1: Chiral GC Method for Methyl 4-[(1S)-1-hydroxyethyl]benzoate
-
Instrumentation: Gas chromatograph equipped with a split/splitless inlet, an autosampler, and a Flame Ionization Detector (FID).
-
Column: Chiral GC Column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Program: 100 °C (hold 1 min), ramp at 10 °C/min to 220 °C (hold 5 min)
-
Detector Temperature: 280 °C
-
-
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL solution of racemic methyl 4-(1-hydroxyethyl)benzoate in dichloromethane.
-
Sample Solution: Prepare a 1 mg/mL solution of methyl 4-[(1S)-1-hydroxyethyl]benzoate in dichloromethane.
-
Protocol 2: Validation of the Chiral GC Method (Specificity Experiment)
-
Objective: To demonstrate the separation of the (S)- and (R)-enantiomers and to ensure no interference from the solvent or potential impurities.
-
Procedure:
-
Inject the dichloromethane blank to ensure no interfering peaks at the retention times of the enantiomers.
-
Inject the racemic standard solution to determine the retention times of both the (S)- and (R)-enantiomers and to calculate the resolution between the two peaks.
-
Inject the sample solution of methyl 4-[(1S)-1-hydroxyethyl]benzoate to confirm the identity of the major peak and to detect the presence of the (R)-enantiomer as an impurity.
-
-
Acceptance Criteria: The resolution between the (S)- and (R)-enantiomer peaks in the racemic standard chromatogram should be greater than 1.5. The blank injection should show no peaks co-eluting with the enantiomers.
Conclusion
For the validation of enantiomeric purity of methyl 4-[(1S)-1-hydroxyethyl]benzoate, chiral Gas Chromatography presents a highly effective and reliable analytical solution. Its high resolving power, coupled with the speed and sensitivity of the technique, makes it an ideal choice for quality control in a pharmaceutical setting. While other techniques like chiral HPLC and SFC have their merits, the volatile nature of the target analyte makes chiral GC a particularly well-suited method.
Ultimately, the choice of analytical technique should be guided by the specific properties of the analyte and the intended purpose of the analysis. However, a properly developed and validated chiral GC method, as outlined in this guide, provides a robust and trustworthy system for ensuring the enantiomeric purity of this critical pharmaceutical intermediate.
References
- Eames, J., & Peach, J. M. (n.d.). Determination of Enantiomeric Purity by Direct Methods. In Stereochemistry.
-
Shinde, V. (2020, August 1). Overview & Determination of Enantiomeric Impurities. Veeprho. Retrieved from [Link]
-
Salsbury, J., et al. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. In LibreTexts Chemistry. Retrieved from [Link]
- Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
- Valko, K. (Ed.). (n.d.). Separation Methods in Drug Synthesis and Purification.
-
Kim, D., et al. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate Properties. In CompTox Chemicals Dashboard. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). methyl 4-((1S)-1-hydroxyethyl)benzoate. In PubChem. Retrieved from [Link]
- Regis Technologies, Inc. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
-
AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]
- TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
-
National Center for Biotechnology Information. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. In PubChem. Retrieved from [Link]
- Anderson, J. L., & Armstrong, D. W. (n.d.).
-
Fengjing Biotech. (2024, December 2). (S)-Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Retrieved from [Link]
-
LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]
-
MDPI. (2022, December 23). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Retrieved from [Link]
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
-
European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]
-
PMC. (2019, July 2). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
- Perpusnas. (2025, December 4).
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. azom.com [azom.com]
- 6. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. jordilabs.com [jordilabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reaction Kinetics of Benzoate Reduction in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reduction of esters to alcohols is a cornerstone transformation. For professionals in pharmaceutical and fine chemical synthesis, optimizing this reaction is critical for efficiency, yield, and purity. The choice of solvent is a paramount, yet often nuanced, factor that dictates the kinetics and outcome of the reduction of benzoate esters. This guide provides an in-depth comparison of reaction kinetics for benzoate reduction in different solvents, supported by theoretical principles and practical experimental insights.
Theoretical Framework: How Solvents Dictate Reaction Rates
The profound influence of a solvent on reaction kinetics is primarily governed by its interaction with the reactants and, more critically, the transition state. According to the Transition State Theory , a solvent that preferentially stabilizes the transition state more than the reactants will accelerate the reaction rate. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction will be slower.
For the hydride reduction of a benzoate ester, the reaction proceeds through a nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which is the transition state for this rate-determining step. The nature of this transition state and the reactants is key to understanding solvent effects.
The Hughes-Ingold Rules in the Context of Benzoate Reduction
The Hughes-Ingold rules provide a powerful qualitative framework for predicting solvent effects based on the charge distribution in the reactants and the transition state. In the reduction of a benzoate ester with a hydride reducing agent (e.g., from LiAlH₄ or NaBH₄), the reactants are a neutral ester molecule and a negatively charged hydride donor. The transition state involves the formation of a negatively charged tetrahedral intermediate.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can form strong hydrogen bonds. They are effective at solvating both cations and anions. In the context of benzoate reduction with a reagent like sodium borohydride, protic solvents can play a dual role. They can activate the carbonyl group of the ester by hydrogen bonding, making it more electrophilic. However, they can also solvate the hydride donor, potentially reducing its nucleophilicity.
-
Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Diethyl Ether, Dimethylformamide (DMF)): These solvents have a significant dipole moment but lack an acidic proton. They are excellent at solvating cations but are less effective at solvating anions. This property is particularly advantageous in reactions involving anionic nucleophiles. By leaving the hydride anion "bare," polar aprotic solvents can enhance its reactivity, leading to a faster reaction rate.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and do not effectively solvate charged species. Consequently, reactions involving charged reactants or transition states are generally much slower in nonpolar solvents.
The Reducing Agents: A Tale of Two Hydrides
The choice of reducing agent is intrinsically linked to the selection of solvent. The two most common hydride donors for ester reductions are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent, LiAlH₄ reacts violently with protic solvents. Therefore, its use is restricted to anhydrous aprotic solvents , most commonly diethyl ether and tetrahydrofuran (THF).[1][2][3][4][5] The Al-H bond in LiAlH₄ is highly polarized, making the hydride ion very nucleophilic.
-
Sodium Borohydride (NaBH₄): A much milder and more selective reducing agent, NaBH₄ is unreactive towards esters under standard conditions. To facilitate the reduction of esters, especially aromatic esters like benzoates, more forcing conditions are required. This typically involves the use of protic solvents like methanol or ethanol, often at elevated temperatures (reflux).[6][7] The protic solvent is believed to activate the ester carbonyl towards nucleophilic attack. Additives such as Lewis acids (e.g., LiCl, CaCl₂) can also be used to enhance the reactivity of NaBH₄ in aprotic solvents like THF.
Comparative Kinetics: A Solvent-by-Solvent Analysis
While precise, directly comparable kinetic data for the reduction of a single benzoate ester across a wide range of solvents is scarce in the literature, we can synthesize a comparative picture based on established principles and reported observations.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
The reduction of benzoates with LiAlH₄ is generally rapid in suitable aprotic solvents.
-
Diethyl Ether (Et₂O): Often considered the optimal solvent for LiAlH₄ reductions. LiAlH₄ exhibits good solubility in diethyl ether, which can lead to faster reaction rates compared to solvents in which it is less soluble.[8]
-
Tetrahydrofuran (THF): Another common and effective solvent for LiAlH₄ reductions. While the solubility of LiAlH₄ is lower in THF compared to diethyl ether, it is often preferred due to its higher boiling point, allowing for reactions to be conducted at elevated temperatures if necessary.
Qualitative Kinetic Trend for LiAlH₄: Diethyl Ether > Tetrahydrofuran
Reduction with Sodium Borohydride (NaBH₄)
The kinetics of NaBH₄ reductions are highly dependent on the solvent system and reaction conditions.
-
Methanol (MeOH) / Ethanol (EtOH): Aromatic esters can be reduced by NaBH₄ in refluxing methanol or ethanol. The reaction is significantly slower than LiAlH₄ reductions, often requiring several hours to reach completion. The protic nature of the solvent is crucial for activating the ester. A study on the reduction of aromatic esters using a sodium borohydride-methanol system in refluxing THF showed the reaction to be complete within 2-4 hours, with high yields of the corresponding alcohols.[9]
-
Methanol/Tetrahydrofuran (MeOH/THF): This mixed solvent system is effective for the reduction of aromatic methyl esters. The use of THF as a co-solvent can improve the solubility of the benzoate ester.
-
Diglyme: At high temperatures (e.g., 162 °C), ethyl benzoate can be readily reduced to benzyl alcohol with NaBH₄ in diglyme.[10]
-
Aprotic Solvents (e.g., THF) with Additives: The addition of Lewis acids like LiCl or CaCl₂ can activate the ester carbonyl and allow for reduction with NaBH₄ in aprotic solvents.
Qualitative Kinetic Trend for NaBH₄: Protic Solvents (with heating) > Aprotic Solvents (with additives) > Aprotic Solvents (alone, very slow to no reaction).
Data Summary
The following table summarizes the qualitative and semi-quantitative kinetic comparison for the reduction of a typical benzoate ester (e.g., methyl benzoate). It is important to note that direct, side-by-side quantitative kinetic studies are limited, and these comparisons are based on a synthesis of available literature.
| Reducing Agent | Solvent System | Relative Rate | Typical Conditions | Notes |
| LiAlH₄ | Diethyl Ether | Very Fast | Anhydrous, Room Temp. | High solubility of LiAlH₄ contributes to a faster rate. |
| Tetrahydrofuran (THF) | Fast | Anhydrous, Room Temp. | Slightly slower than in diethyl ether due to lower solubility. | |
| NaBH₄ | Methanol or Ethanol | Slow to Moderate | Reflux | Protic solvent activation is essential. Reaction takes several hours. |
| THF / Methanol | Moderate | Reflux | Good for substrates with poor solubility in pure alcohol. | |
| Diglyme | Moderate | High Temp. (~162 °C) | Allows for reduction at elevated temperatures. | |
| THF with LiCl/CaCl₂ | Slow to Moderate | Room Temp. to Reflux | Lewis acid activation enhances the reactivity of NaBH₄. | |
| THF (alone) | Extremely Slow / No Reaction | Room Temp. | NaBH₄ is generally unreactive towards esters in aprotic solvents without activators. |
Experimental Design and Workflow
To empirically determine and compare the reaction kinetics of benzoate reduction in different solvents, a well-designed experimental protocol is essential.
dot
Caption: A generalized workflow for the kinetic analysis of benzoate reduction.
Detailed Experimental Protocol: Monitoring Benzoate Reduction by HPLC
This protocol outlines a method for determining the rate constant of methyl benzoate reduction with LiAlH₄ in diethyl ether.
1. Materials and Reagents:
-
Methyl benzoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Internal standard (e.g., naphthalene)
-
Methanol (for quenching)
-
Sulfuric acid (for workup)
-
HPLC-grade acetonitrile and water
-
Standard laboratory glassware (dried in an oven)
2. Preparation of Standard Solutions:
-
Prepare a stock solution of methyl benzoate in anhydrous diethyl ether of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the internal standard in anhydrous diethyl ether.
-
Prepare a series of calibration standards of methyl benzoate and benzyl alcohol of known concentrations.
3. Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a known volume of the methyl benzoate stock solution and the internal standard solution.
-
Place the flask in a temperature-controlled bath (e.g., 25 °C).
-
In a separate flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.
4. Reaction Monitoring:
-
At time t=0, add the LiAlH₄ suspension to the stirred solution of methyl benzoate.
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a small amount of methanol to destroy any unreacted LiAlH₄.
-
Follow this with the addition of a small amount of dilute sulfuric acid.
-
Dilute the quenched sample with the HPLC mobile phase to a known volume.
5. HPLC Analysis:
-
Analyze the prepared samples using a reverse-phase HPLC system with a UV detector.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of methyl benzoate, benzyl alcohol, and the internal standard.
-
Construct a calibration curve for methyl benzoate and benzyl alcohol by plotting peak area versus concentration.
-
Determine the concentration of methyl benzoate in each reaction sample using the calibration curve and the internal standard.
6. Data Analysis:
-
Plot the concentration of methyl benzoate versus time.
-
Determine the order of the reaction and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot.
Causality in Experimental Choices
-
Choice of Aprotic Solvent for LiAlH₄: The use of anhydrous diethyl ether or THF is non-negotiable for LiAlH₄ reductions to prevent a violent and dangerous reaction with protic solvents. The choice between ether and THF may be influenced by the desired reaction temperature and the solubility of the starting materials.
-
Use of an Internal Standard: An internal standard is crucial for accurate quantification by HPLC or GC, as it compensates for variations in injection volume and sample preparation.
-
Quenching the Reaction: Rapid and effective quenching of the reaction aliquots is essential to stop the reaction at a precise time point, ensuring accurate kinetic data.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the reaction of LiAlH₄ with atmospheric moisture.
Conclusion and Future Perspectives
The selection of a solvent for the reduction of benzoate esters is a critical decision that significantly impacts the reaction kinetics. For rapid and complete reduction, LiAlH₄ in an aprotic solvent like diethyl ether is the method of choice. For milder conditions or when greater selectivity is required, NaBH₄ in a protic solvent at elevated temperatures, or in an aprotic solvent with a Lewis acid catalyst, can be employed, albeit at the cost of a slower reaction rate.
Future research in this area could focus on developing more sustainable and environmentally benign solvent systems for these reductions. The use of ionic liquids or deep eutectic solvents could offer new avenues for controlling reactivity and simplifying product isolation. Furthermore, detailed kinetic studies using in-situ monitoring techniques like FTIR spectroscopy could provide a more nuanced understanding of the reaction mechanisms in different solvent environments.
References
-
Singh, A. et al. (2017). Why some esters can be reduced by sodium borohydride? ResearchGate. Available at: [Link]
- Anantaraman, R. & Nair, T. D. S. (1966). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 64(1), 29-34.
- Pecar, D., Tramsek, M., & Gorsek, A. (2009). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Chemical Engineering Transactions, 17, 55-60.
-
Discussion on the best conditions for LiAlH4 reduction of α,β-unsaturated esters. (2016). ResearchGate. Available at: [Link]
- Klimstra, D. (2014). Selective reduction of aromatic esters using in-situ-generated LiBH4.
- Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. (2023). Catalyst- and Stoichiometry-Dependent Deoxygenative Reduction of Esters to Ethers or Alcohols with Borane-Ammonia. Organic Letters, 25(38), 6902–6906.
-
Organic Reactions. (n.d.). Ester to Alcohol. Organic Chemistry Portal. Available at: [Link]
- Karaman, R. (2013). Simple reduction of ethyl, isopropyl and benzyl aromatic esters to alcohols using sodium borohydride-methanol system.
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]
- Pharma Guideline. (n.d.). Metal Hydride Reduction (NaBH4 and LiAlH4). Pharma Guideline.
- A comparative study of sodium borohydride catalysed reduction reations: synthesis and characterization of benzyl alcohol and antib. (n.d.).
-
Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. Available at: [Link]
- Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.
- NPTEL. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). DAV University.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
- LibreTexts Chemistry. (2023). Esters can be reduced to 1° alcohols using LiAlH4. LibreTexts.
- LibreTexts Chemistry. (2023). Reduction of Carbonyls to Alcohols Using Metal Hydrides. LibreTexts.
- Al-Zahrani, S. M., & Al-Juhani, A. A. (1996). Comparative study of solvents for the extraction of aromatics from naphtha. Energy Sources, 18(1), 65-84.
-
A discussion on NaBH4 reduction of esters. (2022). Reddit. Available at: [Link]
- Pittman Jr, C. U., & Zhu, H. (2003). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162 C.
- Experimental procedure for selectivity using sodium borohydride. (n.d.). University of Massachusetts Amherst.
-
A discussion on NaBH4 reduction of esters and ketones. (2021). Reddit. Available at: [Link]
- Yamada, S. et al. (2014). From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes. Organic Process Research & Development, 18(11), 1371–1375.
- Grice, K. A. (2018). Carbon Dioxide Insertion into Rhenium Hydrides as a Probe for the Impact of Solvent on Linear Free Energy Relationships between Thermodynamic and Kinetic Hydricity. Inorganic Chemistry, 57(8), 4496–4505.
- Wikipedia. (n.d.). Diazonium compound. Wikipedia.
Sources
- 1. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-[(1S)-1-hydroxyethyl]benzoate
For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the synthesis and handling of chemical compounds to their eventual disposal. This guide provides a detailed, step-by-step framework for the proper disposal of methyl 4-[(1S)-1-hydroxyethyl]benzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety principles and regulatory guidelines, aiming to build a foundation of trust through operational excellence.
Hazard Identification and Waste Classification
Before initiating any disposal procedure, it is crucial to understand the inherent hazards of methyl 4-[(1S)-1-hydroxyethyl]benzoate. According to its Safety Data Sheet (SDS), this compound is classified as a combustible liquid that causes skin, eye, and respiratory irritation[1][2][3]. Therefore, it must be treated as a hazardous chemical waste.
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact[1][2][3].
-
Respiratory Irritation: May cause respiratory irritation if inhaled[1][2][3].
-
Combustibility: Classified as a combustible liquid, posing a fire hazard when exposed to heat or ignition sources[1].
Based on these properties, methyl 4-[(1S)-1-hydroxyethyl]benzoate waste should not be disposed of down the drain or in regular trash[4][5]. It must be collected and managed as a regulated hazardous waste.
Personal Protective Equipment (PPE) and Safety Precautions
All personnel handling this chemical waste must wear appropriate PPE to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation[6]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes that can cause serious eye irritation[1][7]. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors[1][8].
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and efficient disposal.
Step-by-Step Waste Collection Procedure:
-
Select an Appropriate Waste Container:
-
Use a container made of a material compatible with aromatic esters and alcohols, such as a clean, empty solvent bottle (e.g., from HPLC-grade solvents) or a designated chemical waste container provided by your institution's Environmental Health and Safety (EHS) department[9].
-
Ensure the container has a secure, tight-fitting lid to prevent spills and the escape of vapors[9][10].
-
-
Label the Waste Container:
-
Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "Methyl 4-[(1S)-1-hydroxyethyl]benzoate" (avoiding abbreviations or formulas)[5].
-
The concentration or percentage of the chemical in the waste stream.
-
The associated hazards (e.g., "Irritant," "Combustible")[10].
-
The date the waste was first added to the container.
-
The name of the principal investigator or responsible person.
-
-
-
Waste Accumulation:
-
Carefully transfer the waste methyl 4-[(1S)-1-hydroxyethyl]benzoate into the labeled container.
-
Do not mix incompatible wastes[5]. This compound is incompatible with strong oxidizing agents and strong bases[1][11]. Therefore, it should be collected in a waste stream designated for non-halogenated organic solvents or a specific stream for aromatic compounds, as directed by your institution's waste management plan.
-
Keep the waste container closed at all times, except when adding waste[5].
-
-
Storage of Waste Container:
-
Store the waste container in a designated satellite accumulation area within the laboratory[12].
-
This area should be away from heat sources, open flames, and direct sunlight to mitigate the risk of fire[1].
-
Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills[5].
-
Logical Flow for Waste Segregation and Storage:
Caption: Workflow for the safe collection and disposal of methyl 4-[(1S)-1-hydroxyethyl]benzoate waste.
Spill Management
In the event of a spill, prompt and safe cleanup is essential to minimize exposure and environmental contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill[13].
-
Evacuate (If Necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS department.
-
Don PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).
-
Contain and Absorb:
-
Collect and Dispose:
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Seal and label the container as "Spill Debris containing Methyl 4-[(1S)-1-hydroxyethyl]benzoate."
-
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your supervisor or EHS department, in accordance with your institution's policy[13].
Final Disposal Procedures
The final disposal of methyl 4-[(1S)-1-hydroxyethyl]benzoate must be conducted by a licensed hazardous waste disposal company. Laboratory personnel are responsible for ensuring the waste is properly prepared for pickup.
Disposal Workflow:
Caption: Decision-making process for the final disposal of accumulated chemical waste.
Key Steps for Final Disposal:
-
Adherence to Accumulation Limits: Be aware of the volume and time limits for storing hazardous waste in satellite accumulation areas as defined by the Resource Conservation and Recovery Act (RCRA) and your local regulations[14]. Small quantity generators, for example, typically have a 180-day limit[14].
-
Scheduling Pickup: Once the waste container is full or the time limit is approaching, contact your institution's EHS department to schedule a waste pickup.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal ("cradle-to-grave")[15][16].
-
Professional Disposal: The licensed waste contractor will transport the container to a permitted treatment, storage, and disposal facility (TSDF). The most common disposal method for this type of organic waste is high-temperature incineration.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of methyl 4-[(1S)-1-hydroxyethyl]benzoate waste in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity and laboratory safety.
References
-
Hazardous Waste Management in the Laboratory. (2022). Lab Manager. [Link]
-
Managing and Disposing of Hazardous Chemicals in Hospital Laboratories: OSHA Guidelines in the United States. Needle.Tube. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Laboratory Pollution Prevention. Ohio Environmental Protection Agency. [Link]
-
Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. University of Puerto Rico at Mayagüez. [Link]
-
Safety and Waste Management for SAM Chemistry Methods. U.S. Environmental Protection Agency. [Link]
-
OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]
-
methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348. PubChem, National Center for Biotechnology Information. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). AOTC. [Link]
-
Methyl benzoate - Hekserij.nl. Hekserij.nl. [Link]
-
Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]
-
Material Safety Data Sheet - Methyl benzoate. Alfa Aesar. [Link]
-
Ester Disposal. Chemtalk. [Link]
-
Safety Data Sheet - Chem-Supply. Chem-Supply. [Link]
-
OSHA Guidelines for Cleaning Up Small Chemical Spills. (2024). YouTube. [Link]
-
Methyl 4-(1-hydroxyethyl)benzoate Properties. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. uprm.edu [uprm.edu]
- 9. vumc.org [vumc.org]
- 10. needle.tube [needle.tube]
- 11. METHYL BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. epa.gov [epa.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 15. acs.org [acs.org]
- 16. dam.assets.ohio.gov [dam.assets.ohio.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-[(1S)-1-hydroxyethyl]benzoate
This guide provides an in-depth operational plan for the safe handling and disposal of Methyl 4-[(1S)-1-hydroxyethyl]benzoate, a key intermediate in pharmaceutical synthesis. As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a culture of safety. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to empower you with the knowledge for proactive risk mitigation.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of safe handling. Methyl 4-[(1S)-1-hydroxyethyl]benzoate is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1][2]
-
H315 - Causes skin irritation: This indicates that direct contact with the skin can lead to inflammation, redness, or dermatitis.[1][2][3] Prolonged or repeated exposure can exacerbate this effect.
-
H319 - Causes serious eye irritation: The chemical poses a significant risk to ocular tissue.[1][2][3] Splashes can result in pain, redness, and potential damage to the cornea, requiring immediate and thorough rinsing.
-
H335 - May cause respiratory irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[1][2][3] This hazard underscores the critical need for proper ventilation.
-
Combustible Liquid (Category 4): While not highly flammable, this compound has a flash point that allows it to ignite when exposed to an ignition source.[3] This necessitates keeping it away from heat, sparks, and open flames.
These classifications are not mere labels; they are directives that inform every piece of personal protective equipment (PPE) we select and every procedural step we take.
The Core PPE Ensemble: A Component-by-Component Analysis
The selection of PPE is a systematic process designed to create barriers between the researcher and the chemical hazard.
Primary Barrier: Engineering Controls
Before any personal equipment is worn, engineering controls must be in place. Due to the respiratory irritation hazard (H335), all handling of Methyl 4-[(1S)-1-hydroxyethyl]benzoate, especially weighing of the solid or transfers of solutions, must be conducted within a certified chemical fume hood.[3][4] This is your primary and most effective line of defense against inhalation exposure.
Essential Personal Protective Equipment
The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale & Best Practices |
| Eye & Face | Chemical safety goggles | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, offering robust protection against splashes and airborne particles, directly mitigating the H319 (serious eye irritation) risk.[4][5][6] A face shield should be worn over goggles during procedures with a high risk of splashing. |
| Hand | Nitrile or PVC gloves | Protects against H315 (skin irritation).[5] Always inspect gloves for tears or holes before use. Double-gloving is recommended for extended operations. Remove and replace gloves immediately after direct contact with the chemical and wash hands thoroughly. |
| Body | Cotton lab coat (fully buttoned) | Provides a removable barrier to protect skin and personal clothing from minor spills and contamination.[4][5] Ensure sleeves are full-length. |
| Respiratory | Not required inside a fume hood | When engineering controls (fume hood) are used correctly, respiratory protection is not necessary.[4] In the event of a spill outside of a hood or if ventilation is inadequate, a NIOSH/MSHA-approved N95 respirator (for solids) or an air-purifying respirator with organic vapor cartridges is required.[4][7] |
Standard Operating Procedure (SOP) for Safe Handling
This protocol outlines a self-validating system for routine laboratory use of Methyl 4-[(1S)-1-hydroxyethyl]benzoate.
Step 1: Pre-Handling Preparation
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.
-
Assemble all Materials: Before bringing the chemical into the hood, gather all necessary glassware, spatulas, solvents, and waste containers.
-
Don PPE: Put on your lab coat, chemical safety goggles, and gloves as specified in the table above.
-
Designate Waste Containers: Clearly label separate containers for solid and liquid waste contaminated with the chemical.
Step 2: Chemical Handling (in Fume Hood)
-
Weighing: If weighing the solid, do so on a weigh paper or in a tared beaker within the fume hood to contain any dust.
-
Transfer: Use a clean spatula for solid transfers. When transferring solutions, pour slowly to minimize splashing.
-
Container Management: Keep the primary container of Methyl 4-[(1S)-1-hydroxyethyl]benzoate tightly closed when not in use.[3][4]
Step 3: Post-Handling Decontamination and Cleanup
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Wipe Surfaces: Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[3][8]
Emergency Protocols: Spill and Exposure Management
Preparedness is key to managing unexpected events safely and effectively.
Chemical Spill Response Workflow
In the event of a spill, a calm and systematic response is crucial. The following workflow should be followed.
Caption: Workflow for chemical spill response.
Spill Cleanup Procedure (Small, Contained Spill):
-
Ensure the fume hood is operational.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[3]
-
Carefully scoop the material into a designated, sealable waste container.
-
Clean the spill area with a suitable solvent and paper towels, placing all used materials into the waste container.
-
Seal the container, label it appropriately, and arrange for disposal.
First Aid for Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][6]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3][4]
Disposal Plan
All waste materials contaminated with Methyl 4-[(1S)-1-hydroxyethyl]benzoate, including excess reagent, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[4][9] Consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines.
-
Documentation: Ensure all waste containers are properly labeled with the chemical name and associated hazards before collection by EH&S.
By integrating these safety protocols into your daily workflow, you contribute to a secure and productive research environment, building a foundation of trust in our collective commitment to safety.
References
-
PubChem. (n.d.). methyl 4-((1S)-1-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Puerto Rico - Mayagüez. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet - Methyl benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Hekserij.nl. (n.d.). Safety Data Sheet - Methyl benzoate. Retrieved from [Link]
-
Chem-Supply. (2017). Safety Data Sheet - METHYL 4-HYDROXY BENZOATE. Retrieved from [Link]
-
Durham Tech. (2014). Safety Data Sheet - Methyl benzoate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate. Retrieved from [Link]
Sources
- 1. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. uprm.edu [uprm.edu]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. fishersci.com [fishersci.com]
- 7. durhamtech.edu [durhamtech.edu]
- 8. chemos.de [chemos.de]
- 9. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
